Capuramycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S)-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O12/c1-37-15-14(32)21(28-7-5-12(30)27-23(28)36)39-16(15)17(18(24)33)40-22-13(31)10(29)8-11(38-22)20(35)26-9-4-2-3-6-25-19(9)34/h5,7-10,13-17,21-22,29,31-32H,2-4,6H2,1H3,(H2,24,33)(H,25,34)(H,26,35)(H,27,30,36)/t9-,10-,13-,14+,15-,16-,17+,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISOEENGZHMDEO-RLXIHFJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1C(C(=O)N)OC2C(C(C=C(O2)C(=O)NC3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@H]([C@@H](O[C@@H]1[C@H](C(=O)N)O[C@@H]2[C@H]([C@H](C=C(O2)C(=O)N[C@H]3CCCCNC3=O)O)O)N4C=CC(=O)NC4=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318180 | |
| Record name | Capuramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102770-00-3 | |
| Record name | Capuramycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102770-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capuramycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102770003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capuramycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPURAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624X0OXY6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Discovery, Fermentation, and Isolation of Capuramycin from Streptomyces griseus
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces griseus, a Gram-positive, soil-dwelling bacterium, is renowned for its production of a wide array of secondary metabolites, including the first aminoglycoside antibiotic, streptomycin.[1] In 1986, a new nucleoside antibiotic, capuramycin, was discovered and isolated from the culture filtrate of Streptomyces griseus strain 446-S3.[2] this compound exhibits potent antibacterial activity, particularly against mycobacteria.[3] Its mechanism of action involves the inhibition of phospho-N-acetylmuramoyl-pentapeptide-transferase (Translocase I or MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[3][4] This unique target makes this compound and its derivatives attractive leads for the development of new antituberculosis drugs, especially in the face of rising multidrug resistance.[4][5]
This technical guide provides an in-depth overview of the original discovery, fermentation, and isolation protocols for this compound, supplemented with data on enhanced production methodologies.
Producing Organism: Streptomyces griseus
The this compound-producing strain, designated 446-S3, was identified as Streptomyces griseus based on its morphological and physiological characteristics. Strains of this species are characterized by the formation of straight chains of smooth-surfaced spores and the production of a grey spore mass.[1] They are known to be prolific producers of bioactive compounds, with some strains capable of synthesizing over 30 different types of secondary metabolites.[1]
Fermentation and Production of this compound
The production of this compound is achieved through submerged fermentation of S. griseus. Initial production yields were modest, but subsequent optimization of the fermentation medium led to significant improvements.
Experimental Protocol: Fermentation
1. Inoculum Preparation:
-
A loopful of spores from a mature slant culture of S. griseus SANK 60196 is inoculated into a 500-mL Erlenmeyer flask containing 80 mL of a primary medium (e.g., PM-1).[6]
-
The flask is incubated at 23°C for 4 to 5 days on a rotary shaker (210 rpm).[6]
-
A 2.4-mL aliquot of this seed culture is then transferred to a fresh 500-mL flask containing the same medium and incubated for 7 to 9 days under the same conditions.[6]
2. Production Fermentation:
-
For larger-scale production, a 300-mL seed culture (prepared as above in PM-2 medium for 5 days) is transferred into a 30-liter jar fermentor containing 15 liters of an optimized production medium (e.g., OM-1).[6]
-
Fermentation is carried out at 23°C for 8 days.[6]
-
The culture is aerated at a rate of 15 liters/minute with agitation set between 100 to 400 rpm.[6]
Data Presentation: Fermentation Media and Yield Enhancement
Medium composition plays a critical role in the yield and the ratio of this compound to its derivatives, such as A-500359 A. Modifications to the carbon source and the addition of specific metal ions and extracts have been shown to dramatically increase production.[6]
| Table 1: Fermentation Media Composition and this compound Production | | :--- | :--- | :--- | | Parameter | Primary Medium (PM-1) | Optimized Medium (OM-1) | | Carbon Source | Glucose (2%) | Maltose (2%) | | Nitrogen/Other | Soluble Starch (1%), Soy bean meal (1.5%), Yeast Extract (0.1%), Dry yeast (0.3%), NaCl (0.3%), CaCO₃ (0.3%) | Soluble Starch (1%), Soy bean meal (1.5%), Yeast Extract (1.0%), Dry yeast (0.3%), NaCl (0.3%), CaCO₃ (0.3%), CoCl₂ (0.001%) | | pH | 7.0 (pre-sterilization) | 7.0 (pre-sterilization) | | Relative Yield | Baseline | this compound production increased 20-fold with the switch from glucose to maltose.[6] The addition of CoCl₂ and increased yeast extract drastically shifted production towards A-500359 A, increasing its yield from 1 µg/ml to 600 µg/ml.[6] |
Source: Data compiled from Isono, F., et al. (1998).[6]
Isolation and Purification of this compound
The recovery of this compound from the fermentation broth involves a multi-step process utilizing adsorption, partition, and gel filtration chromatography.[2]
Experimental Protocol: Isolation and Purification
-
Harvesting and Clarification: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant (culture filtrate).[2]
-
Adsorption Chromatography: The clarified culture filtrate is passed through a column packed with Diaion HP-20 resin. The active compound, this compound, adsorbs to the resin.[2]
-
Elution: The column is washed with water, and this compound is subsequently eluted with aqueous acetone.[2]
-
Concentration: The active fractions from the elution are combined and concentrated under reduced pressure to yield a crude powder.[2]
-
Partition Chromatography: The crude powder is dissolved in a minimal amount of solvent and subjected to silica (B1680970) gel column chromatography.[2]
-
Gel Filtration: Further purification is achieved by gel filtration chromatography using a Sephadex G-10 column.[2]
-
Lyophilization: The purified fractions containing this compound are pooled and lyophilized to obtain a white, amorphous powder.[2]
Visualization: this compound Isolation Workflow
Caption: Workflow for the isolation and purification of this compound from S. griseus.
Physicochemical Characterization
The isolated this compound was characterized to determine its physical and chemical properties.
| Table 2: Physicochemical Properties of this compound | | :--- | :--- | | Property | Value | | Appearance | White amorphous powder | | Melting Point | 208-212 °C (decomposed) | | Optical Rotation | [α]D²⁵ = +36° (c=1, H₂O) | | UV Absorption (λmax) | In H₂O: 262 nm | | | In 0.1 N HCl: 262 nm | | | In 0.1 N NaOH: 262 nm | | Molecular Formula | C₂₃H₃₂N₅O₁₂ | | Solubility | Soluble in water; slightly soluble in methanol; insoluble in acetone, ethyl acetate, chloroform (B151607) | Source: Data from the original discovery paper, Yamaguchi, H., et al. (1986).[2]
Conclusion
The discovery of this compound from Streptomyces griseus marked the identification of a novel class of nucleoside antibiotics with a clinically relevant mechanism of action. The methodologies for its production and isolation, established in the initial discovery and later refined, provide a robust framework for obtaining this compound for further research and development. The optimization of fermentation conditions demonstrates the potential to significantly enhance yields, a critical step for the potential therapeutic application of this compound and its analogs as next-generation antibacterial agents, particularly for treating tuberculosis.
References
- 1. Streptomyces griseus - Wikipedia [en.wikipedia.org]
- 2. This compound, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Biosynthesis of this compound-type Antibiotics: IDENTIFICATION OF THE A-102395 BIOSYNTHETIC GENE CLUSTER, MECHANISM OF SELF-RESISTANCE, AND FORMATION OF URIDINE-5′-CARBOXAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Capuramycin: A Technical Guide to its Mechanism of Action as a Translocase I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capuramycin is a nucleoside antibiotic produced by Streptomyces griseus that demonstrates potent antibacterial activity, particularly against mycobacteria.[1][2][3] It belongs to a class of antibiotics that target the essential bacterial enzyme phospho-MurNAc-pentapeptide translocase, also known as translocase I or MraY.[1][4] MraY catalyzes the first membrane-bound step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6][7][8] Due to its essential role and conservation across many bacterial species, MraY is a promising target for the development of novel antibacterial agents.[7][9][10] This technical guide provides an in-depth overview of this compound's mechanism of action as a translocase I inhibitor, including quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biochemical pathways.
Mechanism of Action: Inhibition of Translocase I (MraY)
The primary mechanism of action of this compound is the inhibition of MraY.[1][11][12][13][14][15] MraY is an integral membrane enzyme that facilitates the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I.[5][6][7][8] This reaction is a crucial step in the lipid cycle of peptidoglycan biosynthesis.
The MraY Catalytic Cycle and this compound's Disruptive Role
The catalytic cycle of MraY involves the binding of its two substrates, UDP-MurNAc-pentapeptide and the membrane-embedded C55-P, followed by a nucleophilic attack of the phosphate group of C55-P on the β-phosphate of UDP-MurNAc-pentapeptide. This results in the formation of Lipid I and the release of uridine (B1682114) monophosphate (UMP). The reaction is dependent on the presence of a magnesium ion (Mg2+) in the active site.[8]
This compound acts as a competitive inhibitor of MraY. Crystal structures of MraY in complex with this compound reveal that the antibiotic binds to a shallow pocket on the cytoplasmic face of the enzyme.[9] This binding site is formed by transmembrane helices 5, 8, and 9b, as well as cytoplasmic loops C, D, and E.[16] The uridine moiety of this compound occupies the same binding pocket as the uridine of the natural substrate, UDP-MurNAc-pentapeptide, engaging in interactions with residues such as G194, L195, D196, and F262 in Aquifex aeolicus MraY.[9][16] By occupying this site, this compound prevents the binding of the natural substrate, thereby halting the synthesis of Lipid I and, consequently, the entire peptidoglycan biosynthesis pathway. This disruption of cell wall synthesis ultimately leads to bacterial cell death.[2][17]
Caption: this compound competitively inhibits MraY, blocking peptidoglycan synthesis.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound and its analogues against MraY and their antibacterial efficacy have been quantified in numerous studies. The following tables summarize key quantitative data, including 50% inhibitory concentrations (IC50) against the MraY enzyme and minimum inhibitory concentrations (MIC) against various bacterial strains.
Table 1: MraY Inhibitory Activity of this compound and its Analogues
| Compound | Target Organism/Enzyme | IC50 (µM) | Reference |
| This compound | MurX (M. tuberculosis) | 0.127 | [12][15] |
| This compound | MraYAA (A. aeolicus) | 185 | [9] |
| SQ997 (this compound analogue) | Translocase I | 0.01 (µg/mL) | [1] |
| A-500359 E | Bacterial translocase I | 0.027 | [18] |
| A-500359 F | Bacterial translocase I | 1.1 | [18] |
| A-500359 H | Bacterial translocase I | 0.008 | [18] |
| A-500359 M-1 | Bacterial translocase I | 0.058 | [18] |
| A-500359 M-2 | Bacterial translocase I | 0.010 | [18] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound Analogues
| Compound | Target Organism | MIC (µg/mL) | Reference |
| SQ641 | M. tuberculosis (20 clinical isolates) | 4.0 (MIC90) | [2] |
| SQ922 | M. tuberculosis (20 clinical isolates) | 8.0 (MIC90) | [2] |
| SQ997 | M. tuberculosis (20 clinical isolates) | 16.0 (MIC90) | [2] |
| SQ641 | M. tuberculosis | 0.12 - 8 | [2] |
| SQ997-3AUA | E. coli (with EDTA) | 2 | [1] |
| SQ997-3AUA | P. aeruginosa (with EDTA) | 16 | [1] |
| SQ641-2AUA | E. coli (with EDTA) | 4 | [1] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been dependent on a variety of biochemical and microbiological assays. Below are detailed methodologies for key experiments.
MraY Inhibition Assay
This assay is fundamental to determining the inhibitory potential of compounds against the MraY enzyme.
Objective: To quantify the inhibition of MraY-catalyzed Lipid I formation by an inhibitor.
Materials:
-
Purified MraY enzyme (e.g., from M. smegmatis, S. aureus, or E. coli)[11]
-
UDP-MurNAc-pentapeptide (substrate)
-
Radiolabeled UDP-N-acetylglucosamine ([14C]GlcNAc) for detection[19]
-
Undecaprenyl phosphate (C55-P) (lipid substrate)
-
MurG transferase (for conversion of Lipid I to Lipid II for easier detection)[19]
-
Biotinylated UDP-MurNAc-pentapeptide (for specific capture of products)[19]
-
Buffer solution (e.g., TRIS-HCl with 2-mercaptoethanol)[11]
-
Test inhibitor (e.g., this compound)
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation: Membrane fractions containing MraY are prepared by ultracentrifugation of bacterial lysates.[11] The protein concentration of the membrane fraction is determined.
-
Reaction Mixture: A reaction mixture is prepared containing the MraY enzyme, UDP-MurNAc-pentapeptide (biotinylated), C55-P, MurG, and [14C]GlcNAc in a suitable buffer.
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Product Separation: The reaction is stopped, and the biotinylated Lipid II product is separated from the unreacted substrates. This can be achieved using streptavidin-coated beads or plates.[19]
-
Quantification: The amount of radiolabeled Lipid II formed is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a typical MraY inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination
This microbiological assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Objective: To determine the MIC of this compound or its analogues against specific bacterial strains.
Materials:
-
Bacterial culture (e.g., M. tuberculosis, M. smegmatis)
-
Growth medium (e.g., 7H9 broth supplemented with albumin-dextrose-catalase)[2]
-
Test compound (this compound or analogue)
-
96-well microtiter plates
-
Incubator
-
Method for assessing bacterial growth (e.g., visual inspection, spectrophotometry, or a radiometric method like the BACTEC system for M. tuberculosis)[2]
Procedure:
-
Serial Dilutions: A serial dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Controls: Positive (no drug) and negative (no bacteria) growth controls are included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific bacterium.
-
Growth Assessment: After incubation, the wells are examined for visible bacterial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
Resistance Mechanisms
Bacterial resistance to this compound can occur through several mechanisms. One identified mechanism is the enzymatic inactivation of the drug. The this compound gene cluster in the producing organism, S. griseus, contains a gene (capP) that encodes an aminoglycoside phosphotransferase-like enzyme.[1] This enzyme can phosphorylate this compound, rendering it inactive.[1] Heterologous expression of this gene in other bacteria confers resistance to this compound.[1] Additionally, poor drug permeability and the presence of efflux pumps can contribute to the natural resistance of some bacterial species to this compound.[1]
Conclusion
This compound and its analogues represent a promising class of antibacterial agents that target the essential MraY enzyme in the peptidoglycan biosynthesis pathway. Their potent inhibitory activity, particularly against mycobacteria, underscores their potential for further development. A thorough understanding of their mechanism of action, binding interactions, and potential resistance mechanisms is crucial for the rational design of new, more effective MraY inhibitors to combat the growing threat of antibiotic-resistant bacteria.
References
- 1. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scienceopen.com [scienceopen.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies on novel bacterial translocase I inhibitors, A-500359s. III. Deaminocaprolactam derivatives of this compound: A-500359 E, F, H; M-1 and M-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assay for identification of inhibitors for bacterial MraY translocase or MurG transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Assembly Line: A Technical Guide to the Biosynthesis of Capuramycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the detailed biosynthetic pathway of capuramycin, a potent nucleoside antibiotic with significant antituberculosis activity. This compound and its analogues inhibit the essential bacterial enzyme MraY (phospho-N-acetylmuramyl-pentapeptide translocase 1), a crucial player in peptidoglycan cell wall synthesis. Understanding its biosynthesis is paramount for generating novel analogues with improved therapeutic properties through synthetic biology and biocatalysis.
The Modular Architecture of this compound
This compound possesses a modular structure, assembled from three distinct chemical moieties: a uridine-5′-carboxamide (CarU) core, an unusual unsaturated α-d-mannopyranuronate , and an L-α-amino-ϵ-caprolactam (L-ACL) side chain.[1][2] Certain variants, such as A-102395, feature a more complex arylamine-containing polyamide chain in place of the L-ACL.[3] The biosynthesis is a convergent process, where each module is synthesized independently before their final assembly.
Biosynthesis of the Uridine-5′-Carboxamide (CarU) Core
The formation of the unique CarU nucleoside is the most well-characterized part of the this compound pathway. It proceeds from two primary metabolites, Uridine-5'-monophosphate (UMP) and L-Threonine (B559522) (L-Thr), through a series of elegant enzymatic transformations.[1][4]
Step 1: Oxidative Dephosphorylation of UMP
The pathway initiates with the conversion of UMP to uridine-5′-aldehyde (UA). This reaction is catalyzed by a non-heme Fe(II)- and α-ketoglutarate (αKG)-dependent dioxygenase.[5][6] In the A-102395 gene cluster, this enzyme is designated as Cpr19 , while its well-studied homolog in other pathways is LipL .[1][6] The enzyme performs a regio- and stereo-selective hydroxylation at the C-5' position of UMP, which leads to the elimination of the phosphate (B84403) group to yield the aldehyde, UA.[6]
Step 2: C-C Bond Formation via Transaldolase Activity
The second key step involves a pyridoxal-5'-phosphate (PLP)-dependent transaldolase, which amalgamates the nucleoside and amino acid components.[4] The enzyme, designated CapK or Cpr25 in this compound clusters (homolog LipK ), catalyzes a retro-aldol cleavage of L-threonine, generating acetaldehyde (B116499) and a glycine-PLP intermediate.[4] This intermediate then attacks the uridine-5'-aldehyde (UA) in an aldol-type condensation to form the high-carbon sugar nucleoside, (5′S,6′S)-5′-C-glycyluridine (GlyU).[4] This reaction is highly specific for L-threonine as the amino acid donor.[4]
Final Steps to CarU
The subsequent enzymatic transformations from GlyU to the final uridine-5'-carboxamide (CarU) are not yet fully biochemically established but are proposed to involve further oxidation and modification steps within the gene cluster.
References
- 1. Discovery of l-threonine transaldolases for enhanced biosynthesis of beta-hydroxylated amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transaldolase: from biochemistry to human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Amalgamation of nucleosides and amino acids in antibiotic biosynthesis: discovery of an L-threonine:uridine-5'-aldehyde transaldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amalgamation of Nucleosides and Amino Acids in Antibiotic Biosynthesis: Discovery of an L-Threonine:Uridine-5'-Aldehyde Transaldolase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Capuramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capuramycin is a complex nucleoside antibiotic first isolated from Streptomyces griseus 446-S3.[1] It belongs to a class of natural products that exhibit potent antibacterial activity, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[2][3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for new antitubercular agents with novel mechanisms of action.[2] this compound and its analogs are promising drug leads as they inhibit bacterial translocase I (MraY in E. coli or MurX in Mtb), an essential enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][4][5][6] This document provides a comprehensive overview of the chemical structure, stereochemistry, and methods used for the structural determination of this compound.
Chemical Structure and Stereochemistry
The structure of this compound is characterized by three distinct molecular components: a uridine-5′-carboxamide (CarU) core, an unsaturated α-D-mannopyranuronate moiety, and an L-aminocaprolactam (L-ACL) side chain.[2][7] The structural elucidation and confirmation of its absolute configuration have been accomplished through a combination of spectroscopic methods and total chemical synthesis.[2]
The systematic IUPAC name for this compound is (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxoethoxy]-3,4-dihydroxy-N-[(3S)-2-oxoazepan-3-yl]-3,4-dihydro-2H-pyran-6-carboxamide.[8]
The key stereochemical features are:
-
The uridine-5′-carboxamide (CarU) moiety contains a ribose sugar with a defined stereochemistry.
-
The α-D-mannopyranuronate linker is an unsaturated hexuronic acid.[7]
-
The L-aminocaprolactam (L-ACL) is derived from L-lysine.[2]
The complex stereochemistry has been a significant challenge in its total synthesis, with the first total synthesis being reported in 1994.[2][9] Subsequent synthetic efforts have focused on developing more concise and efficient routes to enable the generation of analogs for structure-activity relationship (SAR) studies.[10][11][12]
Core Structural Components
Caption: Core structural components of the this compound molecule.
Quantitative Structural Data
The precise three-dimensional structure of this compound has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes key ¹H and ¹³C NMR chemical shifts for this compound in CD₃OD and D₂O, respectively. This data is crucial for the structural verification and analysis of this compound and its synthetic analogs.
| ¹H NMR (400 MHz, CD₃OD) | ¹³C NMR (101 MHz, D₂O) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.71 (d, J = 8.0 Hz, 1H) | 176.3 |
| 5.97 (s, 1H) | 173.0 |
| 5.82 (d, J = 8.0 Hz, 1H) | 166.1 |
| 5.73 (s, 1H) | 161.4 |
| 5.35 (s, 1H) | 151.2 |
| 4.59 (d, J = 11.2 Hz, 2H) | 141.5 |
| 4.47 (s, 1H) | 141.0 |
| 4.44 (d, J = 4.8 Hz, 1H) | 109.4 |
| 4.34 (s, 1H) | 101.8 |
| 4.15 (s, 1H) | 99.3 |
| 3.71 (t, J = 4.8 Hz, 1H) | 90.1 |
| 3.26 (s, 3H) | 81.6 |
| 1.94-1.57 (m, 6H) | 78.1 |
| 1.32 (m, 2H) | 75.5 |
| 71.9 | |
| 64.7 | |
| 61.7 | |
| 57.8 | |
| 52.2 | |
| 41.4 | |
| 30.3 | |
| 27.3 | |
| Data sourced from Siricilla S, et al. (2015).[13] |
Mechanism of Action: Inhibition of Translocase I
This compound exerts its antibacterial effect by targeting and inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (Translocase I or MraY).[2] This enzyme catalyzes the first membrane-bound step in peptidoglycan biosynthesis, which is the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[2] By inhibiting this crucial step, this compound effectively blocks the formation of the bacterial cell wall, leading to cell lysis and death. This mechanism of action is distinct from many currently used antibiotics, making this compound a valuable candidate for combating resistant bacterial strains.[2]
Caption: Mechanism of action of this compound via inhibition of Translocase I.
Experimental Protocols
The structural determination and verification of this compound have relied on a combination of advanced spectroscopic and synthetic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the complex structure of this compound.[13]
-
Sample Preparation: A small quantity of purified this compound is dissolved in a deuterated solvent, such as methanol-d₄ (CD₃OD) or deuterium (B1214612) oxide (D₂O).[13]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[13] 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish connectivity between protons and carbons, which is crucial for assigning the complex spin systems within the molecule.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.[13] Coupling constants (J) in Hz are measured to determine the dihedral angles between adjacent protons, providing information about the stereochemistry.[13]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula (C₂₃H₃₁N₅O₁₂).[8][13]
Total Synthesis Workflow
Several total syntheses of this compound have been reported, providing definitive proof of its structure and stereochemistry.[2][10][11] A generalized workflow for a convergent synthesis approach is outlined below.
Caption: A generalized workflow for the convergent total synthesis of this compound.
-
Methodology:
-
Synthesis of Building Blocks: The three core components (CarU, manno-pyranuronate, and L-ACL) are synthesized separately from commercially available starting materials, often incorporating protecting groups to mask reactive functional groups.[10][11]
-
Convergent Coupling: The protected building blocks are then coupled together in a stepwise fashion. For instance, the CarU derivative can be coupled with the manno-pyranuronate donor, followed by amide bond formation with the L-ACL moiety.[2]
-
Deprotection: In the final step, all protecting groups are removed under specific reaction conditions to yield the final this compound molecule.[10]
-
Purification and Characterization: The synthesized this compound is purified using techniques like flash chromatography or HPLC, and its structure is confirmed by comparing its spectroscopic data (NMR, HRMS) with that of the natural product.[13]
-
X-ray Crystallography
-
Crystallization: Growing single crystals of this compound or a suitable derivative of sufficient quality for diffraction.
-
Data Collection: Exposing the crystal to a beam of X-rays and collecting the resulting diffraction pattern.
-
Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a detailed 3D model of the molecule.[14]
Conclusion
This compound possesses a highly complex and stereochemically rich chemical structure that has been rigorously established through extensive spectroscopic analysis and confirmed by multiple total syntheses. Its unique mode of action, the inhibition of bacterial translocase I, makes it a highly attractive scaffold for the development of new antibiotics to combat tuberculosis and other serious bacterial infections. The detailed structural and methodological information presented in this guide serves as a critical resource for researchers engaged in the discovery and development of novel anti-infective agents based on the this compound core.
References
- 1. This compound, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Capreomycin Sulfate? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|Anti-TB Translocase I Inhibitor [benchchem.com]
- 7. The Biosynthesis of this compound-type Antibiotics: IDENTIFICATION OF THE A-102395 BIOSYNTHETIC GENE CLUSTER, MECHANISM OF SELF-RESISTANCE, AND FORMATION OF URIDINE-5′-CARBOXAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C23H31N5O12 | CID 5487121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concise Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Concise synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Capuramycin Analogues: A Technical Guide to Structural Modifications and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Capuramycin is a potent nucleoside antibiotic with significant activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] Its unique mechanism of action, the inhibition of the essential bacterial enzyme phospho-MurNAc-pentapeptide translocase (Translocase I, MraY, or MurX), makes it a compelling scaffold for the development of new anti-TB therapeutics.[1][2][3] Translocase I is a highly conserved enzyme critical for the first membrane-bound step of peptidoglycan biosynthesis.[1] Despite its promise, the clinical utility of this compound is hampered by a narrow spectrum of activity, poor membrane permeability, and susceptibility to bacterial resistance mechanisms.[2] This has spurred extensive research into the synthesis and evaluation of this compound analogues to overcome these limitations. This guide provides an in-depth overview of the structural modifications performed on the this compound core, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
The this compound Scaffold and Rationale for Modification
This compound, and its related natural products like the A-500359s series, consists of three key structural components: a uridine-5′-carboxamide (CarU) core, an unsaturated α-D-manno-pyranuronate sugar, and an L-aminocaprolactam (L-ACL) side chain.[1][4] The primary goal of structural modification is to enhance the drug's properties by:
-
Improving Potency: Increasing affinity for the Translocase I target.
-
Broadening Spectrum: Achieving activity against other Gram-positive and Gram-negative bacteria.[2]
-
Overcoming Resistance: Evading bacterial efflux pumps and enzymatic inactivation.[2]
-
Enhancing Pharmacokinetics: Improving cell permeability and oral bioavailability.[2]
Thousands of analogues have been synthesized, primarily by Sankyo (now Daiichi Sankyo) and academic labs, leading to the identification of promising leads with significantly improved activity.[1][2]
Core Structural Modifications and Structure-Activity Relationships (SAR)
Modifications have been explored at nearly every available functional group on the this compound scaffold. The key sites for modification are illustrated below.
Caption: Key sites for structural modification on the this compound scaffold.
Acylation of the Sugar Moiety (2''-O and 3''-O Positions)
One of the most successful strategies has been the acylation of the hydroxyl groups on the manno-pyranuronate sugar.
-
Lipophilic Side Chains: Addition of a lipophilic decanoyl (a ten-carbon fatty acid) side chain at the 2''-hydroxyl group led to the development of SQ641 (also known as RS-118641).[3][5] This modification significantly enhances antimycobacterial activity.[3][5] SQ641 is the most potent analogue in its series, with MIC values against M. tuberculosis as low as 0.12 to 1 µg/mL.[3][6] The lipophilic chain is believed to improve the drug's ability to penetrate the lipid-rich mycobacterial cell wall.[2][5]
-
Amino Acid Conjugation: Conjugating amino acids, particularly amino undecanoic acid (AUA), has also proven effective.[2] Acylation of analogues SQ997 and SQ641 with AUA not only improved activity against M. tuberculosis but also extended the spectrum to include Gram-positive bacteria like MRSA and VRE.[2] This suggests the amino group improves permeability or affects drug efflux.[1]
Substitution of the Caprolactam Ring
Replacing the L-aminocaprolactam (L-ACL) moiety has been a major focus of synthetic efforts.
-
Phenyl-Type Moieties: Replacing the azepan-2-one (B1668282) moiety of this compound with various phenyl-type groups was found to be an effective strategy for maintaining or improving Translocase I inhibitory activity and antimycobacterial effects.[7]
-
(S)-3-amino-1,4-benzodiazepine-2-one: The analogue UT-01309, which incorporates this specific moiety, showed improved antimycobacterial activity (MIC of 2.5 µg/mL against Mtb) compared to this compound (MIC of 12.0 µg/mL).[8]
Modifications at the Uridine (B1682114) Core
-
2'-O Position: Modifications at the 2'-hydroxyl of the uridine sugar, including acylation, alkoxycarbonylation, and alkylation, have been explored.[1]
-
2'-O-Methylation: A notable discovery was the 2'-O-methylated analogue, UT-01320 . This compound surprisingly did not inhibit Translocase I but instead targeted bacterial RNA polymerase, with IC50 values in the 100-150 nM range.[9][10] Crucially, UT-01320 was found to kill non-replicating (dormant) Mtb, a key feature for an effective TB drug, and it displayed strong synergistic effects with Translocase I inhibitors like SQ641.[9][10]
Quantitative Data Summary
The following tables summarize the in vitro activity of key this compound analogues against various mycobacterial species.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogues against M. tuberculosis
| Compound | Parent Compound | Key Modification | M. tuberculosis H37Rv MIC (µg/mL) | MDR-Mtb MIC (µg/mL) | Reference(s) |
| This compound | - | Natural Product | 12.0 | - | [8] |
| SQ997 | This compound | Methylated derivative | 16.0 | 16.0 | [1][5] |
| SQ922 | A-500359E | Modified Caprolactam | 8.0 | - | [5] |
| SQ641 | SQ997 | 2''-O-Decanoyl | 0.12 - 4.0 | 0.5 - 2.0 | [3][5][6] |
| UT-01309 | This compound | (S)-3-amino-1,4-benzodiazepine-2-one | 2.5 | - | [8][9] |
| UT-01320 | This compound | 2'-O-Methyl | 1.72 (LORA/MABA) | - | [9] |
Note: MIC values can vary between studies due to different methodologies (e.g., Bactec radiometric vs. microdilution).
Table 2: Translocase I (MraY/MurX) Inhibitory Activity
| Compound | IC50 (µM) | Reference(s) |
| This compound | 0.127 | [9] |
| SQ997 | 10 ng/mL | [2] |
| UT-01309 | 0.095 | [9] |
| UT-01320 | No inhibition | [9][10] |
Biological Pathways and Mechanisms of Action
Primary Target: Peptidoglycan Biosynthesis
This compound and most of its analogues function by inhibiting Translocase I, which catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1] This is the first committed step in the membrane portion of peptidoglycan synthesis.
Caption: Inhibition of Translocase I in the peptidoglycan synthesis pathway.
Mechanisms of Bacterial Resistance
Bacteria can develop resistance to this compound through two primary mechanisms: enzymatic inactivation and active efflux.
References
- 1. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A Biocatalytic Approach to this compound Analogues by Exploiting a Substrate Permissive N-Transacylase CapW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimycobacterial activity of this compound analogues. Part 1: substitution of the azepan-2-one moiety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a this compound analog that kills nonreplicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Target of Capuramycin: MraY/MurX
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the exploration of novel antibacterial targets and mechanisms of action. The bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY), also known as MurX, represents a compelling and underexploited target. MraY is an essential integral membrane enzyme that catalyzes the first committed step in the membrane cycle of peptidoglycan biosynthesis, a pathway crucial for bacterial cell wall integrity and survival.[1][2][3] Its high conservation across a broad range of pathogenic bacteria and the absence of a human homologue make it an attractive candidate for the development of new antibiotics with novel mechanisms of action.[1][4] This technical guide provides a comprehensive overview of MraY, with a specific focus on its inhibition by the natural product capuramycin. It details the enzyme's role in the bacterial cell wall synthesis pathway, presents quantitative data on inhibitor activity, outlines key experimental protocols for studying MraY inhibition, and provides visual representations of the relevant biological pathways and experimental workflows.
The Role of MraY in Bacterial Cell Wall Synthesis
The bacterial cell wall is a vital structure that protects the bacterium from osmotic stress and maintains its shape. It is primarily composed of peptidoglycan, a unique polymer of sugars and amino acids. The biosynthesis of peptidoglycan is a complex process that occurs in three stages: cytoplasmic, membrane-associated, and periplasmic.[5]
MraY is a key player in the membrane-associated stage.[5] It functions as a translocase, catalyzing the transfer of the hydrophilic peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide (also known as Park's nucleotide), from the cytoplasm to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) embedded in the cell membrane.[1][5] This reaction, which is dependent on Mg2+ as a cofactor, results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly referred to as Lipid I.[1][5] Lipid I is the first lipid-linked intermediate in peptidoglycan biosynthesis. Following its synthesis on the cytoplasmic face of the membrane, Lipid I is flipped to the periplasmic side, where further enzymatic modifications lead to the elongation and cross-linking of the peptidoglycan layer.[5]
The essentiality of MraY for bacterial viability has been confirmed through gene knockout studies in various bacteria, including E. coli and Streptococcus pneumoniae.[4] Its inhibition leads to the disruption of cell wall synthesis, ultimately causing cell lysis and bacterial death.
This compound: A Potent Nucleoside Inhibitor of MraY
This compound is a naturally occurring nucleoside antibiotic produced by Streptomyces griseus.[6] It is one of several classes of nucleoside natural products that have been identified as potent inhibitors of MraY.[1][7] These inhibitors typically share a uridine (B1682114) moiety, which mimics the natural substrate of MraY, UDP-MurNAc-pentapeptide.[1]
Mechanism of Action
Structural and biochemical studies have revealed that this compound binds to a shallow, druggable pocket on the cytoplasmic face of MraY.[8][9] The binding site is formed by transmembrane helices 5, 8, and 9b, as well as cytoplasmic loops C, D, and E.[9] The uridine moiety of this compound occupies a "uridine pocket," making critical interactions with conserved residues.[8] Unlike some other MraY inhibitors, this compound exhibits a mixed-type inhibition with respect to UDP-MurNAc-pentapeptide and is noncompetitive with respect to the lipid carrier, undecaprenyl phosphate.[8]
The crystal structure of MraY from Aquifex aeolicus in complex with this compound has provided detailed insights into the specific molecular interactions.[8] These structural details are invaluable for the rational design and optimization of this compound analogs with improved potency and pharmacokinetic properties.[10]
Quantitative Inhibition Data
The inhibitory activity of this compound against MraY has been quantified for various bacterial species. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| This compound | MraY from Aquifex aeolicus (MraYAA) | 56.4 ± 14.3 µM | [5] |
| This compound | MraY from Aquifex aeolicus (MraYAA) | 185 nM | [8] |
| This compound | MurX (MraY from M. tuberculosis) | 0.127 µM | [11][12] |
Note: The significant difference in reported IC50 values for MraYAA may be attributable to different experimental conditions and assay formats.
Experimental Protocols for Studying MraY Inhibition
Several biochemical assays have been developed to measure the enzymatic activity of MraY and to screen for its inhibitors. Below are detailed methodologies for two commonly employed assays.
Thin-Layer Chromatography (TLC)-Based Translocase Assay
This assay directly measures the formation of the radiolabeled product, Lipid I, from radiolabeled UDP-MurNAc-pentapeptide.
Materials:
-
Purified MraY enzyme preparation
-
UDP-MurNAc-pentapeptide (radiolabeled, e.g., with 14C or 3H)
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.5% Triton X-100)
-
Inhibitor compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
TLC plates (e.g., silica (B1680970) gel 60)
-
Developing solvent (e.g., chloroform/methanol/water/ammonium hydroxide (B78521) in appropriate ratios)
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, undecaprenyl phosphate, and the inhibitor compound at various concentrations.
-
Enzyme Addition: Add the purified MraY enzyme to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at the optimal temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled UDP-MurNAc-pentapeptide.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at the optimal temperature.
-
Reaction Quenching: Stop the reaction by adding a quenching solution, such as an equal volume of butanol.
-
Extraction of Lipids: Vortex the mixture vigorously and centrifuge to separate the phases. The lipid-soluble product (Lipid I) will be in the upper butanol phase.
-
TLC Analysis: Spot a defined volume of the butanol phase onto a TLC plate.
-
Chromatography: Develop the TLC plate in the appropriate solvent system until the solvent front reaches the top.
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled Lipid I. Quantify the spot intensity to determine the amount of product formed.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Fluorescence-Based MraY Assay
This high-throughput assay utilizes a fluorescently labeled UDP-MurNAc-pentapeptide substrate. The transfer of the fluorescent moiety to the lipid carrier results in a change in the fluorescence properties, which can be monitored in real-time.[13][14]
Materials:
-
Purified MraY enzyme preparation
-
Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., UDP-MurNAc-Nε-dansylpentapeptide)[13]
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 25 mM MgCl2, 0.2% Triton X-100)[14]
-
Inhibitor compound
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reaction Setup: In a microplate well, mix the assay buffer, undecaprenyl phosphate, and the inhibitor at various concentrations.
-
Substrate Addition: Add the fluorescently labeled UDP-MurNAc-pentapeptide to the wells.
-
Initiation of Reaction: Start the reaction by adding the purified MraY enzyme.
-
Fluorescence Monitoring: Immediately place the microplate in the reader and monitor the change in fluorescence intensity over time at the appropriate excitation and emission wavelengths. The transfer of the dansyl group to the hydrophobic lipid environment typically results in an increase in fluorescence intensity.[14]
-
Data Analysis: Determine the initial reaction rates from the fluorescence progress curves. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the TLC-based assay.
Visualizing Key Pathways and Workflows
MraY in the Peptidoglycan Biosynthesis Pathway
Caption: Role of MraY in peptidoglycan synthesis and its inhibition by this compound.
Experimental Workflow for MraY Inhibition Assay
Caption: A generalized workflow for determining the IC50 of an MraY inhibitor.
Logical Relationship of this compound's Mechanism of Action
Caption: The cascade of events following this compound's interaction with MraY.
Conclusion and Future Directions
MraY remains a highly attractive, yet clinically unexploited, target for the development of novel antibacterial agents. The potent inhibitory activity of natural products like this compound provides a validated starting point for drug discovery programs. The availability of crystal structures of MraY in complex with inhibitors offers a powerful tool for structure-based drug design, enabling the optimization of existing scaffolds and the discovery of new chemical entities. Future research efforts should focus on leveraging this structural information to design MraY inhibitors with improved potency, selectivity over the human homolog GPT, and favorable drug-like properties. The development of robust and high-throughput screening assays will be crucial for identifying novel inhibitor classes. A deeper understanding of the structure-activity relationships of this compound and other MraY inhibitors will pave the way for the development of next-generation antibiotics that can combat the growing threat of antimicrobial resistance.
References
- 1. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: Crystal structure of MraY, an essential membrane enzyme for bacterial cell wall synthesis. [scholars.duke.edu]
- 4. Phospho-MurNAc-Pentapeptide Translocase (MraY) as a Target for An...: Ingenta Connect [ingentaconnect.com]
- 5. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [diposit.ub.edu]
- 7. Phospho-MurNAc-pentapeptide translocase (MraY) as a target for antibacterial agents and antibacterial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researcher.manipal.edu [researcher.manipal.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Antibacterial Spectrum of Capuramycin Against Mycobacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capuramycin and its analogues represent a class of nucleoside antibiotics with potent activity against various Mycobacterium species, including the causative agent of tuberculosis, Mycobacterium tuberculosis. These compounds function by inhibiting a crucial step in the biosynthesis of the bacterial cell wall, making them a subject of significant interest in the development of new anti-tuberculosis therapies. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound against mycobacteria, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound exerts its bactericidal effect by targeting and inhibiting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (also known as MraY or MurX), which is referred to as Translocase I.[1] This enzyme plays an essential role in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] Translocase I catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1] This is the first committed step in the membrane-associated stages of peptidoglycan synthesis.[1] By inhibiting Translocase I, this compound effectively blocks the formation of Lipid I, thereby halting the entire downstream process of cell wall construction.[3] This disruption of peptidoglycan synthesis leads to compromised cell wall integrity, ultimately resulting in bacterial cell lysis and death.[3][4]
The following diagram illustrates the inhibitory action of this compound on the peptidoglycan biosynthesis pathway.
Caption: Inhibition of Translocase I by this compound.
In Vitro Antibacterial Spectrum
The in vitro activity of this compound and its analogues has been evaluated against a range of mycobacterial species, demonstrating a narrow but potent spectrum of activity.[2][4] The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key measure of in vitro efficacy.
Quantitative Data Summary
The following table summarizes the reported MIC values for this compound and its analogues against various mycobacterial species.
| Compound/Analogue | Mycobacterial Species | Strain(s) | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| RS-118641 | Mycobacterium tuberculosis | Clinical Isolates | - | 1 | 2 | [5] |
| M. tuberculosis (MDR) | Clinical Isolates | - | 0.5 | 2 | [5] | |
| Mycobacterium avium | Clinical Isolates | - | 4 | 8 | [5] | |
| Mycobacterium intracellulare | Clinical Isolates | - | 0.06 | 0.5 | [5] | |
| SQ641 | Mycobacterium tuberculosis | 20 Clinical Isolates | 0.12 - 8 | - | 4.0 | [3][4] |
| Mycobacterium avium complex | - | 0.12 - 8 | - | - | [4] | |
| Mycobacterium smegmatis | - | 0.12 - 8 | - | - | [4] | |
| SQ922 | Mycobacterium tuberculosis | 20 Clinical Isolates | - | - | 8.0 | [3][4] |
| SQ997 (native this compound) | Mycobacterium tuberculosis | 20 Clinical Isolates | - | - | 16.0 | [3][4] |
| UT-01320 | Mycobacterium tuberculosis | - | >200 (against M. smegmatis) | - | - | [6] |
MDR: Multidrug-resistant
Studies have shown that the analogue RS-118641 is the most potent compound overall, with particularly low MIC values against M. intracellulare.[5] For M. tuberculosis, the activity of this compound analogues follows the hierarchy of SQ641 > SQ922 > SQ997.[3][4] Notably, there is no significant difference in the MIC distributions between non-MDR and MDR strains of M. tuberculosis for the tested this compound analogues.[5][7]
In Vivo Efficacy
The therapeutic potential of this compound analogues has also been investigated in murine models of mycobacterial infection.
In a murine lung model of tuberculosis, intranasal administration of the analogues RS-112997 and RS-124922 at doses of 0.1 or 1 mg/mouse/day for 12 days resulted in a significant reduction in the mycobacterial load in the lungs compared to untreated controls.[5][7]
Similarly, in a murine model of M. intracellulare infection, intranasal administration of RS-112997, RS-124922, and RS-118641 at 0.1 mg/mouse/day for 21 days also led to a significant decrease in the number of viable organisms in the lungs.[5][7] These findings suggest that this compound analogues exhibit strong antimycobacterial potential in vivo.[5][7]
Experimental Protocols
The evaluation of the antibacterial spectrum of this compound and its analogues involves standardized in vitro and in vivo methodologies.
In Vitro Susceptibility Testing
Broth Microdilution Method for MIC Determination:
This is a common method used to determine the MIC of an antimicrobial agent against mycobacteria.[5][7]
-
Preparation of Mycobacterial Inoculum: Mycobacterial strains are grown in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with 10% albumin-dextrose-catalase (ADC) and 0.05% Tween 80.[3][4] The bacterial suspension is adjusted to a specific turbidity, corresponding to a known concentration of colony-forming units (CFU)/mL.
-
Preparation of Drug Dilutions: The this compound analogue is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared mycobacterial suspension. The plates are then incubated at 37°C for a specified period, which can be several days to weeks for slow-growing mycobacteria like M. tuberculosis.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible growth of the mycobacteria is observed.[7]
Bactec Radiometric Method:
This method is often used for the susceptibility testing of M. tuberculosis.[3][4] It measures the metabolism of a 14C-labeled substrate by the mycobacteria. The rate and amount of 14CO2 produced are monitored. The presence of an effective antimicrobial agent inhibits mycobacterial metabolism, leading to a reduction in 14CO2 production.
In Vivo Efficacy Studies
Murine Model of Mycobacterium tuberculosis Infection:
-
Infection: Mice, typically BALB/c, are infected intranasally or via aerosol with a standardized inoculum of M. tuberculosis H37Rv.[7]
-
Treatment: After a pre-determined period to allow the infection to establish, treatment with the this compound analogue is initiated. The drug is administered via a specific route (e.g., intranasal) at various doses and for a defined duration.[5][7]
-
Evaluation of Bacterial Load: At the end of the treatment period, the mice are euthanized, and their lungs and other organs are harvested. The organs are homogenized, and serial dilutions are plated on a suitable solid medium (e.g., Middlebrook 7H11 agar) to determine the number of viable mycobacteria (CFU).
-
Data Analysis: The CFU counts from the treated groups are compared to those from an untreated control group to assess the efficacy of the compound.[5][7]
The following diagram provides a generalized workflow for assessing the anti-mycobacterial activity of a compound like this compound.
Caption: Experimental workflow for evaluating anti-mycobacterial compounds.
Resistance
While this compound analogues have shown activity against MDR-M. tuberculosis, the potential for resistance development is an important consideration for any new antimicrobial agent. The mechanism of resistance to capreomycin, a different anti-tuberculosis drug that also targets the ribosome, involves mutations in the tlyA gene, which encodes a ribosomal RNA methyltransferase, and the rrs gene, which encodes the 16S rRNA.[8] Although this compound's mechanism of action is distinct from capreomycin's, understanding potential resistance mechanisms is crucial for its future development. Poor membrane permeability and drug efflux mechanisms may also contribute to a lack of activity in certain bacteria.[2]
Conclusion
This compound and its analogues demonstrate a potent and specific antibacterial spectrum against various mycobacterial species, including drug-resistant strains of M. tuberculosis. Their unique mechanism of action, involving the inhibition of Translocase I, makes them promising candidates for further development as novel anti-tuberculosis agents. The in vivo efficacy observed in murine models further supports their therapeutic potential. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and investigating potential mechanisms of resistance to ensure their long-term viability as effective treatments for mycobacterial infections.
References
- 1. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Capuramycin's Role in Inhibiting Peptidoglycan Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capuramycin and its analogues represent a potent class of nucleoside antibiotics that exhibit significant antibacterial activity, particularly against Mycobacterium tuberculosis. Their mechanism of action involves the specific inhibition of phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), a critical enzyme in the bacterial peptidoglycan biosynthesis pathway. This guide provides an in-depth analysis of this compound's inhibitory role, presenting quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual representations of the targeted biochemical pathway and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. The bacterial cell wall, a structure essential for survival and not present in eukaryotes, has long been a prime target for antibiotic development. Peptidoglycan, the primary component of the bacterial cell wall, is synthesized through a complex series of enzymatic reactions. One of the key enzymes in this pathway is MraY (also known as Translocase I or MurX), an integral membrane protein that catalyzes the first committed step of the lipid cycle in peptidoglycan biosynthesis.[1]
This compound, a natural product isolated from Streptomyces griseus, and its synthetic and semi-synthetic analogs, have been identified as potent inhibitors of MraY.[2][3] By targeting this essential enzyme, capuramycins effectively block the synthesis of Lipid I, a crucial precursor for peptidoglycan assembly, leading to bacterial cell death.[1] This guide delves into the technical details of this compound's interaction with MraY, providing valuable information for researchers and professionals involved in antibacterial drug discovery and development.
Quantitative Analysis of MraY Inhibition by this compound and its Analogs
The inhibitory potency of this compound and its derivatives against MraY has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. The following table summarizes the IC50 values for a selection of this compound analogs against MraY.
| Compound | Modification | Target Enzyme | IC50 (µM) | Reference |
| This compound | - | Bacterial Translocase I | - | [2] |
| A-500359 A | 6'''-methylthis compound | Bacterial Translocase I | - | [4] |
| A-500359 C | 3'-demethyl-6'''-methylthis compound | Bacterial Translocase I | - | [4] |
| A-500359 D | 2''-deoxy-6'''-methylthis compound | Bacterial Translocase I | - | [4] |
| A-500359 G | 3'-demethylthis compound | Bacterial Translocase I | - | [4] |
| A-500359 E | Methyl ester of A-500359 F | Bacterial Translocase I | 0.027 | [5] |
| A-500359 F | Deaminocaprolactam derivative | Bacterial Translocase I | 1.1 | [5] |
| A-500359 H | 3'-demethyl derivative of A-500359 F | Bacterial Translocase I | 0.008 | [5] |
| A-500359 M-1 | - | Bacterial Translocase I | 0.058 | [5] |
| A-500359 M-2 | - | Bacterial Translocase I | 0.010 | [5] |
| A-503083 A | 2'-O-carbamoyl derivative of A-500359 A | Bacterial Translocase I | 0.024 | [6] |
| A-503083 B | 2'-O-carbamoyl derivative of this compound | Bacterial Translocase I | 0.038 | [6] |
| A-503083 E | 2'-O-carbamoyl derivative of A-500359 E | Bacterial Translocase I | 0.135 | [6] |
| A-503083 F | 2'-O-carbamoyl derivative of A-500359 F | Bacterial Translocase I | 17.9 | [6] |
| UT-01320 | 2'O-methylated this compound | M. tuberculosis MurX | No inhibition | [2] |
| Compound 20 | Decanoyl group acylated derivative | - | - | [7] |
Note: The table presents a selection of publicly available data. The absence of a value indicates that it was not specified in the cited source.
Experimental Protocols: MraY Inhibition Assay
The following is a detailed protocol for a Förster Resonance Energy Transfer (FRET)-based assay to determine the inhibitory activity of compounds against membrane-bound MraY.
3.1. Principle
This assay measures the enzymatic activity of MraY by detecting the transfer of a fluorescently labeled N-acetylmuramoyl-pentapeptide (MurNAc-pp) from its UDP-linked precursor to the lipid carrier, undecaprenyl phosphate (B84403) (C55-P), to form Lipid I. The assay utilizes a donor fluorophore-labeled UDP-MurNAc-pp and an acceptor fluorophore-labeled lipid integrated into the membrane. When the donor-labeled substrate is transferred to the lipid carrier by MraY, the donor and acceptor fluorophores are brought into close proximity, resulting in FRET. The increase in the acceptor's fluorescence emission upon excitation of the donor is proportional to the MraY activity.
3.2. Materials and Reagents
-
MraY-containing membranes: Purified bacterial membranes overexpressing MraY.
-
UDP-MurNAc-pentapeptide-fluorophore (Donor): UDP-MurNAc-pentapeptide labeled with a suitable donor fluorophore (e.g., BODIPY-FL).
-
Lipid-fluorophore (Acceptor): A lipid such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl) (LRPE) to act as the FRET acceptor.
-
Undecaprenyl phosphate (C55-P): The lipid substrate for MraY.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 10 mM MgCl2, and 0.05% (v/v) Triton X-100.
-
Test Compounds (e.g., this compound analogs): Dissolved in a suitable solvent (e.g., DMSO).
-
384-well black, flat-bottom microplates.
-
Fluorescence plate reader capable of dual-emission measurements.
3.3. Assay Procedure
-
Preparation of Reaction Mixture:
-
In a microcentrifuge tube, prepare a master mix containing the MraY-containing membranes, acceptor lipid (e.g., LRPE), and C55-P in the assay buffer.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Dispensing Reagents:
-
Dispense the reaction mixture into the wells of a 384-well microplate.
-
Add the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiating the Reaction:
-
Initiate the enzymatic reaction by adding the donor fluorophore-labeled UDP-MurNAc-pentapeptide to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Measure the fluorescence intensity of both the donor and acceptor fluorophores over time (e.g., every minute for 30-60 minutes) at a constant temperature (e.g., 30°C).
-
3.4. Data Analysis
-
Calculate the FRET ratio by dividing the acceptor fluorescence by the donor fluorescence for each time point.
-
Determine the initial reaction velocity (rate) for each concentration of the test compound by calculating the slope of the linear portion of the FRET ratio versus time plot.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Mechanism and Workflow
4.1. Peptidoglycan Biosynthesis Pathway and this compound's Site of Action
The following diagram illustrates the key steps in the peptidoglycan biosynthesis pathway, highlighting the specific point of inhibition by this compound.
Caption: Inhibition of MraY by this compound in Peptidoglycan Biosynthesis.
4.2. Experimental Workflow for MraY Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory potential of a compound against MraY.
Caption: General workflow for an in vitro MraY inhibition assay.
Conclusion
This compound and its analogs have demonstrated significant potential as antibacterial agents through their targeted inhibition of MraY, a crucial enzyme in peptidoglycan biosynthesis. The quantitative data presented in this guide highlights the potent inhibitory activity of this class of compounds. The detailed experimental protocol for the MraY inhibition assay provides a practical framework for researchers to evaluate novel this compound derivatives and other potential MraY inhibitors. The provided visualizations offer a clear understanding of the underlying biological pathway and the experimental process. Continued research into the structure-activity relationships of this compound analogs and the development of robust screening assays are essential for the advancement of these promising compounds as next-generation antibiotics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a this compound analog that kills nonreplicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on novel bacterial translocase I inhibitors, A-500359s. I. Taxonomy, fermentation, isolation, physico-chemical properties and structure elucidation of A-500359 A, C, D and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on novel bacterial translocase I inhibitors, A-500359s. III. Deaminocaprolactam derivatives of this compound: A-500359 E, F, H; M-1 and M-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A-503083 A, B, E and F, novel inhibitors of bacterial translocase I, produced by Streptomyces sp. SANK 62799 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimycobacterial activity of this compound analogues. Part 2: acylated derivatives of this compound-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Potency: A Technical Guide to the Exploration of Capuramycin Derivatives for Enhanced Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacterial strains, particularly Mycobacterium tuberculosis (Mtb), presents a formidable challenge to global public health. This has spurred the search for novel antimicrobial agents with unique mechanisms of action. Capuramycin and its analogs have emerged as a promising class of nucleoside antibiotics that exhibit potent anti-TB activity.[1] This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound derivatives in the pursuit of enhanced antimicrobial efficacy.
Mechanism of Action: Targeting the Bacterial Cell Wall
This compound and its derivatives exert their antibacterial effect by inhibiting bacterial translocase I (MraY in E. coli, MurX in Mtb), a critical enzyme in the peptidoglycan biosynthesis pathway.[1][2] MraY is an integral membrane enzyme that catalyzes the transfer of phospho-N-acetylmuramoyl-pentapeptide (phospho-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1][3] This is the first committed step in the membrane-associated stage of cell wall synthesis.[1] By blocking MraY, this compound derivatives effectively halt peptidoglycan production, leading to compromised cell wall integrity and ultimately bacterial cell death. The lack of a human homolog for MraY makes it an attractive and selective target for antibacterial drug development.[2][3]
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to improve the potency and pharmacokinetic properties of this compound. These studies have revealed that modifications at several positions of the this compound scaffold can significantly impact its biological activity. Key findings include the importance of the uridine, aminoribose, and fatty acyl side chains for antibacterial activity.[4]
Modifications of the Carboxylic Group and Azepan-2-one (B1668282) Moiety
Initial efforts focused on modifying the carboxylic group of the this compound biosynthetic intermediate, A-500359.[5] Analogs with a 3,4-difluoroaniline (B56902) in place of the L-aminocaprolactam (L-ACL) moiety showed improved Minimum Inhibitory Concentration (MIC) values against various Mycobacterium species.[1] Phenyl-type moieties have generally been found to be effective substituents.[6] For instance, the analog UT-01309, which incorporates an (S)-3-amino-1,4-benzodiazepin-2-one moiety, demonstrated improved antimycobacterial activity against M. tuberculosis (MIC of 2.5 µg/mL) compared to the parent this compound (MIC of 12.0 µg/mL).[7]
Acylation of this compound and Related Compounds
Acylation of this compound and its precursor A-500359A has also been explored. The introduction of a decanoyl group resulted in a compound with very potent antimycobacterial activity, highlighting the role of lipophilicity in enhancing efficacy.[8]
The Emergence of an Alternative Target
Interestingly, some modifications have led to derivatives with altered mechanisms of action. The 2′-methylated this compound analog, UT-01320, was found to kill non-replicating (dormant) Mtb, a feat not achieved by selective MraY inhibitors.[5][9] Further investigation revealed that UT-01320 does not inhibit MraY but instead targets bacterial RNA polymerase.[5][9] This discovery opens up new avenues for developing this compound-based drugs that can tackle persistent bacterial infections.
Quantitative Data on this compound Derivatives
The following tables summarize the in vitro activity of key this compound derivatives against M. tuberculosis MraY and various bacterial strains.
| Compound | Modification | Target | IC50 (nM) against Mtb MraY | Reference |
| This compound (1) | Parent Compound | MraY | 18 | [7] |
| UT-01309 (2) | (S)-3-amino-1,4-benzodiazepin-2-one moiety | MraY | 5.5 | [7] |
| UT-01320 (3) | 2'-methylated analog | RNA Polymerase | No MraY inhibition | [5][9] |
Table 1: Inhibitory Activity of this compound Derivatives against Mtb MraY.
| Compound | MIC (µg/mL) against M. tuberculosis | MIC (µg/mL) against M. smegmatis ATCC607 | MIC (µg/mL) against M. avium | Reference |
| This compound (1) | 12.0 | - | 8 to 12.5 | [1][7] |
| UT-01309 (2) | 2.5 | - | - | [7] |
| 3'-O-demethyl analogue | - | Equivalent to this compound | Equivalent to this compound | [10][11] |
| Analog with 3,4-difluoroaniline (24) | - | 0.5 to 2 | 0.5 to 2 | [1] |
| Palmitoyl caprazol (B1245282) (7) | - | 6.25 | - | [12] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against Mycobacterial Strains.
Experimental Protocols
This section details the general methodologies employed in the synthesis and biological evaluation of this compound derivatives, based on published literature.
General Synthetic Workflow
The synthesis of this compound analogs is a multi-step process that often involves the protection of various functional groups, glycosylation reactions, and amide bond formations.[7][13] An improved synthetic scheme allows for the gram-scale production of key intermediates, facilitating the generation of a diverse library of analogs.[7]
Key Synthetic Steps:
-
Mannosylation: A crucial step involves the α-selective mannosylation, which can be achieved using promoters like NIS and AgBF4.[7]
-
Amide Coupling: The coupling of the carboxylic acid intermediate with the desired amino component is often mediated by reagents such as EDCI and HOAt or glyceroacetonide-Oxyma.[7]
-
Purification: Purification of intermediates and final products is typically performed using column chromatography and the purity is confirmed by reverse-phase HPLC.[7]
In Vitro Biological Evaluation
The inhibitory activity of the synthesized compounds against MraY is determined using an in vitro enzyme assay. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity, is calculated.[7]
The Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains is determined using methods such as the microplate alamar blue assay (MABA).[5] For non-replicating Mtb, a low-oxygen recovery assay (LORA) can be employed.[5]
Conclusion and Future Directions
The exploration of this compound derivatives has yielded potent antimicrobial agents with significant activity against Mycobacterium tuberculosis. The modular nature of the this compound scaffold allows for extensive chemical modifications, leading to improvements in potency and, in some cases, a shift in the mechanism of action. The discovery of a derivative active against non-replicating Mtb is particularly significant, as it addresses a key challenge in TB chemotherapy.
Future research should continue to focus on:
-
Synthesizing novel derivatives with improved pharmacokinetic and pharmacodynamic properties.
-
Further investigating the mechanism of action of derivatives that do not target MraY.
-
Evaluating the in vivo efficacy and toxicity of the most promising candidates in animal models of tuberculosis.
The continued development of this compound-based antibiotics holds great promise for the treatment of MDR and XDR-TB, offering a much-needed addition to the current therapeutic arsenal.
References
- 1. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caprazamycins: Biosynthesis and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-activity relationship of truncated analogs of caprazamycins as potential anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimycobacterial activity of this compound analogues. Part 1: substitution of the azepan-2-one moiety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antimycobacterial activity of this compound analogues. Part 2: acylated derivatives of this compound-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of this compound and its analogues via a Ferrier-type I reaction and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 12. Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Concise Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Initial In-Vitro Studies and Findings on Capuramycin: A Technical Guide
Introduction
Capuramycin is a nucleoside antibiotic originally isolated from the bacterium Streptomyces griseus.[1] It has garnered significant attention within the scientific community as a promising lead compound for the development of new treatments against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.[2][3] this compound and its analogs exhibit potent and rapid bactericidal activity against mycobacteria by targeting a crucial and previously unexploited step in bacterial cell wall synthesis.[3][4][5] This technical guide provides an in-depth summary of the initial in-vitro findings, detailing its mechanism of action, quantitative activity, and the experimental protocols used for its evaluation.
Mechanism of Action: Inhibition of Translocase I
The primary molecular target of this compound is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase, commonly known as Translocase I (TL1) or MraY.[6][7] This integral membrane enzyme is essential for bacterial survival as it catalyzes the first committed step in the membrane-associated stage of peptidoglycan (PG) biosynthesis.[7][8] MraY facilitates the transfer of the soluble precursor UDP-N-acetylmuramic acid-pentapeptide (also known as Park's nucleotide) onto the lipid carrier undecaprenyl phosphate, forming Lipid I.[7][8] By inhibiting this step, this compound effectively halts the production of peptidoglycan, a vital component of the bacterial cell wall, leading to cell lysis and death.[4][9] This targeted action against a pathway unique to bacteria makes it an ideal candidate for antimicrobial development.[4][5]
While MraY is the primary target, some research indicates that certain synthetic analogs may possess alternative mechanisms. For instance, the analog UT-01320 was found to kill non-replicating Mtb, a feat not achieved by other selective MraY inhibitors, and demonstrated inhibitory activity against bacterial RNA polymerases rather than MraY.[10]
References
- 1. This compound, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Capuramycin: A Technical Guide to a Promising Anti-Tuberculosis Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death worldwide from a single infectious agent. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the urgent development of novel therapeutics. Capuramycin and its analogues represent a promising class of natural product antibiotics with potent anti-TB activity.[1] This technical guide provides a comprehensive overview of this compound's potential as an anti-tuberculosis agent, focusing on its mechanism of action, in vitro and in vivo efficacy, synergistic potential, and detailed experimental methodologies for its evaluation.
Mechanism of Action: Inhibition of Translocase I
This compound exerts its bactericidal effect by targeting a crucial step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The primary molecular target of this compound is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, also known as MraY in Escherichia coli or MurX in Mycobacterium tuberculosis.[1][2] This enzyme, hereafter referred to as Translocase I, catalyzes the first committed membrane step of peptidoglycan synthesis.[1] Specifically, Translocase I facilitates the transfer of the soluble precursor, phospho-MurNAc-pentapeptide, from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[3] By inhibiting Translocase I, this compound effectively blocks the formation of Lipid I, thereby halting peptidoglycan synthesis and leading to cell lysis.[4][5]
Interestingly, some analogues of this compound may possess a dual mechanism of action. For instance, the analogue UT-01320 has been observed to kill non-replicating (dormant) Mtb and also inhibit bacterial RNA polymerase, a feature not prominent in other selective MurX inhibitors.[6][7]
In Vitro Activity
This compound and its analogues have demonstrated potent in vitro activity against a range of mycobacterial species, including drug-susceptible and drug-resistant strains of M. tuberculosis.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values of this compound and several of its key analogues against various mycobacterial strains.
| Compound/Analogue | M. tuberculosis H37Rv (μg/mL) | MDR-M. tuberculosis (μg/mL) | M. avium (μg/mL) | M. intracellulare (μg/mL) | Reference(s) |
| This compound (SQ997) | 16 | 16 | 8 | 2 | [1] |
| SQ641 (RS-118641) | 1 | 0.5 | 4 | 0.06 | [1][8] |
| SQ922 (RS-124922) | 8 | - | - | - | [4] |
| UT-01320 | 1.5 | - | - | - | [9] |
MDR-Mtb: Multidrug-resistant M. tuberculosis
Cytotoxicity and Selectivity Index
A crucial aspect of drug development is assessing the cytotoxicity of a compound against mammalian cells to determine its therapeutic window. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (IC50) to the MIC, is a key indicator of a compound's specificity for the pathogen.
| Compound | Cell Line | IC50 (μg/mL) | MIC against M. tb H37Rv (μg/mL) | Selectivity Index (SI) | Reference(s) |
| UT-01320 | Vero (Monkey Kidney) | >400 | 1.5 | >266 | [9] |
| UT-01320 | HepG2 (Human Liver) | >400 | 1.5 | >266 | [9] |
In Vivo Efficacy
The anti-tuberculosis activity of this compound analogues has been evaluated in murine models of TB infection.
| Compound | Animal Model | Dosing Regimen | Reduction in Bacterial Load (log10 CFU) | Reference(s) |
| RS-112997 | Murine Lung Model | 0.1 or 1 mg/mouse/day (intranasal) for 12 days | Significant reduction compared to untreated controls | [8] |
| RS-124922 | Murine Lung Model | 0.1 or 1 mg/mouse/day (intranasal) for 12 days | Significant reduction compared to untreated controls | [8] |
| SQ641 | Murine Lung Model | Formulated with a vitamin E derivative or as micelles | ~2 log reduction | [1] |
Synergistic Effects
This compound analogues have shown synergistic activity when combined with other anti-tuberculosis drugs, which could be a valuable strategy to enhance efficacy and combat drug resistance.
| This compound Analogue | Synergistic with | Mycobacterium Species | Reference(s) |
| SQ641 | Ethambutol | M. tuberculosis, M. smegmatis, M. avium | [4] |
| SQ641 | Streptomycin | M. tuberculosis | [1] |
| UT-01320 | SQ641 | M. tuberculosis | [7][10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and its analogues against M. tuberculosis is typically determined using the broth microdilution method.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
96-well microtiter plates.
-
This compound or its analogues dissolved in a suitable solvent (e.g., DMSO).
-
M. tuberculosis culture in logarithmic growth phase.
-
Resazurin (B115843) solution (for viability assessment).
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the 96-well plates.
-
Inoculate each well with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change of the resazurin indicator from blue to pink, indicating inhibition of bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound analogues against mammalian cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Mammalian cell line (e.g., Vero, HepG2).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compound dissolved in a suitable solvent.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Seed the 96-well plates with cells at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Checkerboard Synergy Assay
The synergistic interaction between this compound analogues and other anti-TB drugs is evaluated using the checkerboard method.[1]
Materials:
-
96-well microtiter plates.
-
Two test compounds (e.g., a this compound analogue and another anti-TB drug).
-
Middlebrook 7H9 broth with supplements.
-
M. tuberculosis culture.
-
Resazurin solution.
Procedure:
-
Prepare serial dilutions of compound A horizontally and compound B vertically in the 96-well plate, creating a matrix of different concentration combinations.
-
Inoculate the wells with a standardized M. tuberculosis suspension.
-
Incubate the plates and determine the MIC of each compound alone and in combination, as described in the MIC determination protocol.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each compound: FIC of A = MIC of A in combination / MIC of A alone.
-
Calculate the FIC Index (FICI) by summing the FICs of both compounds: FICI = FIC of A + FIC of B.
-
Interpret the results as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive/Indifference
-
FICI > 4: Antagonism
-
Conclusion
This compound and its analogues have emerged as a compelling class of anti-tuberculosis drug candidates. Their potent bactericidal activity against both drug-sensitive and drug-resistant M. tuberculosis, coupled with a distinct mechanism of action targeting the essential enzyme Translocase I, makes them attractive for further development. The demonstrated synergistic effects with existing anti-TB drugs and the activity of certain analogues against non-replicating mycobacteria further highlight their therapeutic potential. Continued research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of this promising scaffold is warranted to translate its in vitro and in vivo efficacy into a clinically effective treatment for tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. graphviz.org [graphviz.org]
- 4. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Rapamycin enhances cetuximab cytotoxicity by inhibiting mTOR-mediated drug resistance in mesenchymal hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openread.academy [openread.academy]
- 9. journals.asm.org [journals.asm.org]
- 10. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Unearthing of Capuramycin: A Technical Guide to its History, Origin, and Antimicrobial Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The capuramycin-type nucleoside antibiotics represent a promising class of anti-tuberculosis therapeutics, distinguished by their potent and specific inhibition of bacterial translocase I (MraY), an essential enzyme in peptidoglycan biosynthesis. This technical guide provides an in-depth exploration of the history, origin, biosynthesis, and mechanism of action of this compound and its analogues. Detailed experimental protocols for fermentation, isolation, and biological assays are provided, alongside a comprehensive summary of their biological activity. Furthermore, this guide illustrates key molecular pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding for researchers in the field of antibiotic discovery and development.
Introduction: A Rediscovered Weapon Against Tuberculosis
First isolated in 1986 from the soil bacterium Streptomyces griseus 446-S3, this compound was initially identified as a novel nucleoside antibiotic. However, it was the rediscovery of this compound and its related analogues in the early 2000s, through high-throughput screening for inhibitors of bacterial translocase I (MraY), that brought this class of compounds to the forefront of anti-tuberculosis (TB) research.[1][2] The rise of multidrug-resistant (MDR), extensively drug-resistant (XDR), and totally drug-resistant (TDR) strains of Mycobacterium tuberculosis has created an urgent need for new therapeutic agents with novel mechanisms of action.[1] this compound antibiotics, with their unique chemical scaffold and specific targeting of a crucial step in bacterial cell wall synthesis, represent a significant lead in the development of next-generation anti-TB drugs.[1][3]
The Genesis of this compound: Discovery and Producing Organisms
The story of this compound begins with a systematic screening program for new antibiotics.
Initial Discovery
In 1986, Japanese scientists isolated a new antibiotic, which they named this compound, from the culture filtrate of Streptomyces griseus strain 446-S3. The producing organism was isolated from a soil sample collected in Yamagata Prefecture, Japan.[4]
The this compound Family of Antibiotics
Subsequent screening efforts by Sankyo Co. (now Daiichi-Sankyo) in the early 2000s, aimed at identifying inhibitors of bacterial translocase I, led to the isolation of a series of related compounds. These are collectively known as this compound-type antibiotics and include:
-
A-500359s: Produced by Streptomyces griseus SANK 60196. A-500359B was found to be identical to the original this compound.[1][3]
-
A-102395: Produced by Amycolatopsis sp. SANK 60206.[5]
These discoveries highlighted a family of natural products with a shared core structure and a common mechanism of action.
The Intricate Architecture: Structure of this compound
The chemical structure of this compound is a complex nucleoside analogue, characterized by three key moieties:
-
A Uridine-5'-carboxamide (CarU) Core: This unusual high-carbon sugar nucleoside forms the central scaffold of the molecule.[1][2]
-
An Unsaturated α-D-manno-pyranuronate: A rare unsaturated hexuronic acid linked to the CarU core.[1][2]
-
An L-aminocaprolactam (L-ACL) Side Chain: A seven-membered lactam ring derived from L-lysine.[1][2]
The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, were instrumental in determining the connectivity and stereochemistry of the molecule.[3][6][7][8][9]
Forging the Weapon: The Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a dedicated gene cluster that orchestrates the assembly of the three core components.
Precursors and Key Enzymatic Steps
Isotopic labeling studies have revealed the primary metabolic origins of the this compound scaffold:
-
Uridine-5'-carboxamide (CarU): Derived from UMP and L-threonine.[2]
-
Unsaturated α-D-manno-pyranuronate: Derived from D-mannose.[1]
-
L-aminocaprolactam (L-ACL): Derived from L-lysine.[1]
The assembly of the CarU core is particularly noteworthy, involving the sequential action of two key enzymes:
-
A non-heme Fe(II)-dependent α-ketoglutarate:UMP dioxygenase (LipL/Cpr19): This enzyme catalyzes the conversion of UMP to uridine-5'-aldehyde (UA).[1][2]
-
An L-Thr:uridine-5'-aldehyde transaldolase (LipK): This enzyme facilitates a C-C bond formation between UA and L-threonine to form 5'-C-glycyluridine (GlyU), a key intermediate in the formation of the carboxamide group.[1][2]
The biosynthetic gene clusters for A-500359s, A-503083s, and A-102395 have been identified, providing a genetic blueprint for the production of these antibiotics.[5][10]
Biosynthetic Pathway of this compound
The following diagram illustrates the proposed biosynthetic pathway for the core structure of this compound.
Caption: Proposed biosynthetic pathway of this compound.
Self-Resistance Mechanism
Producing organisms must protect themselves from the antibiotics they synthesize. In the case of this compound, a self-resistance mechanism involving a phosphotransferase enzyme (Cpr17/CapP) has been identified.[10] This enzyme phosphorylates the this compound molecule, rendering it inactive within the producing cell.[10]
Mechanism of Action: Targeting the Bacterial Cell Wall
This compound antibiotics exert their bactericidal effect by inhibiting bacterial translocase I, also known as MraY or MurX.[1]
The Role of Translocase I (MraY)
MraY is a crucial membrane-bound enzyme that catalyzes the first committed step in the lipid cycle of peptidoglycan biosynthesis.[2] It facilitates the transfer of the phospho-N-acetylmuramoyl-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate, to form Lipid I.[2] This process is essential for the construction of the bacterial cell wall.
Inhibition of MraY by this compound
This compound acts as a competitive inhibitor of MraY, binding to the enzyme's active site and preventing the formation of Lipid I.[1] This disruption of peptidoglycan synthesis leads to the weakening of the cell wall and ultimately, cell lysis.
Caption: Mechanism of action of this compound via MraY inhibition.
Biological Activity: A Potent Anti-Mycobacterial Agent
This compound and its analogues exhibit potent and selective activity against mycobacteria, including drug-resistant strains.
In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogues against various bacterial species.
| Compound | M. tuberculosis H37Rv (mg/L) | MDR-M. tuberculosis (mg/L) | M. avium (mg/L) | M. intracellulare (mg/L) | S. aureus (mg/L) | E. coli (mg/L) |
| This compound (SQ997) | 12.0 | 16.0 | >64 | >64 | >400 | >400 |
| RS-118641 | 1-2 (MIC90) | 0.5-2 (MIC90) | 4-8 (MIC90) | 0.06-0.5 (MIC90) | - | - |
| SQ641 | 0.12-8.0 | 4.0 (MIC90) | 1-8 | 0.5-4 | >64 | >64 |
| UT-01309 | 2.5 | Active | - | - | >400 | >400 |
Data compiled from multiple sources.[2][6][11]
The data clearly indicates that the primary strength of this compound antibiotics lies in their activity against Mycobacterium species, with limited efficacy against other Gram-positive and Gram-negative bacteria.
Experimental Protocols: A Guide for the Bench Scientist
This section provides detailed methodologies for key experiments related to this compound research.
Fermentation of this compound-Producing Streptomyces
The following protocol is adapted for the production of this compound-type antibiotics from Streptomyces griseus SANK 60196.
7.1.1. Media Preparation
-
Seed Medium (PM-1): 2% glucose, 2% soluble starch, 1% peptone, 0.5% yeast extract, 0.3% CaCO₃. Adjust pH to 7.2.
-
Production Medium (OM-1): 3% maltose, 0.5% Polypepton, 0.5% meat extract, 0.5% yeast extract, 0.5% NaCl, 0.3% CaCO₃, 0.001% CoCl₂·6H₂O. Adjust pH to 7.4.
7.1.2. Fermentation Workflow
Caption: Workflow for the fermentation of this compound.
Isolation and Purification of this compound
This protocol outlines the general steps for extracting and purifying this compound from the fermentation broth.
-
Cell Removal: Centrifuge the harvested culture broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
pH Adjustment: Adjust the pH of the supernatant to 3.0 with HCl.
-
Solvent Extraction: Add an equal volume of methanol (B129727) and stir for 1 hour. Centrifuge to remove precipitated material. The supernatant is then concentrated under reduced pressure.
-
Chromatography: The crude extract is subjected to a series of column chromatography steps, typically starting with adsorption chromatography followed by partition chromatography, to yield pure this compound.[5]
MraY Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of MraY activity.
7.3.1. Principle
The assay utilizes a fluorescently labeled UDP-MurNAc-pentapeptide analogue (donor) and a lipid substrate incorporated into micelles containing a FRET acceptor. When MraY transfers the fluorescent substrate to the lipid, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Inhibitors of MraY will prevent this transfer, leading to a decrease in the FRET signal.
7.3.2. Protocol
-
Reaction Mixture Preparation: In a microplate well, combine a buffered solution (e.g., 50 mM HEPES, pH 7.5), MgCl₂, detergent (e.g., Triton X-100), the FRET acceptor-containing lipid micelles, and the MraY enzyme preparation.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells.
-
Initiation of Reaction: Start the reaction by adding the fluorescently labeled UDP-MurNAc-pentapeptide substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Measurement: Measure the fluorescence of the donor and acceptor at their respective excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the FRET efficiency and determine the IC₅₀ value of the inhibitor.
Conclusion and Future Perspectives
The this compound family of antibiotics holds significant promise as a new line of defense against tuberculosis. Their unique structure, novel mechanism of action, and potent activity against M. tuberculosis make them attractive candidates for further drug development. The detailed technical information provided in this guide is intended to empower researchers to build upon the existing knowledge and accelerate the journey of this compound from a natural product to a life-saving therapeutic. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound analogues through medicinal chemistry and synthetic biology approaches, as well as exploring their potential against other mycobacterial infections. The continued investigation into the biosynthesis and mechanism of action of these fascinating molecules will undoubtedly pave the way for the development of novel and effective antibacterial agents.
References
- 1. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biosynthesis of this compound-type Antibiotics: IDENTIFICATION OF THE A-102395 BIOSYNTHETIC GENE CLUSTER, MECHANISM OF SELF-RESISTANCE, AND FORMATION OF URIDINE-5′-CARBOXAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. TR-FRET-Based High-Throughput Screening Assay for Identification of UBC13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uknowledge.uky.edu [uknowledge.uky.edu]
- 6. researchgate.net [researchgate.net]
- 7. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.tees.ac.uk [research.tees.ac.uk]
An In-depth Technical Guide on the Enzymatic Basis of Capuramycin's Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the enzymatic mechanism of action of capuramycin, a potent natural product antibiotic. It details the molecular target, inhibition kinetics, and the experimental methodologies used to elucidate its function, offering valuable insights for antibacterial drug discovery and development.
Introduction: Targeting the Bacterial Cell Wall
The bacterial cell wall, a structure essential for survival and absent in eukaryotes, is a premier target for antibiotics.[1][2] Its primary structural component is peptidoglycan (PG), a mesh-like polymer that provides mechanical strength.[1][2][3] The biosynthesis of PG is a complex, multi-step process involving enzymes in the cytoplasm, at the cell membrane, and in the periplasmic space.[1][2][3] this compound is a nucleoside antibiotic, originally isolated from Streptomyces griseus, that exerts its antibacterial effect by inhibiting a critical, membrane-associated step in this pathway.[4][5][6] It belongs to a class of natural products that show significant promise for treating multidrug-resistant (MDR) infections, particularly those caused by Mycobacterium tuberculosis (Mtb).[4][5][7]
Primary Enzymatic Target: Phospho-MurNAc-Pentapeptide Translocase I (MraY)
The primary molecular target of this compound is the enzyme Phospho-MurNAc-pentapeptide Translocase, commonly known as Translocase I.[8] This integral membrane protein is annotated as MraY in most bacteria (e.g., Escherichia coli) and as MurX in M. tuberculosis.[5][9]
2.1 The MraY-Catalyzed Reaction MraY is responsible for catalyzing the first committed step of peptidoglycan synthesis at the cytoplasmic membrane.[5][9][10] This essential reaction involves the transfer of the phospho-N-acetylmuramoyl-pentapeptide moiety from the soluble, cytoplasmic precursor UDP-MurNAc-pentapeptide (also known as Park's nucleotide) to the membrane-bound lipid carrier, undecaprenyl phosphate (B84403) (C55-P).[5][9][11] The products of this Mg2+-dependent reaction are Uridine (B1682114) Monophosphate (UMP) and undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, commonly referred to as Lipid I.[5][9] Lipid I is the foundational building block for the growing peptidoglycan chain. Given that MraY is a highly conserved and essential enzyme across a wide range of bacteria, it is an attractive target for the development of broad-spectrum antibiotics.[5][9]
Caption: Peptidoglycan synthesis pathway highlighting MraY and this compound's inhibitory action.
Enzymatic Basis of Inhibition
This compound functions as a potent inhibitor of the MraY enzyme.[4] Structural and kinetic studies have revealed specific details about its mechanism.
3.1 Inhibition Kinetics Kinetic analyses have shown that this compound is a mixed-type inhibitor.[10] Specifically, it acts as a noncompetitive inhibitor with respect to the lipid carrier substrate, C55-P, and as an uncompetitive inhibitor concerning the soluble substrate, UDP-MurNAc-pentapeptide.[10] Unlike some other MraY inhibitors, this compound does not display time-dependent inhibition, suggesting a reversible binding mechanism.[10]
3.2 Structural Basis of Binding X-ray crystal structures of MraY in complex with this compound and other nucleoside inhibitors have provided significant insights into the binding interactions.[9][12][13] These studies confirm that the uridine moiety, a common feature of this class of inhibitors, occupies a specific uridine binding pocket on the cytoplasmic face of MraY.[12][14] The other components of the this compound molecule, including the dihydroxydihydropyran and caprolactam moieties, engage with adjacent sites, contributing to its binding affinity and specificity.[12]
Quantitative Analysis of this compound's Potency
The inhibitory activity of this compound and its synthetic analogs has been quantified through various enzymatic and cell-based assays. The data consistently demonstrate potent activity, particularly against mycobacteria.
Table 1: Enzymatic Inhibition of Translocase I (MraY/MurX) by this compound and Analogs
| Compound | Target Enzyme | IC50 | Source |
| This compound | MurX (M. tuberculosis) | 0.127 µM | [15] |
| This compound | MraYAA (A. aeolicus) | 185 nM | [12] |
| Related Nucleosides | Translocase I | 10 - 38 nM | [5] |
| SQ997 (analog) | Translocase I | 10 ng/mL | [8] |
Table 2: In Vitro Antimycobacterial Activity (MIC) of this compound Analogs
| Compound | Organism | MIC | Source |
| SQ641 | M. tuberculosis (20 clinical isolates) | 4.0 µg/mL (MIC90) | [6] |
| SQ922 | M. tuberculosis (20 clinical isolates) | 8.0 µg/mL (MIC90) | [6] |
| SQ997 | M. tuberculosis (20 clinical isolates) | 16.0 µg/mL (MIC90) | [6] |
| Analog '24' | Mycobacterium spp. | 0.5 - 2.0 µg/mL | [5] |
| Parent Compound (1) | Mycobacterium spp. | 8.0 - 12.5 µg/mL | [5] |
Alternative Mechanisms and Analog Diversification
While MraY is the canonical target, research into this compound analogs has revealed alternative modes of action.
5.1 Dual-Targeting Analogs A notable discovery is the analog UT-01320, which was found to be effective against non-replicating (dormant) M. tuberculosis.[16][17] Surprisingly, this analog showed no significant inhibitory activity against the MurX enzyme.[16][17] Instead, further investigation revealed that UT-01320 inhibits bacterial RNA polymerase with IC50 values in the 100-150 nM range.[16][17] This finding highlights that structural modifications to the this compound scaffold can shift the molecular target, opening avenues for developing dual-action or repurposed antibiotics.
Enzymatic Mechanism of Resistance
The primary mechanism of self-resistance in the this compound-producing organism, S. griseus, is enzymatic inactivation. The biosynthetic gene cluster for this compound contains a gene, capP, which encodes an ATP-dependent phosphotransferase.[5][8] This enzyme confers resistance by phosphorylating the this compound molecule, thereby inactivating it.[5][8] This mechanism is analogous to the aminoglycoside phosphotransferases that confer resistance to aminoglycoside antibiotics.[8]
Key Experimental Methodologies
The elucidation of this compound's mode of action has relied on a suite of specialized biochemical and microbiological assays.
7.1 MraY Enzyme Inhibition Assay This in vitro assay directly measures the inhibitory effect of a compound on the activity of purified MraY enzyme.
-
Enzyme and Substrates: Recombinant, purified MraY is reconstituted into detergent micelles or liposomes. The substrates are radiolabeled UDP-MurNAc-pentapeptide (e.g., with 14C or 3H) and undecaprenyl phosphate (C55-P).
-
Reaction: The enzyme, substrates, and varying concentrations of the inhibitor (e.g., this compound) are incubated in a suitable buffer containing Mg2+.
-
Product Separation: The reaction is quenched, and the lipid-soluble product (Lipid I) is separated from the water-soluble substrate (UDP-MurNAc-pentapeptide) via solvent extraction (e.g., using butanol).
-
Quantification: The amount of radiolabeled Lipid I formed is quantified using liquid scintillation counting. The results are used to calculate the percentage of inhibition and determine the IC50 value.
References
- 1. Concise Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
- 3. microbenotes.com [microbenotes.com]
- 4. This compound|Anti-TB Translocase I Inhibitor [benchchem.com]
- 5. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Improved synthesis of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of bacterial MraY and human GPT provide insights into rational antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Discovery of a this compound analog that kills nonreplicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Biological Properties of Capuramycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capuramycin is a nucleoside antibiotic originally isolated from the culture filtrate of Streptomyces griseus[1][2]. It belongs to a class of antibiotics that includes the A-500359s, A-503083s, and A-102395s[3]. Structurally, this compound is composed of three distinct components: a uridine-5′-carboxamide (CarU), an unsaturated α-d-mannopyranuronate, and an l-α-amino-ϵ-caprolactam (l-ACL)[3][4]. Early-stage research has identified this compound as a potent inhibitor of bacterial phospho-N-acetylmuramyl-pentapeptide translocase 1 (MraY or TL1), a critical enzyme in the biosynthesis of the bacterial cell wall[3][4][5]. This unique mechanism of action makes this compound and its analogues promising candidates for the development of new therapeutics against challenging pathogens, particularly Mycobacterium tuberculosis (Mtb)[4]. This document provides a detailed overview of the core biological properties of this compound, focusing on its mechanism of action, quantitative in vitro activity, and the experimental protocols used in its early-stage evaluation.
Mechanism of Action
Inhibition of Peptidoglycan Biosynthesis via MraY
The primary molecular target of this compound is the bacterial enzyme MraY[3][6]. MraY is an essential integral membrane enzyme that catalyzes the first committed step in the lipid cycle of peptidoglycan (PG) biosynthesis, a process vital for bacterial survival[3][4][5]. Specifically, MraY facilitates the transfer of the phospho-N-acetylmuramoyl-pentapeptide (phospho-MurNAc-pentapeptide) from the soluble substrate UDP-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate (B84403) (C55-P)[4][7]. This reaction yields Lipid I and UMP[4]. By inhibiting MraY, this compound effectively halts the production of peptidoglycan, leading to compromised cell wall integrity and ultimately, bacterial death[8]. This targeted action on a pathway unique to bacteria makes MraY an ideal target for antimicrobial agents[8]. Studies have demonstrated that the mode of action is noncompetitive inhibition with respect to the undecaprenyl-phosphate substrate[1].
Caption: this compound blocks the MraY-catalyzed formation of Lipid I.
Alternative Mechanisms in Analogues
Interestingly, research into this compound analogues has revealed alternative mechanisms of action. A 2′-methylated this compound analogue, UT-01320, was found to kill non-replicating (dormant) M. tuberculosis under low-oxygen conditions[9]. Unlike its parent compound, UT-01320 did not show significant MraY enzyme inhibitory activity but instead inhibited bacterial RNA polymerases with IC50 values in the 100-150 nM range[9]. This discovery suggests that the this compound scaffold can be modified to target different essential bacterial processes, including those active in dormant cells, which is a significant challenge in tuberculosis therapy.
Quantitative In Vitro Biological Activity
Enzyme Inhibition Data
This compound and its analogues are potent inhibitors of MraY. High-throughput screening and subsequent biochemical assays have quantified their inhibitory activity, typically reported as the half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 | Reference |
| This compound (A-500359 B) | Translocase I | 18 nM | [3] |
| This compound | MurX (M. tuberculosis) | 0.127 µM | [10] |
| A-500359 A | Translocase I | 17 nM | [3] |
| SQ997 | Translocase I | 10 ng/mL | [11] |
| Related Nucleosides (Series) | Translocase I | 10 - 38 nM | [4] |
Antibacterial Spectrum and Activity
This compound exhibits a narrow spectrum of activity, with its most potent effects observed against mycobacteria[11][12]. Efforts to broaden this spectrum have involved chemical modifications, such as conjugation with amino acids or decanoic acid, which have shown enhanced activity against other Gram-positive bacteria[11].
| Organism | Compound(s) | MIC Range / MIC50/90 | Reference |
| Mycobacterium spp. | SQ641 | 0.12 - 8 µg/mL | [8][12][13] |
| M. tuberculosis (20 clinical isolates) | SQ641 | MIC90: 4.0 µg/mL | [8][12] |
| M. tuberculosis (20 clinical isolates) | SQ922 | MIC90: 8.0 µg/mL | [8][12] |
| M. tuberculosis (20 clinical isolates) | SQ997 | MIC90: 16.0 µg/mL | [8][12] |
| M. tuberculosis | RS-118641 | 1 / 2 mg/L | [14] |
| Multidrug-Resistant M. tuberculosis | RS-118641 | 0.5 / 2 mg/L | [14] |
| M. avium | RS-118641 | 4 / 8 mg/L | [14] |
| M. intracellulare | RS-118641 | 0.06 / 0.5 mg/L | [14] |
| MSSA, MRSA, VRE, Bacillus cereus | SQ997-3AUA, SQ922-DEC, etc. | 8 - 64 mg/L | [11] |
| M. smegmatis ATCC 607 | This compound | 3.13 µg/mL | [1] |
| Streptococcus pneumoniae | This compound | 12.5 µg/mL | [1] |
Mechanisms of Bacterial Resistance
Intrinsic Resistance and Efflux
The narrow antibacterial spectrum of this compound is partly attributed to factors like poor membrane permeability and the presence of efflux pumps in less susceptible bacterial species[11]. These mechanisms can prevent the antibiotic from reaching its cytoplasmic membrane target, MraY, at a sufficient concentration to exert its inhibitory effect[11].
Self-Resistance via Enzymatic Modification
The this compound-producing organism, S. griseus, protects itself through a specific resistance mechanism. The biosynthetic gene cluster for this compound includes a gene, capP, which shows homology to aminoglycoside phosphotransferase genes[11]. The CapP enzyme has been identified as an ATP-dependent 3′′-O-phosphotransferase[4]. It catalyzes the phosphorylation of this compound, rendering it inactive[4][11]. Heterologous expression of the capP gene in other bacteria has been shown to confer resistance to this compound, confirming this inactivation mechanism[11].
Caption: The CapP enzyme inactivates this compound via phosphorylation.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of this compound and its analogues against various bacteria.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Modified Middlebrook 7H9 broth (for mycobacteria) or other suitable broth.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific McFarland turbidity standard.
-
This compound or analogue, dissolved and serially diluted.
Procedure:
-
Drug Dilution: Prepare two-fold serial dilutions of the test compound (e.g., this compound) directly in the microtiter plate wells containing broth[15].
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Further dilute as required by the specific protocol.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate, including a positive growth control (no drug) and a negative sterility control (no bacteria).
-
Incubation: Seal and incubate the plates under appropriate conditions (e.g., 37°C). Incubation time varies by organism, often 7-14 days for slow-growing mycobacteria[15].
-
Reading Results: The MIC is recorded as the lowest drug concentration in which no visible bacterial growth is observed.
Caption: General workflow for the broth microdilution MIC assay.
Synergy Testing (Checkerboard Assay)
This method is used to assess the interaction between this compound analogues and other antimicrobial drugs.
Objective: To determine if the combined effect of two drugs is synergistic, additive, or antagonistic.
Procedure:
-
Plate Setup: A 96-well plate is set up with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation & Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as per the MIC protocol.
-
Data Analysis: The MIC of each drug in the combination is determined. The Fractional Inhibitory Concentration (FIC) for each drug is calculated:
-
FIC of Drug A = (MIC of A in combination) / (MIC of A alone)
-
FIC of Drug B = (MIC of B in combination) / (MIC of B alone)
-
-
FIC Index (ΣFIC): The ΣFIC is calculated by summing the individual FICs: ΣFIC = FIC of Drug A + FIC of Drug B.
-
Interpretation: The interaction is interpreted based on the ΣFIC value:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0[12]
-
Conclusion
Early-stage research has firmly established this compound as a potent inhibitor of the essential bacterial enzyme MraY, with significant bactericidal activity against mycobacteria. The quantitative data on its enzyme inhibition and antibacterial spectrum underscore its potential as a lead compound for antitubercular drug development. While challenges such as a narrow spectrum and potential for resistance exist, ongoing research into chemical modifications and analogue synthesis has shown promise in overcoming these limitations and even uncovering novel mechanisms of action. The detailed protocols for in vitro evaluation provide a robust framework for the continued exploration of this important class of nucleoside antibiotics. Further development of the this compound scaffold is a warranted and promising strategy in the critical search for new antibiotics to combat drug-resistant infections.
References
- 1. uknowledge.uky.edu [uknowledge.uky.edu]
- 2. This compound, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Biosynthesis of this compound-type Antibiotics: IDENTIFICATION OF THE A-102395 BIOSYNTHETIC GENE CLUSTER, MECHANISM OF SELF-RESISTANCE, AND FORMATION OF URIDINE-5′-CARBOXAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a natural product optimization strategy for inhibitors against MraY, a promising antibacterial target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Determining the Susceptibility of Mycobacteria to Capuramycin: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of capuramycin, a potent nucleoside antibiotic with significant activity against Mycobacterium tuberculosis. The protocols detailed herein are based on established methodologies for antimicrobial susceptibility testing of mycobacteria, ensuring reliable and reproducible results for research and drug development purposes.
Introduction to this compound and its Mechanism of Action
This compound is a naturally occurring antibiotic produced by Streptomyces griseus. It belongs to a class of drugs that inhibit the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY or Translocase I). This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By inhibiting this key step, this compound disrupts cell wall formation, leading to bacterial cell death. Its specific activity against mycobacteria makes it a compound of interest in the development of new anti-tuberculosis therapies.
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogues against various mycobacterial species as reported in the scientific literature. This data provides a baseline for expected activity and can aid in the selection of appropriate concentration ranges for testing.
| Compound/Analogue | Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | 12.0 | - | - | [1] |
| This compound Analogue (SQ641) | M. tuberculosis (20 clinical isolates) | - | - | 4.0 | [2][3] |
| This compound Analogue (SQ922) | M. tuberculosis (20 clinical isolates) | - | - | 8.0 | [2][3] |
| This compound Analogue (SQ997) | M. tuberculosis (20 clinical isolates) | - | - | 16.0 | [2][3] |
| This compound Analogue (RS-118641) | M. tuberculosis | - | 1 | 2 | [4] |
| This compound Analogue (RS-118641) | Multidrug-resistant M. tuberculosis | - | 0.5 | 2 | [4] |
| This compound Analogue (RS-118641) | M. avium | - | 4 | 8 | [4] |
| This compound Analogue (RS-118641) | M. intracellulare | - | 0.06 | 0.5 | [4] |
| Capreomycin | M. tuberculosis (57 clinical isolates) | - | 8 (median) | - | [5] |
Experimental Protocols
Two standard methods for determining the MIC of this compound against Mycobacterium species are detailed below: Broth Microdilution and Agar (B569324) Dilution. These protocols are aligned with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution Method
This method is used to determine the MIC in a liquid growth medium and is particularly suitable for testing a large number of isolates.[6][7]
Materials:
-
This compound powder
-
Sterile, distilled water or a suitable solvent as per manufacturer's instructions
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well U-bottom microtiter plates
-
Mycobacterium tuberculosis strain(s) for testing (e.g., H37Rv ATCC 27294 as a quality control strain)
-
Sterile saline solution with 0.05% Tween 80
-
Sterile glass beads
-
McFarland 0.5 turbidity standard
-
Incubator at 37°C
-
Plate reader or inverted mirror for result interpretation
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a concentration of 1000 µg/mL in sterile, distilled water.[8] Ensure the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C or as recommended by the manufacturer.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a starting concentration of 500 µg/mL.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to achieve the desired concentration range. Discard 100 µL from the last well.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of M. tuberculosis on solid medium, scrape several colonies and transfer them to a tube containing sterile saline with Tween 80 and glass beads.
-
Vortex for 1-2 minutes to create a uniform suspension and break up clumps.
-
Allow the suspension to stand for 15-20 minutes to allow larger particles to settle.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. This will also dilute the this compound concentrations by half, achieving the final desired test concentrations.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Seal the plates and incubate at 37°C for 7 to 14 days, or until growth is clearly visible in the growth control well.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[8] Growth can be assessed visually using an inverted mirror or by measuring the optical density with a plate reader.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antibiotic into a solid agar medium.[9]
Materials:
-
This compound powder
-
Sterile, distilled water
-
Middlebrook 7H10 or 7H11 agar supplemented with 10% OADC
-
Sterile petri dishes
-
Mycobacterium tuberculosis strain(s) for testing
-
Sterile saline solution with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Incubator at 37°C
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the final desired concentrations in sterile water.
-
Melt the Middlebrook agar and cool to 45-50°C.
-
Add 1 part of each this compound solution to 9 parts of the molten agar to achieve the final desired concentrations. Mix gently to avoid bubbles and pour into sterile petri dishes.
-
Prepare a drug-free control plate.
-
Allow the agar to solidify completely.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Spot-inoculate a standardized volume (e.g., 10 µL) of the diluted bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 21 days.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that inhibits the growth of more than 99% of the bacterial population compared to the growth on the drug-free control plate.[9]
-
Visualizations
The following diagrams illustrate the key workflows for determining the Minimum Inhibitory Concentration of this compound.
Caption: General workflow for MIC determination.
Caption: Broth microdilution protocol workflow.
Caption: Agar dilution protocol workflow.
References
- 1. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Mycobacterium tuberculosis to Amikacin, Kanamycin, and Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. journals.asm.org [journals.asm.org]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Capuramycin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capuramycin is a potent nucleoside antibiotic that exhibits significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1][2] Its unique mode of action, inhibiting the bacterial translocase I (MraY), an essential enzyme in peptidoglycan biosynthesis, makes it an attractive candidate for the development of new anti-tuberculosis drugs.[3][4] The complex structure of this compound, featuring a uridine-5′-carboxamide core, an unsaturated α-D-mannopyranuronate, and an L-α-amino-ε-caprolactam, has presented a significant challenge for synthetic chemists.[4] This document provides a detailed overview of the total synthesis of this compound and its analogues, including key synthetic strategies, quantitative data, and detailed experimental protocols.
Synthetic Strategies
Several total syntheses of this compound have been reported, evolving from lengthy linear approaches to more concise and convergent strategies amenable to analogue synthesis.
1. The First Total Synthesis by Knapp and Nadan:
The initial total synthesis of this compound was a landmark achievement that confirmed its absolute configuration.[3] However, this route was lengthy, requiring 22 linear steps from diisopropylidene-D-glucofuranose, which limited its utility for extensive structure-activity relationship (SAR) studies.[1][5][6]
2. Concise and Convergent Syntheses:
More recent synthetic efforts have focused on developing more efficient and convergent routes. A notable example is a concise synthesis that allows for the preparation of this compound in eight steps from a key uridine (B1682114) building block with an overall yield of over 30%.[1][6][7] This approach significantly improves access to the this compound scaffold, facilitating the synthesis of analogues for pharmacological evaluation.[1]
A key feature of this improved synthesis is the high-yield formation of a cyanohydrin intermediate and a 4″,5″-glycal derivative.[1][6] This strategy allows for the efficient construction of the core structure with a minimum number of protecting group manipulations.[1]
3. Synthesis of Analogues:
The development of concise synthetic routes has enabled the generation of a wide range of this compound analogues to explore SAR and improve pharmacokinetic properties.[1][6] Modifications have been made to various parts of the molecule, including the aminocaprolactam moiety, the ribose of the uridine-5′-carboxamide, and the unsaturated sugar.[3][8] For instance, replacing the azepan-2-one (B1668282) moiety with phenyl-type substituents has been shown to be effective.[8] Additionally, a 3′-O-demethyl analogue has demonstrated equivalent antibacterial activity to this compound, suggesting it as a potential lead structure due to its synthetic accessibility.[9]
Quantitative Data Summary
The following tables summarize the quantitative data for key synthetic routes to this compound, providing a comparison of their efficiencies.
Table 1: Comparison of Total Synthesis Routes for this compound
| Synthetic Route | Starting Material | Number of Linear Steps | Overall Yield (%) | Reference |
| Knapp and Nadan | diisopropylidene-D-glucofuranose | 22 | Not explicitly stated, but implied to be low | [1][3][5] |
| Kurosu et al. | Uridine derivative | 8 (from key intermediate) | >30 | [1][6] |
| Kurosu et al. (Improved) | Uridine | 9 (to key intermediate) | 32 | [5] |
Table 2: Selected Stepwise Yields in the Concise Synthesis of this compound
| Step | Reaction | Product | Yield (%) |
| 1 | Glycosylation of cyanohydrin with thioglycoside | Glycosylated product | High |
| 2 | One-pot oxidation and elimination | α,β-unsaturated aldehyde | High |
| 3 | Oxidation of aldehyde to carboxylic acid | Carboxylic acid intermediate | - |
| 4 | Amide coupling with (2S)-aminocaprolactam | Protected this compound | 82 (from aldehyde) |
| 5 | Saponification (deprotection) | This compound | Quantitative |
Experimental Protocols
The following are detailed protocols for key reactions in the concise total synthesis of this compound.
Protocol 1: Synthesis of the α,β-Unsaturated Aldehyde Intermediate
This protocol describes the one-pot oxidation of the C-6″ alcohol and elimination of the acetate (B1210297) at the C-4″ position.
-
Materials:
-
Glycosylated cyanohydrin intermediate
-
SO₃•pyridine complex
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure: a. Dissolve the glycosylated cyanohydrin intermediate in a biphasic solvent system of DMSO and Et₃N (3:1). b. Cool the solution to 0 °C in an ice bath. c. Add SO₃•pyridine complex portion-wise to the stirred solution. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by adding water. f. Extract the product with CH₂Cl₂. g. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by silica (B1680970) gel chromatography to afford the α,β-unsaturated aldehyde.
Protocol 2: Amide Coupling to Form Protected this compound
This protocol details the coupling of the carboxylic acid intermediate with (2S)-aminocaprolactam.
-
Materials:
-
Carboxylic acid intermediate
-
(2S)-Aminocaprolactam
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. Dissolve the carboxylic acid intermediate in anhydrous DMF. b. Add EDCI, HOAt, and NMM to the solution. c. Stir the mixture at room temperature for 30 minutes. d. Add a solution of (2S)-aminocaprolactam in DMF to the reaction mixture. e. Stir the reaction at room temperature overnight. f. Dilute the reaction mixture with CH₂Cl₂. g. Wash the organic layer with saturated aqueous NH₄Cl and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. i. Purify the crude product by silica gel chromatography to yield the protected this compound.
Protocol 3: Final Deprotection to Yield this compound
This protocol describes the saponification of the protected this compound to afford the final product.
-
Materials:
-
Protected this compound
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Dowex 50WX8 resin (H⁺ form)
-
-
Procedure: a. Dissolve the protected this compound in a mixture of THF and water. b. Cool the solution to 0 °C. c. Add an aqueous solution of LiOH dropwise. d. Stir the reaction at 0 °C and monitor by TLC. e. Upon completion, neutralize the reaction mixture with Dowex 50WX8 resin. f. Filter the resin and wash with water. g. Lyophilize the filtrate to obtain this compound as a white solid.
Visualizations
Diagram 1: Overall Synthetic Strategy for this compound
Caption: A flowchart illustrating the key transformations in the concise total synthesis of this compound.
Diagram 2: Workflow for the Synthesis and Purification of this compound Analogues
Caption: A workflow diagram for the generation and screening of a this compound analogue library.
References
- 1. Concise Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved synthesis of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biosynthesis of this compound-type Antibiotics: IDENTIFICATION OF THE A-102395 BIOSYNTHETIC GENE CLUSTER, MECHANISM OF SELF-RESISTANCE, AND FORMATION OF URIDINE-5′-CARBOXAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antimycobacterial activity of this compound analogues. Part 1: substitution of the azepan-2-one moiety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
Application Note: A High-Throughput Translocase I (MraY) Inhibition Assay Using Capuramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Translocase I (MraY) is an essential bacterial enzyme that catalyzes the first membrane-bound step in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This pathway's absence in eukaryotes makes MraY an attractive and specific target for developing novel antibacterial agents.[1][2] Capuramycin is a potent nucleoside antibiotic that exhibits significant inhibitory activity against MraY, making it a valuable tool for studying MraY function and for screening new antibacterial drug candidates.[3][4] This application note describes a robust and sensitive fluorescence-based assay for measuring MraY inhibition by this compound, suitable for high-throughput screening (HTS) applications.
Principle of the Assay
The assay quantifies the activity of MraY by monitoring the formation of Lipid I, the product of the MraY-catalyzed reaction. The substrate, UDP-MurNAc-pentapeptide, is fluorescently labeled (e.g., with a dansyl group). In the aqueous environment of the reaction buffer, the fluorescence of the labeled substrate is relatively low. MraY, an integral membrane protein, is reconstituted into micelles or membranes containing the lipid carrier undecaprenyl phosphate (B84403). Upon enzymatic transfer of the phospho-MurNAc-pentapeptide to the lipid carrier, the fluorescently labeled product, Lipid I, partitions into the hydrophobic environment of the lipid micelle. This environmental change leads to a significant increase in fluorescence intensity, which is directly proportional to MraY activity.[1][5] Inhibitors of MraY, such as this compound, will prevent this increase in fluorescence.
Advantages of the Fluorescence-Based MraY Assay
-
High Sensitivity and Specificity: The assay can detect low levels of enzyme activity with high specificity for MraY.[6][7]
-
High-Throughput Compatibility: The simple mix-and-read format, without the need for separation steps, makes it ideal for HTS of large compound libraries.[1][8]
-
Non-Radioactive: This method avoids the safety and disposal issues associated with traditional radiolabeled assays.[1][9]
-
Continuous Monitoring: The assay allows for real-time kinetic measurements of enzyme activity.[6]
Materials and Reagents
-
Purified MraY enzyme (e.g., from E. coli overexpressing strain)
-
This compound
-
UDP-MurNAc-Nɛ-dansylpentapeptide (fluorescent substrate)
-
Undecaprenyl phosphate (lipid substrate)
-
Triton X-100 or other suitable detergent
-
Tris-HCl buffer
-
MgCl₂
-
KCl
-
DMSO (for dissolving compounds)
-
96- or 384-well black microplates
-
Fluorescence microplate reader
Experimental Protocol
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 20 mM MgCl₂, 0.1% Triton X-100.
-
MraY Enzyme Stock: Prepare a concentrated stock solution of purified MraY in assay buffer containing a stabilizing agent like glycerol. The final concentration in the assay will need to be optimized.
-
Fluorescent Substrate Stock: Prepare a 1 mM stock solution of UDP-MurNAc-Nɛ-dansylpentapeptide in water or a suitable buffer.
-
Lipid Substrate Stock: Prepare a 10 mM stock solution of undecaprenyl phosphate in a suitable organic solvent (e.g., chloroform:methanol, 2:1) and then prepare a working stock by emulsifying in assay buffer.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
Assay Procedure
-
Prepare Compound Dilutions: Serially dilute the this compound stock solution in DMSO to create a range of concentrations for IC₅₀ determination. A typical starting range would be from 100 µM to 0.1 nM.
-
Prepare Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing the assay buffer, MraY enzyme, and undecaprenyl phosphate. The final concentrations should be optimized, but a starting point could be:
-
MraY enzyme: 1-10 nM
-
Undecaprenyl phosphate: 50 µM
-
-
Dispense Reagents into Microplate:
-
Add 1 µL of the diluted this compound solutions (or DMSO for control wells) to the wells of the microplate.
-
Add 40 µL of the MraY/undecaprenyl phosphate reaction mix to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the fluorescent substrate (UDP-MurNAc-Nɛ-dansylpentapeptide) to each well to a final concentration of 10-20 µM.
-
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the dansyl fluorophore (e.g., excitation ~340 nm, emission ~520 nm).
-
Read the plate kinetically for 30-60 minutes at room temperature or 37°C.
-
Data Analysis
-
Calculate Percent Inhibition: Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve for each well. Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of blank) / (Rate of control - Rate of blank))
-
Determine IC₅₀ Value: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that reduces enzyme activity by 50%.
Quantitative Data
The inhibitory activity of this compound and its analogs against MraY from different bacterial species can be quantified and compared using this assay.
| Compound | Bacterial Species | Enzyme | IC₅₀ (nM) | Reference |
| This compound | Mycobacterium tuberculosis | MraY | 18 | [3] |
| This compound Analog (UT-01309) | Mycobacterium tuberculosis | MraY | 5.5 | [3] |
| This compound | Aquifex aeolicus | MraYAA | 185 | [10] |
| This compound Analog (SQ641) | Mycobacterium tuberculosis | Translocase I | MIC: 0.12-8 µg/ml | [11] |
| This compound Analog (SQ997) | Streptomyces griseus | Translocase I | 10 ng/mL | [4] |
Visualizations
Peptidoglycan Biosynthesis Pathway and MraY Inhibition
Caption: Inhibition of MraY by this compound in the peptidoglycan biosynthesis pathway.
Experimental Workflow for MraY Inhibition Assay
Caption: Workflow for the fluorescence-based MraY inhibition assay.
References
- 1. Fluorescence Detection-Based Functional Assay for High-Throughput Screening for MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 8. Fluorescence detection-based functional assay for high-throughput screening for MraY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The advantages to using fluorescence vs radioactivity in receptors kinetic and binding assays. - Celtarys [celtarys.com]
- 10. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Capuramycin for Studying Bacterial Cell Wall Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capuramycin and its analogues are potent nucleoside antibiotics that serve as invaluable tools for investigating bacterial cell wall biosynthesis.[1] These compounds specifically target and inhibit the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY, also known as MurX), which is a critical integral membrane protein.[2][3] MraY catalyzes the first committed step in the membrane-associated stage of peptidoglycan (PG) synthesis: the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[3][4] This reaction is essential for the viability of both Gram-positive and Gram-negative bacteria.[3] The specificity of this compound for MraY makes it an excellent probe for dissecting the intricacies of cell wall formation and a promising scaffold for the development of novel antibacterial agents, particularly against pathogenic mycobacteria like Mycobacterium tuberculosis.[1]
These application notes provide detailed protocols for utilizing this compound to study bacterial cell wall synthesis, including methods for assessing its inhibitory activity and analyzing its effects on the accumulation of cell wall precursors.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of the MraY enzyme. By binding to MraY, it blocks the synthesis of Lipid I, a crucial intermediate in the peptidoglycan synthesis pathway. This inhibition leads to a depletion of downstream cell wall precursors, compromising the integrity of the bacterial cell wall and ultimately leading to cell lysis and death.
Data Presentation
The inhibitory activity of this compound and its analogues can be quantified through various assays, providing key parameters such as the half-maximal inhibitory concentration (IC50) against the MraY enzyme and the Minimum Inhibitory Concentration (MIC) against whole bacterial cells.
| Compound | Target/Organism | Assay Type | IC50 (µM) | MIC (µg/mL) | Reference |
| This compound | M. tuberculosis MurX | Enzyme Inhibition | 0.127 | - | [5] |
| This compound | Aquifex aeolicus MraY | Enzyme Inhibition | 56.4 ± 14.3 | - | [3] |
| SQ641 | M. tuberculosis | Cell-based | - | 0.12 - 8 | [1] |
| SQ922 | M. tuberculosis | Cell-based | - | 8.0 (for 20 clinical isolates) | [1] |
| SQ997 | M. tuberculosis | Cell-based | - | 16.0 (for 20 clinical isolates) | [1] |
| UT-01320 | M. tuberculosis MurX | Enzyme Inhibition | > high conc. | - | [2] |
| UT-01320 | Bacterial RNA Polymerase | Enzyme Inhibition | 0.1 - 0.15 | - | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.
Materials:
-
This compound or its analogues
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
Sterile 96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.[6]
-
Prepare a 1:100 dilution of the adjusted suspension in fresh Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[6]
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in the 96-well plate to achieve the desired concentration range (e.g., 0.015 - 128 µg/mL).[6]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 7-21 days, or until visible growth is observed in the positive control well.[6]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.[7] Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: In Vitro MraY Activity Assay
This protocol describes an in vitro assay to measure the enzymatic activity of MraY and its inhibition by this compound using a thin-layer chromatography (TLC)-based method.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide (substrate)
-
Undecaprenyl phosphate (C55-P) (substrate)
-
This compound
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.4, 40 mM MgCl2)[4]
-
TLC plates (e.g., silica (B1680970) gel 60)
-
Developing solvent (e.g., chloroform/methanol/water/ammonia, 88:48:10:1 v/v/v/v)[4]
-
Phosphorimager or autoradiography film (if using radiolabeled substrate)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, C55-P, and purified MraY enzyme.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for 20 minutes at 30°C.[3]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding UDP-MurNAc-pentapeptide (radiolabeled or non-radiolabeled).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 90 minutes).[4]
-
-
Product Extraction:
-
Stop the reaction and extract the lipid-linked products (Lipid I) using an organic solvent mixture (e.g., 1-butanol/pyridine acetate, pH 4.2, 1:1 v/v).[4]
-
-
TLC Analysis:
-
Spot the extracted organic phase onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system.
-
Visualize the separated substrate and product (Lipid I). If using a radiolabeled substrate, expose the plate to a phosphorimager or autoradiography film.
-
-
Data Analysis:
-
Quantify the amount of Lipid I formed in the presence and absence of the inhibitor.
-
Calculate the IC50 value of this compound by plotting the percentage of MraY inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Analysis of Peptidoglycan Precursor Accumulation by HPLC
This protocol outlines the analysis of cytoplasmic peptidoglycan precursors that accumulate in bacterial cells upon treatment with this compound.
Materials:
-
Bacterial culture
-
This compound
-
Extraction buffer (e.g., boiling water)
-
High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column
-
Mass spectrometer (optional, for peak identification)
Procedure:
-
Bacterial Culture and Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with this compound at a concentration above its MIC.
-
Incubate for a specified time to allow for the accumulation of precursors.
-
-
Precursor Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in an appropriate extraction buffer (e.g., boiling water) to lyse the cells and release the cytoplasmic contents.[8]
-
Centrifuge to pellet the cell debris and collect the supernatant containing the soluble precursors.
-
-
HPLC Analysis:
-
Inject the filtered supernatant onto a reverse-phase HPLC column.
-
Separate the precursors using a suitable gradient of solvents (e.g., a gradient of acetonitrile (B52724) in a buffer such as sodium phosphate).
-
Detect the eluting compounds using a UV detector (e.g., at 205 nm).[9]
-
-
Data Analysis:
-
Compare the chromatograms of this compound-treated and untreated cells.
-
Identify the peak corresponding to the accumulated precursor (UDP-MurNAc-pentapeptide) by comparing its retention time with that of a known standard.
-
Quantify the accumulation of the precursor by integrating the area of the corresponding peak.
-
Conclusion
This compound is a powerful and specific inhibitor of MraY, making it an indispensable tool for studying the intricate process of bacterial cell wall synthesis. The protocols provided here offer a framework for researchers to investigate the antibacterial activity of this compound and its analogues, to probe the function of the MraY enzyme, and to analyze the downstream consequences of its inhibition. These studies are crucial for advancing our understanding of bacterial physiology and for the development of new therapeutic strategies to combat bacterial infections.
References
- 1. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Analysis of Peptidoglycan Cell Wall Precursors | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
Capuramycin Administration in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of capuramycin and its analogues in preclinical animal models. This compound is a potent antitubercular agent that inhibits bacterial translocase I, an essential enzyme in peptidoglycan synthesis. Due to poor oral bioavailability, parenteral administration routes are necessary for in vivo studies. This guide summarizes available quantitative data, provides detailed experimental methodologies, and visualizes workflows for key administration routes to aid in the design and execution of preclinical efficacy and pharmacokinetic studies.
I. Quantitative Data Summary
The following tables summarize the efficacy of this compound analogues administered via different routes in murine models of tuberculosis. Due to limited publicly available data, a comprehensive comparison of pharmacokinetic parameters (Cmax, AUC, half-life) across different routes is not possible at this time. The presented data focuses on the reduction of bacterial load in target organs as a measure of in vivo efficacy.
Table 1: Efficacy of Intravenous (i.v.) Administration of this compound Analogue SQ641 in a Murine Model of Chronic Tuberculosis [1]
| Compound/Formulation | Dose | Frequency | Duration | Animal Model | Outcome (Lungs) |
| SQ641-TPGS Solution | 25 mg/kg | Twice a week | 4 weeks | C57BL/6 mice | 1.99 log10 CFU reduction vs. control |
| SQ641-Micelles | 50 mg/kg | Twice a week | 4 weeks | C57BL/6 mice | 2.08 log10 CFU reduction vs. control |
| SQ641-Nanoemulsion | 100 mg/kg | Twice a week | 4 weeks | C57BL/6 mice | 0.47 log10 CFU reduction vs. control[2] |
TPGS (α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) is a water-soluble vitamin E analogue used as a solubilizing agent.[1]
Table 2: Efficacy of Intraperitoneal (i.p.) Administration of this compound Analogue SQ641 in a Murine Model of Chronic Tuberculosis [1]
| Compound/Formulation | Dose | Frequency | Duration | Animal Model | Outcome (Lungs) |
| SQ641-TPGS Solution | 50 mg/kg | Five times a week | 4 weeks | C57BL/6 mice | 1.39 log10 CFU reduction vs. control |
| SQ641-Micelles | 100 mg/kg | Five times a week | 4 weeks | C57BL/6 mice | 1.94 log10 CFU reduction vs. control |
| SQ641-Nanoemulsion | 100 mg/kg | Five times a week | 4 weeks | C57BL/6 mice | 0.47 log10 CFU reduction vs. control[2] |
Table 3: Efficacy of Intranasal Administration of this compound Analogues in Murine Models of Mycobacterial Infection [3]
| Compound | Dose | Frequency | Duration | Animal Model | Infection Model | Outcome (Lungs) |
| RS-112997 | 0.1 mg/mouse/day | Daily | 12 days | BALB/c mice | M. tuberculosis | Significant CFU reduction vs. control |
| RS-112997 | 1 mg/mouse/day | Daily | 12 days | BALB/c mice | M. tuberculosis | Significant CFU reduction vs. control |
| RS-124922 | 0.1 mg/mouse/day | Daily | 12 days | BALB/c mice | M. tuberculosis | Significant CFU reduction vs. control |
| RS-124922 | 1 mg/mouse/day | Daily | 12 days | BALB/c mice | M. tuberculosis | Significant CFU reduction vs. control |
| RS-112997 | 0.1 mg/mouse/day | Daily | 21 days | BALB/c mice | M. intracellulare | Significant CFU reduction vs. control |
| RS-124922 | 0.1 mg/mouse/day | Daily | 21 days | BALB/c mice | M. intracellulare | Significant CFU reduction vs. control |
| RS-118641 | 0.1 mg/mouse/day | Daily | 21 days | BALB/c mice | M. intracellulare | Significant CFU reduction vs. control |
II. Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound and its analogues via intravenous, intraperitoneal, and intranasal routes in mice. These protocols are synthesized from established methodologies and should be adapted to specific experimental designs and institutional guidelines.
Protocol 1: Intravenous (i.v.) Tail Vein Injection in Mice
Materials:
-
This compound analogue (e.g., SQ641)
-
Solubilizing agent (e.g., TPGS or a suitable nanoemulsion formulation)
-
Sterile saline or phosphate-buffered saline (PBS), pH 7.4
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles
-
Sterile 1 mL syringes
-
70% ethanol (B145695) or antiseptic wipes
-
Gauze pads
Procedure:
-
Preparation of Dosing Solution:
-
Due to the poor water solubility of many this compound analogues, a formulation is required.[1]
-
For a TPGS solution, dissolve the this compound analogue in a 1.75% aqueous solution of TPGS.[1]
-
For a nanoemulsion, follow a specific protocol to formulate the analogue within the lipid-based carrier.[2]
-
Ensure the final solution is sterile, for example, by filtration through a 0.22 µm filter if the formulation allows.
-
Warm the solution to room temperature before administration.
-
-
Animal Preparation:
-
Place the mouse under a heat lamp or on a warming pad for 5-10 minutes to induce vasodilation of the tail veins, making them more visible and accessible.
-
Secure the mouse in an appropriate restrainer, ensuring the tail is accessible.
-
-
Injection Procedure:
-
Wipe the tail with a 70% ethanol or antiseptic wipe to disinfect the injection site.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-20 degrees).
-
Successful entry into the vein may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the dosing solution. Observe for any swelling at the injection site, which would indicate an unsuccessful injection (subcutaneous leakage).
-
After injecting the full volume, carefully withdraw the needle.
-
Apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions, such as distress or localized swelling.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
This compound analogue (e.g., SQ641)
-
Formulation vehicle (e.g., TPGS solution, nanoemulsion)
-
Sterile saline or PBS, pH 7.4
-
Sterile 25-27 gauge needles
-
Sterile 1 mL syringes
-
70% ethanol or antiseptic wipes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound analogue formulation as described in the intravenous protocol.
-
Ensure the solution is at room temperature.
-
-
Animal Restraint:
-
Grasp the mouse by the scruff of the neck to immobilize the head.
-
Turn the mouse onto its back, tilting the head downwards at a slight angle. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
-
Injection Procedure:
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Wipe the injection site with a 70% ethanol or antiseptic wipe.
-
Insert the needle, with the bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or other fluid should enter the syringe).
-
Inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the mouse for any signs of pain, distress, or abdominal distention.
-
Protocol 3: Intranasal (i.n.) Administration in Mice
Materials:
-
This compound analogue
-
Sterile saline or PBS, pH 7.4
-
Micropipette and sterile tips
-
Anesthetic (e.g., isoflurane) and anesthesia chamber/nose cone (optional, for anesthetized administration)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the this compound analogue in sterile saline or PBS to the desired concentration. Ensure the solution is free of particulates.
-
-
Administration (Awake Method):
-
A specialized "intranasal grip" is required to restrain the awake mouse and hold its neck parallel to the floor. This technique requires practice to minimize stress to the animal.
-
Using a micropipette, administer a small droplet (e.g., 2-3 µL) of the solution to one nostril, allowing the mouse to inhale the droplet.
-
Alternate between nostrils until the full dose has been administered.
-
-
Administration (Anesthetized Method):
-
Anesthetize the mouse using isoflurane (B1672236) in an induction chamber.
-
Once anesthetized, place the mouse in a supine position with its head tilted back slightly.
-
Administer the dosing solution as small droplets into each nostril, allowing time for inhalation between droplets to prevent fluid from entering the lungs.
-
-
Post-Procedure Monitoring:
-
If anesthesia was used, monitor the mouse until it has fully recovered.
-
Observe for any signs of respiratory distress.
-
III. Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for preclinical studies involving this compound administration.
References
Application Notes and Protocols: Experimental Design for Capuramycin Synergistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capuramycin is a nucleoside antibiotic that exhibits potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] Its mechanism of action involves the inhibition of the bacterial enzyme translocase I (MraY), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][4] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the development of new therapeutic strategies.[1] Combining this compound with other antibiotics to achieve synergistic effects presents a promising approach to enhance therapeutic efficacy, reduce treatment duration, and overcome drug resistance.[5][6]
These application notes provide detailed protocols for conducting in vitro and ex vivo synergistic studies involving this compound and other antibiotics against relevant bacterial pathogens, with a primary focus on M. tuberculosis.
Rationale for Synergy Studies
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[7][8] Investigating the synergistic potential of this compound with other antibiotics is crucial for:
-
Enhancing Antimicrobial Activity: Achieving a more potent bactericidal or bacteriostatic effect at lower drug concentrations.
-
Overcoming Resistance: Restoring the activity of an antibiotic to which a pathogen has developed resistance.
-
Reducing Toxicity: Lowering the required dosage of individual drugs, thereby minimizing potential adverse effects.[5]
-
Broadening the Spectrum of Activity: Extending the range of susceptible bacterial species.
-
Preventing the Emergence of Resistance: The use of combination therapy can reduce the likelihood of resistant mutants arising.[6]
Key Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[5][7][9][10][11][12]
Principle:
This method involves testing serial dilutions of two drugs, both individually and in all possible combinations, in a microtiter plate format.[10][11] The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined, and the Fractional Inhibitory Concentration (FIC) index is calculated to quantify the nature of the interaction.[5][10][12]
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in an appropriate solvent at a concentration 100-fold higher than the expected MIC.
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain (e.g., M. tuberculosis H37Rv) in an appropriate broth medium (e.g., Middlebrook 7H9 supplemented with OADC) to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
For M. tuberculosis, further dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
In each well, add 50 µL of sterile broth.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the partner antibiotic.
-
Column 11 will contain serial dilutions of this compound only (to determine its MIC).
-
Row H will contain serial dilutions of the partner antibiotic only (to determine its MIC).
-
Well H12 will serve as the growth control (no antibiotics).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).
-
Reading Results: Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Calculation of FIC Index:
-
FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Partner Antibiotic (FIC B) = MIC of Partner Antibiotic in combination / MIC of Partner Antibiotic alone
-
ΣFIC = FIC A + FIC B[12]
-
Data Presentation:
| Combination | MIC of this compound Alone (µg/mL) | MIC of Partner Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Partner Antibiotic in Combination (µg/mL) | FIC Index (ΣFIC) | Interpretation |
| This compound + Antibiotic X | ||||||
| This compound + Antibiotic Y |
Interpretation of FIC Index: [12][13]
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
Time-Kill Curve Assay
The time-kill curve assay provides information on the bactericidal or bacteriostatic activity of antibiotics over time.[6][7][8]
Principle:
This dynamic method measures the rate of bacterial killing by exposing a standardized inoculum to a constant concentration of the antibiotic(s) and determining the number of viable cells at various time points.[8][14]
Protocol:
-
Preparation of Bacterial Inoculum: Prepare a bacterial suspension in the mid-logarithmic phase as described for the checkerboard assay.
-
Experimental Setup:
-
Prepare flasks or tubes containing broth with:
-
No antibiotic (growth control)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Partner antibiotic alone (at a clinically relevant concentration)
-
The combination of this compound and the partner antibiotic at the same concentrations.
-
-
-
Inoculation: Inoculate each flask with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours for M. tuberculosis), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected samples and plate them on appropriate agar (B569324) medium (e.g., Middlebrook 7H11 agar). Incubate the plates until colonies are visible, and then count the colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.
Data Presentation:
| Time (hours) | Log₁₀ CFU/mL (Growth Control) | Log₁₀ CFU/mL (this compound Alone) | Log₁₀ CFU/mL (Partner Antibiotic Alone) | Log₁₀ CFU/mL (Combination) |
| 0 | ||||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| 96 | ||||
| 168 |
Interpretation: [14]
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3 log₁₀ reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: A < 3 log₁₀ reduction in CFU/mL from the initial inoculum.
Hollow Fiber System Model for Tuberculosis (HFS-TB)
The HFS-TB is a more advanced in vitro pharmacodynamic model that can simulate human-like pharmacokinetic profiles of drugs.[15][16][17]
Principle:
M. tuberculosis is cultured in the peripheral compartment of a hollow fiber cartridge.[15] A central reservoir pumps drug-containing medium through the hollow fibers, allowing for the simulation of drug absorption, distribution, metabolism, and excretion (ADME) profiles observed in patients.[15][17] This model is particularly useful for optimizing drug dosages and regimens for combination therapies.[15][16][17]
Protocol:
-
System Setup: A specialized hollow fiber system is required. The setup consists of a central reservoir, pumps, and a hollow fiber cartridge.[15]
-
Inoculation: The peripheral compartment of the hollow fiber cartridge is inoculated with M. tuberculosis.[15]
-
Pharmacokinetic Simulation: The concentrations of this compound and the partner antibiotic in the central reservoir are adjusted over time using computer-controlled pumps to mimic human plasma concentration-time profiles.
-
Sampling: Samples are collected from the peripheral compartment over an extended period (e.g., several weeks) to determine the bacterial load (CFU/mL) and to monitor for the emergence of drug resistance.
-
Data Analysis: The change in bacterial load over time is analyzed in the context of the simulated pharmacokinetic profiles to assess the efficacy of the combination therapy.
Visualizations
Caption: Experimental workflow for this compound synergy studies.
Caption: Potential synergistic mechanism of this compound and rifampicin.
Data Interpretation and Reporting
A comprehensive report should include:
-
MIC values: Clearly tabulated for each drug alone and in combination.
-
FIC indices: Calculated for each combination with a clear interpretation of the interaction.
-
Time-kill curves: Plotted for all conditions, illustrating the dynamics of bacterial killing.
-
HFS-TB data: If applicable, a detailed analysis of the pharmacokinetic and pharmacodynamic data.
By following these detailed protocols and guidelines, researchers can effectively design and execute experiments to evaluate the synergistic potential of this compound with other antibiotics, contributing to the development of novel and more effective treatment regimens for tuberculosis and other bacterial infections.
References
- 1. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Anti-TB Translocase I Inhibitor [benchchem.com]
- 3. This compound, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. transpharmlab.com [transpharmlab.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. clyte.tech [clyte.tech]
- 10. benchchem.com [benchchem.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. emerypharma.com [emerypharma.com]
- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Hollow-fibre system model of tuberculosis reproducibility and performance specifications for best practice in drug and combination therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fibercellsystems.com [fibercellsystems.com]
Application Notes and Protocols for the Preparation of Capuramycin Stock Solutions in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capuramycin is a nucleoside antibiotic produced by Streptomyces griseus. It exhibits potent antibacterial activity, particularly against Mycobacterium tuberculosis, by inhibiting a crucial step in the biosynthesis of the bacterial cell wall.[1][2] this compound targets and inhibits the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), also known as translocase I, which is essential for the formation of peptidoglycan, a vital component of the bacterial cell wall.[1][3] This specific mechanism of action makes this compound a subject of interest in the development of new anti-tuberculosis drugs.
Accurate and reproducible results in in vitro assays, such as Minimum Inhibitory Concentration (MIC) determinations, are critically dependent on the correct preparation and handling of antibiotic stock solutions. This document provides a detailed protocol for the preparation of this compound stock solutions to ensure consistency and maintain the integrity of the compound for experimental use.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for the accurate preparation of stock solutions.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₃₁N₅O₁₂ | [4] |
| Molecular Weight | 569.52 g/mol | [1][3][4] |
| Appearance | White to off-white powder | General knowledge |
| Solubility | Soluble in methanol (B129727) and water; slightly soluble in ethanol (B145695) and acetone. | General laboratory knowledge |
Note: While qualitative solubility data is available, specific quantitative solubility (e.g., mg/mL) in common laboratory solvents like DMSO and water is not readily found in the reviewed literature. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized, or Milli-Q water
-
Calibrated analytical balance
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Sterile, nuclease-free microcentrifuge tubes for aliquots
-
Vortex mixer
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Sterile syringe filters (0.22 µm pore size)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. A high-concentration stock is recommended to minimize the final concentration of the solvent in the in vitro assay, which could otherwise cause toxicity to the cells.
Calculation:
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L x 0.001 L x 569.52 g/mol = 5.6952 mg
Step-by-Step Procedure:
-
Weighing: On a calibrated analytical balance, carefully weigh out approximately 5.70 mg of this compound powder.
-
Dissolving: Transfer the weighed powder into a sterile conical tube. Add 1 mL of sterile, anhydrous DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. The solution should be clear and free of any visible particulates.
-
Sterilization (Optional but Recommended): If the application requires a sterile stock solution, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube. This is particularly important for cell-based assays.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock, which can degrade the compound.
-
Labeling: Clearly label each aliquot with the name of the compound (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C for short- to mid-term storage. For long-term storage, -80°C is recommended.
Preparation of Working Solutions for In Vitro Assays
The high-concentration stock solution must be diluted to the final desired concentration in the appropriate assay medium (e.g., cell culture medium, bacterial growth broth).
Example Dilution for a 10 µM Final Concentration:
-
Intermediate Dilution (Recommended): To avoid pipetting very small volumes, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile water or the assay buffer to obtain a 100 µM intermediate stock.
-
Final Dilution: Add the appropriate volume of the intermediate stock to the assay medium to achieve the final concentration. For a 10 µM final concentration, you would add 1 part of the 100 µM intermediate stock to 9 parts of the assay medium.
Important Consideration: When diluting a DMSO stock solution into an aqueous medium, add the stock solution to the medium slowly while gently mixing to prevent precipitation of the compound.
Storage and Stability
Proper storage of this compound stock solutions is crucial to maintain their biological activity. The following are general recommendations based on best practices for antibiotic solutions, as specific stability data for this compound is not widely available.
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| This compound Powder | -20°C | As per manufacturer's recommendations | Protect from moisture. |
| DMSO Stock Solution | -20°C | Up to 6 months (general guidance) | Aliquoting is highly recommended to avoid freeze-thaw cycles. |
| Aqueous Solutions | 2-8°C | Use immediately or within 24 hours | Prone to degradation and microbial contamination. |
It is advisable to perform a quality control check (e.g., bioassay) if the stock solution has been stored for an extended period.
Visualizations
Mechanism of Action of this compound
Caption: Inhibition of bacterial cell wall synthesis by this compound.
Experimental Workflow for Stock Solution Preparation
References
Application Notes and Protocols: Utilizing Capuramycin and its Analogs to Study Non-Replicating Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) and the challenges in eradicating persistent, non-replicating bacteria necessitate the discovery of novel therapeutic agents. Capuramycin, a nucleoside antibiotic, and its analogs have shown significant promise in this area. While this compound itself is a potent inhibitor of translocase I (MurX/MraY), an essential enzyme in peptidoglycan synthesis, recent studies have unveiled that certain analogs possess unique activity against non-replicating Mtb through alternative mechanisms.[1][2][3][4][5]
These application notes provide a comprehensive overview of the use of this compound and its analog, UT-01320, in studying both replicating and non-replicating Mtb. Detailed protocols for key assays are provided to facilitate the evaluation of novel anti-tubercular compounds.
Data Presentation
Table 1: In Vitro Activity of this compound and its Analog UT-01320 against M. tuberculosis
| Compound | Target | Replicating Mtb (MABA) MIC (µg/mL) | Non-Replicating Mtb (LORA) MIC (µg/mL) | MurX Enzyme Inhibition IC50 (µM) | Bacterial RNA Polymerase Inhibition IC50 (nM) |
| This compound (1) | Translocase I (MurX) | - | - | Strong Inhibition | - |
| UT-01320 (3) | RNA Polymerase | - | 1.72 | No Inhibition | 100-150 |
| Rifampicin | RNA Polymerase | - | 7.35 | - | - |
MABA: Microplate Alamar Blue Assay; LORA: Low-Oxygen Recovery Assay. Data extracted from a study on this compound analogs.[1]
Table 2: Bactericidal Activity of this compound and its Analog UT-01320 against M. tuberculosis
| Compound | Concentration (µg/mL) | Time to >50% Killing | Time to 100% Killing |
| This compound (1) | 24.0 | < 1 day | 2 days |
| UT-01320 (3) | 3.0 (2x MIC) | < 3 days | 5 days |
| UT-01320 (3) | 6.0 (4x MIC) | < 3 days | 3 days |
| Rifampicin | 0.4 | > 7 days | - |
| Isoniazid (INH) | 1.0 | > 7 days | - |
Data reflects the time required to achieve a specified reduction in colony-forming units (CFU)/mL.[1]
Table 3: In Vivo Efficacy of this compound Analogs in Murine Tuberculosis Models
| Compound | Administration Route | Dose (mg/mouse/day) | Duration (days) | Reduction in Lung Mycobacterial Load |
| RS-112997 | Intranasal | 0.1 or 1 | 12 | Significant |
| RS-124922 | Intranasal | 0.1 or 1 | 12 | Significant |
| RS-118641 | Intranasal | 0.1 | 21 | Significant |
These this compound analogs demonstrated therapeutic potential in treating M. tuberculosis and M. intracellulare infections in mice.[6][7][8]
Mechanism of Action and Signaling Pathways
This compound and its analog UT-01320 exhibit distinct mechanisms of action against M. tuberculosis. This compound inhibits peptidoglycan synthesis, a crucial process for replicating bacteria.[5] In contrast, UT-01320 has been shown to be effective against non-replicating Mtb by inhibiting bacterial RNA polymerase, a novel finding for this class of compounds.[1][2][3][4]
Caption: Mechanisms of action for this compound and its analog UT-01320.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for Replicating Mtb
This assay is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against replicating Mtb.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
Alamar Blue reagent
-
96-well microplates
-
Test compounds and control drugs
Procedure:
-
Prepare a mid-log phase culture of Mtb H37Rv in 7H9 broth.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.
-
Serially dilute the test compounds in a 96-well plate.
-
Inoculate each well with the diluted Mtb suspension. Include a drug-free control and a sterile control.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and incubate for another 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Low-Oxygen Recovery Assay (LORA) for Non-Replicating Mtb
LORA is designed to assess the activity of compounds against Mtb under low-oxygen conditions, which induces a state of non-replication.
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Dubos Tween Albumin Broth (DTA)
-
Gas-impermeable bags or an anaerobic chamber
-
Test compounds and control drugs
-
BACTEC MGIT 960 system or solid media for CFU enumeration
Procedure (Wayne Model Adaptation):
-
Grow Mtb H37Rv in DTA to an optical density (OD) of ~0.4 at 600 nm.
-
Dispense the culture into vials or tubes with a high headspace to medium ratio (e.g., 17 mL of culture in a 20 mL vial).
-
Seal the vials and incubate at 37°C with slow stirring. Oxygen will be gradually depleted, inducing a non-replicating state over approximately 3 weeks.
-
Add the test compounds to the dormant cultures.
-
Incubate for a further 7-10 days.
-
To assess viability, dilute the cultures and either inoculate into MGIT tubes for automated reading or plate on Middlebrook 7H11 agar (B569324) for CFU counting.
-
The MIC in LORA is the lowest drug concentration that prevents recovery of the bacteria.
Caption: Experimental workflows for MABA and LORA assays.
Colony Forming Unit (CFU) Assay for Bactericidal Activity
This assay quantifies the bactericidal effect of a compound over time.
Materials:
-
Mtb culture (replicating or non-replicating)
-
Test compound at various concentrations (e.g., 2x and 4x MIC)
-
Middlebrook 7H11 agar plates supplemented with OADC
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
Procedure:
-
Expose the Mtb culture to the test compound.
-
At specified time points (e.g., day 0, 1, 3, 5, 7), withdraw an aliquot of the culture.
-
Perform serial ten-fold dilutions in PBS-Tween.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU/mL.
-
A 3-log10 reduction in CFU/mL is generally considered indicative of bactericidal activity.
Synergistic Effects
A noteworthy finding is the strong synergistic effect observed between the RNA polymerase inhibitor UT-01320 and the MurX inhibitor SQ 641.[1][2][3] This suggests that a combination therapy targeting different essential pathways could be a highly effective strategy to combat Mtb, including its persistent forms.
Caption: Synergistic relationship between UT-01320 and SQ 641.
Conclusion
This compound and its analogs, particularly UT-01320, represent valuable tools for the study of both replicating and non-replicating M. tuberculosis. The discovery that UT-01320 kills dormant Mtb through the inhibition of RNA polymerase opens new avenues for drug development. The provided protocols offer a framework for researchers to investigate the efficacy of novel compounds against different physiological states of Mtb, and the observed synergistic effects highlight the potential of combination therapies in the fight against tuberculosis.
References
- 1. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Discovery of a this compound analog that kills nonreplicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Capuramycin as a Chemical Probe for Bacterial Translocase I (MraY): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capuramycin and its analogues are potent nucleoside antibiotics that specifically target and inhibit bacterial translocase I (MraY), an essential enzyme in the peptidoglycan biosynthesis pathway.[1] This pathway is responsible for the formation of the bacterial cell wall, a structure crucial for bacterial viability and integrity.[2][3] The inhibition of MraY effectively blocks the synthesis of Lipid I, a key intermediate in the production of peptidoglycan, leading to bacterial cell death.[4] This specific mechanism of action makes this compound a valuable chemical probe for studying bacterial cell wall biosynthesis and a promising lead compound for the development of novel antibacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][5]
This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate bacterial translocase I. It includes summaries of quantitative data, step-by-step experimental methodologies, and visualizations of key pathways and workflows.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the enzymatic activity of translocase I (MraY). MraY is an integral membrane protein that catalyzes the transfer of phospho-N-acetylmuramoyl-pentapeptide (phospho-MurNAc-pentapeptide) from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I and releasing UMP.[6] This is the first committed membrane step in peptidoglycan biosynthesis. This compound acts as a competitive inhibitor of MraY, binding to the enzyme and preventing the binding of its natural substrate, UDP-MurNAc-pentapeptide.[6]
Caption: Inhibition of MraY by this compound in the Peptidoglycan Synthesis Pathway.
Quantitative Data
The inhibitory activity of this compound and its analogues against MraY and various bacterial strains has been quantified using IC50 and Minimum Inhibitory Concentration (MIC) values.
Table 1: MraY Inhibition by this compound and Analogues (IC50 Values)
| Compound | Target Organism/Enzyme | IC50 (nM) | Reference |
| This compound | M. tuberculosis MraY | 18 | [7][8] |
| UT-01309 | M. tuberculosis MraY | 5.5 | [7] |
| A-102395 | Bacterial Translocase I | 11 | [9] |
| A-500359 E | Bacterial Translocase I | 27 | [10] |
| A-500359 H | Bacterial Translocase I | 8 | [10] |
| A-500359 M-2 | Bacterial Translocase I | 10 | [10] |
| Carbacaprazamycin | A. aeolicus MraY | 104 | [6] |
| 3′-hydroxymureidomycin A | A. aeolicus MraY | 52 | [6] |
Table 2: Antibacterial Activity of this compound and Analogues (MIC Values)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| This compound | M. tuberculosis H37Rv | 12.0 | [7] |
| UT-01309 | M. tuberculosis H37Rv | 2.5 | [7] |
| This compound | M. smegmatis | 6.5 | [7] |
| SQ641 | M. tuberculosis | 0.12 - 8 | [1] |
| A-500359A | M. smegmatis SANK75075 | 6.25 | [8] |
| This compound | M. smegmatis SANK75075 | 12.5 | [8] |
Experimental Protocols
Protocol 1: Overexpression and Purification of Recombinant MraY
This protocol describes the overexpression and purification of His-tagged MraY from E. coli.
Materials:
-
E. coli BL21(DE3) cells transformed with a MraY expression vector (e.g., pET series)
-
Luria-Bertani (LB) broth
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% Triton X-100, 1 mg/mL lysozyme, DNase I)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
Procedure:
-
Inoculate a starter culture of transformed E. coli BL21(DE3) in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce MraY expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the His-tagged MraY with Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to confirm the purity of the MraY protein.
-
Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Determine the protein concentration using a Bradford or BCA assay. Store the purified MraY at -80°C.
Caption: A streamlined workflow for the purification of recombinant MraY.
Protocol 2: MraY Inhibition Assay using UMP-Glo™
This protocol utilizes the UMP-Glo™ Glycosyltransferase Assay (Promega) to measure the activity of MraY by detecting the amount of UMP produced.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide (substrate)
-
Undecaprenyl phosphate (C55-P) (lipid carrier)
-
This compound or other test inhibitors
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM MgCl2, 20 mM CHAPS)[6]
-
UMP-Glo™ Reagent
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, UDP-MurNAc-pentapeptide (e.g., 150 µM), and C55-P (e.g., 250 µM).[6]
-
Add varying concentrations of this compound or test inhibitor to the wells of the microplate. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding purified MraY enzyme (e.g., 50 nM) to each well.[6]
-
Incubate the reaction at a suitable temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of UMP-Glo™ Reagent to each well.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to develop.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: MraY Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)
This protocol describes a FRET-based assay to monitor MraY activity. The assay relies on the transfer of energy from a donor fluorophore on the UDP-MurNAc-pentapeptide substrate to an acceptor fluorophore in the lipid micelle upon formation of Lipid I.[4][11]
Materials:
-
Purified MraY enzyme
-
Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., with a donor fluorophore)
-
Lipid/detergent micelles containing an acceptor fluorophore
-
Undecaprenyl phosphate (C55-P)
-
This compound or other test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM MgCl2, 0.02% Triton X-100)[11]
-
Black, low-volume 96- or 384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, fluorescently labeled UDP-MurNAc-pentapeptide, and lipid/detergent micelles with the acceptor fluorophore and C55-P.
-
Add varying concentrations of this compound or test inhibitor to the wells of the microplate. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding purified MraY enzyme to each well.
-
Incubate the reaction at a suitable temperature (e.g., 37°C) for a specific time, monitoring the fluorescence signal at the donor and acceptor emission wavelengths.
-
The FRET signal is typically expressed as the ratio of acceptor emission to donor emission.
-
Calculate the rate of reaction from the change in the FRET ratio over time.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: A logical diagram illustrating the workflow for MraY inhibition assays.
Conclusion
This compound is a powerful and specific chemical probe for the investigation of bacterial translocase I (MraY). The protocols and data presented here provide a comprehensive resource for researchers in the fields of microbiology, biochemistry, and drug discovery. By utilizing this compound and its analogues, scientists can further elucidate the mechanisms of bacterial cell wall biosynthesis, screen for novel MraY inhibitors, and contribute to the development of new therapeutics to combat bacterial infections, including those caused by multidrug-resistant pathogens.
References
- 1. benchchem.com [benchchem.com]
- 2. med.unc.edu [med.unc.edu]
- 3. Utility of Bioluminescent Homogeneous Nucleotide Detection Assays in Measuring Activities of Nucleotide-Sugar Dependent Glycosyltransferases and Studying Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of MraY, an Essential Membrane Enzyme for Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterization of the bacterial MraY translocase catalyzing the first membrane step of peptidoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Requirements for the Enzymatic Activity of MraY Translocases and in Vitro Reconstitution of the Lipid II Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimal inhibitory concentrations of first-line drugs of multidrug-resistant tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quality.ctrl.ucla.edu [quality.ctrl.ucla.edu]
Methodology for Assessing Capuramycin's Bactericidal Versus Bacteriostatic Activity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Capuramycin is a nucleoside antibiotic that has demonstrated potent activity against various bacterial species, most notably Mycobacterium tuberculosis. It functions by inhibiting the bacterial enzyme translocase I (MraY), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] This unique mechanism of action makes this compound and its analogs promising candidates for the development of new anti-tuberculosis therapeutics.[1]
A crucial step in the preclinical evaluation of any new antibiotic is to determine whether its activity is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). This distinction has significant implications for clinical applications, particularly in immunocompromised patients where a bactericidal agent is often preferred. This document provides detailed methodologies for assessing the bactericidal versus bacteriostatic nature of this compound and its analogs. The primary methods covered are the determination of the Minimum Inhibitory Concentration (MIC), the Minimum Bactericidal Concentration (MBC), and the analysis of time-kill kinetics.
Data Presentation: In Vitro Activity of this compound and Analogs
The following tables summarize the reported in vitro activity of this compound and several of its key analogs against Mycobacterium tuberculosis and other mycobacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Analogs against Mycobacterium tuberculosis
| Compound | M. tuberculosis Strain(s) | MIC (µg/mL) | Reference(s) |
| This compound (native) | H37Rv | 12.0 | [2] |
| SQ641 | 20 clinical isolates | 4.0 (MIC₉₀) | [3][4] |
| SQ922 | 20 clinical isolates | 8.0 (MIC₉₀) | [3][4] |
| SQ997 | 20 clinical isolates | 16.0 (MIC₉₀) | [3][4] |
| RS-118641 | M. tuberculosis | 1.0 (MIC₅₀), 2.0 (MIC₉₀) | [5][6] |
| RS-118641 | Multidrug-resistant M. tuberculosis | 0.5 (MIC₅₀), 2.0 (MIC₉₀) | [5][6] |
| UT-01309 | H37Rv | 2.5 | [2] |
| UT-01320 | M. tuberculosis | 3.0 (2x MIC) | [7] |
Table 2: Minimum Bactericidal Concentration (MBC) and MBC/MIC Ratio for this compound Analogs against Mycobacterium tuberculosis
| Compound | M. tuberculosis Strain | MBC (µg/mL) | MBC/MIC Ratio | Interpretation | Reference(s) |
| SQ641 | M. tuberculosis | Not explicitly stated, but MBC/MIC = 1 | 1 | Bactericidal | [3][4] |
| SQ922 | M. tuberculosis | Not explicitly stated, but MBC/MIC = 1 | 1 | Bactericidal | [3][4] |
| SQ997 | M. tuberculosis | Not explicitly stated, but MBC/MIC = 1 | 1 | Bactericidal | [3][4] |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. For slow-growing mycobacteria, the incubation period is significantly longer.
Protocol: Broth Microdilution Method for Mycobacterium tuberculosis
-
Materials:
-
This compound or its analogs
-
Mycobacterium tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Sterile 96-well microtiter plates
-
Inoculating loops or sterile swabs
-
Spectrophotometer
-
Incubator (37°C)
-
-
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial two-fold dilutions of the drug in 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
-
Controls:
-
Positive Control: Wells containing 100 µL of 7H9 broth and 100 µL of inoculum (no drug).
-
Negative Control: Wells containing 200 µL of 7H9 broth only (no inoculum or drug).
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 to 14 days.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the drug that shows no visible growth (no turbidity) compared to the positive control.
-
-
2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Protocol: Subculture Method for Mycobacterium tuberculosis
-
Materials:
-
Results from the MIC assay
-
Middlebrook 7H11 agar (B569324) plates supplemented with OADC
-
Sterile micropipette and tips
-
-
Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
From each of these wells, and from the positive control well, aspirate a 100 µL aliquot.
-
Spread the aliquot evenly onto a labeled 7H11 agar plate.
-
Incubate the plates at 37°C for 3 to 4 weeks, or until colonies are visible on the control plate.
-
Count the number of colony-forming units (CFU) on each plate.
-
The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
-
3. Time-Kill Curve Assay
This assay provides a dynamic view of the antimicrobial agent's effect over time.
Protocol: Time-Kill Kinetics for Mycobacterium tuberculosis
-
Materials:
-
This compound or its analogs
-
Mycobacterium tuberculosis culture
-
Middlebrook 7H9 broth with supplements
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (37°C)
-
Middlebrook 7H11 agar plates
-
Sterile saline or PBS for dilutions
-
-
Procedure:
-
Prepare a mid-log phase culture of M. tuberculosis in 7H9 broth.
-
Prepare several flasks containing 7H9 broth and the test compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Also, prepare a drug-free control flask.
-
Inoculate each flask with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of each dilution onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3 to 4 weeks.
-
Count the CFUs on each plate and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
A bacteriostatic effect is characterized by a <3-log₁₀ reduction in CFU/mL, often with the bacterial count remaining relatively stable or showing minimal decline.
-
-
Visualizations
Caption: this compound's mechanism of action via inhibition of Translocase I (MraY).
Caption: Workflow for MIC and MBC determination.
Caption: Experimental workflow for a time-kill curve assay.
References
- 1. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation and Purification of Capuramycin from Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capuramycin is a nucleoside antibiotic produced by the fermentation of Streptomyces griseus.[1] It is a potent inhibitor of the bacterial enzyme translocase I (MraY), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] This mode of action makes this compound and its analogs promising candidates for the development of new antibacterial agents, particularly against Mycobacterium tuberculosis. These application notes provide detailed protocols for the isolation and purification of this compound from fermentation broth, based on established methodologies.
Data Summary
The following table summarizes the typical steps and expected outcomes in the purification of this compound. Quantitative data in the literature is limited; this table represents a composite of reported methods.
| Purification Step | Material | Key Reagents/Conditions | Purity | Yield | Reference |
| 1. Broth Clarification | Fermentation Broth | Centrifugation, pH adjustment to 7.0 | Low | High | |
| 2. Initial Capture | Clarified Supernatant | Diaion HP-20 resin, elution with 50% aqueous acetone | Moderate | Moderate | |
| 3. Solvent Extraction & Concentration | Aqueous Acetone Eluate | Methanol (B129727), Freeze-drying | Moderate | High | |
| 4. Preparative Chromatography | Crude Extract | C-18 Reverse Phase HPLC, Acetonitrile/Water/TFA gradient | High | Moderate | [3] |
| 5. Final Polishing | Semi-pure Fractions | Flash Chromatography | ≥95% | Low-Moderate | [4] |
Experimental Protocols
Protocol 1: Initial Isolation from Fermentation Broth
This protocol describes the initial steps to capture crude this compound from the fermentation culture.
Materials:
-
This compound fermentation broth (Streptomyces griseus)
-
2 N HCl
-
Diaion HP-20 resin
-
Acetone
-
Methanol
-
Centrifuge
-
Chromatography column
-
Rotary evaporator or freeze-dryer
Methodology:
-
Harvesting: Collect the fermentation broth (e.g., 5 liters) after the optimal fermentation period.
-
pH Adjustment and Clarification: Adjust the pH of the culture broth to 7.0 using 2 N HCl. Centrifuge the broth to pellet the mycelia and other solid components. Collect the supernatant.
-
Adsorption Chromatography: Apply the clarified supernatant (e.g., 4.4 liters) to a column packed with Diaion HP-20 resin.
-
Elution: Wash the column with water to remove unbound impurities. Elute the adsorbed antibiotic with 50% aqueous acetone.
-
Concentration: Concentrate the eluate under vacuum to remove the acetone.
-
Lyophilization: Freeze-dry the concentrated aqueous solution to obtain a brown powder containing crude this compound.
-
Solubilization: Dissolve the resulting powder (e.g., 6.0 g) in methanol for further purification.
Protocol 2: Purification by Preparative HPLC
This protocol details the purification of this compound from the crude extract using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Crude this compound powder (from Protocol 1)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
C-18 reverse phase semipreparative HPLC column
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation: Resuspend the crude this compound powder in water to a concentration of 100 mg/mL.[3] Filter the sample through a 0.22 µm filter before injection.
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Fraction Collection: Collect fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and lyophilize to obtain purified this compound.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC, mass spectrometry, and NMR.[4]
Visualizations
References
- 1. This compound, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Biosynthesis of this compound-type Antibiotics: IDENTIFICATION OF THE A-102395 BIOSYNTHETIC GENE CLUSTER, MECHANISM OF SELF-RESISTANCE, AND FORMATION OF URIDINE-5′-CARBOXAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Capuramycin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capuramycin and its analogues represent a class of nucleoside antibiotics with potent activity primarily against Mycobacterium species, including the causative agent of tuberculosis, Mycobacterium tuberculosis. These compounds function by inhibiting the phospho-N-acetylmuramyl-pentapeptide translocase (also known as MraY or Translocase I), a critical enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3] This unique mechanism of action makes this compound a subject of interest for research and development, particularly for combating drug-resistant mycobacterial infections.
These application notes provide a comprehensive overview of the use of this compound in susceptibility testing of clinical isolates. They include detailed protocols for determining the Minimum Inhibitory Concentration (MIC), a summary of reported in vitro activity, and an explanation of the primary mechanism of resistance.
Mechanism of Action
This compound targets a crucial, membrane-bound step in the synthesis of the bacterial cell wall. The peptidoglycan synthesis pathway begins in the cytoplasm, leading to the formation of the soluble precursor, UDP-N-acetylmuramoyl-pentapeptide. Translocase I (MraY) catalyzes the transfer of the phospho-MurNAc-pentapeptide portion of this precursor to the lipid carrier, undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[4] This is the first committed step of the lipid cycle of peptidoglycan synthesis. This compound acts as a potent inhibitor of Translocase I, thereby blocking the formation of Lipid I and subsequent steps in cell wall construction, ultimately leading to bacterial cell death.[5]
Caption: Mechanism of action of this compound in the peptidoglycan synthesis pathway.
In Vitro Activity of this compound and Analogues
The antibacterial spectrum of this compound is narrow, with its most potent activity directed against mycobacteria.[6][5] Various studies have evaluated the in vitro efficacy of native this compound (and its analogues, such as SQ641, SQ922, and RS-118641) against a range of clinical isolates. The data consistently demonstrates significant activity against M. tuberculosis (including multidrug-resistant strains) and various non-tuberculous mycobacteria (NTM).[2][4][7]
Conversely, this compound exhibits little to no activity against most other common Gram-positive and Gram-negative clinical isolates. One study reported that the this compound analog UT-01309 showed no growth inhibition against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa at concentrations up to 400 µg/mL.[6] Modified analogues have shown some activity against these bacteria, but often require the presence of efflux pump inhibitors or membrane permeabilizing agents, suggesting that poor permeability is a major barrier to activity in these organisms.[1][3]
Table 1: In Vitro Activity of this compound Analogues against Mycobacterium tuberculosis
| Compound | Number of Clinical Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| SQ641 | 20 | - | 4.0 | [2] |
| SQ922 | 20 | - | 8.0 | [2] |
| SQ997 (Native this compound) | 20 | - | 16.0 | [2] |
| RS-118641 | Not Specified | 1.0 | 2.0 | [4] |
| RS-118641 (MDR-TB) | Not Specified | 0.5 | 2.0 | [4] |
Table 2: In Vitro Activity of this compound Analogue SQ641 against Non-Tuberculous Mycobacteria (NTM)
| Organism | Number of Isolates | MIC Range (mg/L) | Reference(s) |
| Mycobacterium avium complex | 20 | ≤0.06 - 4 | [7] |
| M. avium subsp. paratuberculosis | 9 | 0.125 - 2 | [7] |
| Mycobacterium kansasii | 2 | 0.125 - 2 | [7] |
| Mycobacterium abscessus | 11 | 0.25 - 1 | [7] |
| Mycobacterium smegmatis | 1 | 4 | [7] |
| Mycobacterium ulcerans | 1 | 1 - 8 | [7] |
Table 3: In Vitro Activity of this compound Analogues against Other Bacterial Species
| Organism | Compound | MIC (mg/L) | Conditions | Reference(s) |
| Escherichia coli | SQ997-3AUA | 2 | In the presence of EDTA | [1] |
| Pseudomonas aeruginosa | SQ997-3AUA | 16 | In the presence of EDTA | [1] |
| Staphylococcus aureus | SQ641-AUA | 4 - 8 | In the presence of an efflux pump inhibitor | [1] |
| S. aureus, E. coli, P. aeruginosa | UT-01309 | >400 | Standard | [6] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing for Mycobacteria
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M24 guidelines for susceptibility testing of mycobacteria.
Materials:
-
This compound powder (or analogue)
-
Appropriate solvent for this compound (e.g., sterile water or DMSO)
-
Sterile 96-well U-bottom microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
Cation-Adjusted Mueller-Hinton Broth (for rapidly growing mycobacteria)
-
Mycobacterial isolates for testing
-
Quality control strain (e.g., M. fortuitum ATCC 6841)
-
Sterile saline or water with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Plate reader or reading mirror
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent.
-
Further dilutions will be made in the appropriate broth medium.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of this compound working solution to the wells in column 1.
-
Perform serial twofold dilutions by transferring 100 µL from column 1 to column 2, mixing, and continuing this process across the plate to the desired final concentration range. Discard 100 µL from the last dilution well.
-
Column 11 should serve as a positive control (inoculum, no drug), and column 12 as a negative control (broth only, no inoculum).
-
-
Inoculum Preparation:
-
From a fresh culture of the mycobacterial isolate, prepare a suspension in sterile saline/Tween 80.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 100 µL of the final standardized inoculum to each well (except the negative control wells). The final volume in each well will be 200 µL, and the drug concentrations will be halved.
-
-
Incubation:
-
Seal the plates to prevent evaporation.
-
Incubate at 35-37°C.
-
Incubation times vary by species:
-
Rapidly growing mycobacteria: 3-5 days.
-
Slowly growing mycobacteria (M. tuberculosis, M. avium complex): 7-21 days.
-
-
Examine plates for growth at regular intervals after the initial 3 days.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Growth is observed as turbidity or a pellet at the bottom of the well.
-
The growth control well must show adequate growth, and the sterility control well must remain clear.
-
Caption: Experimental workflow for MIC determination by broth microdilution.
Protocol 2: Quality Control
As of the current literature, specific CLSI or EUCAST-defined quality control MIC ranges for this compound against standard ATCC strains have not been established. Laboratories should therefore establish internal QC ranges.
Recommended QC Strains:
-
For Mycobacteria: Mycobacterium fortuitum ATCC 6841 or Mycobacterium peregrinum ATCC 700686.
-
For general bacteriology (to confirm lack of activity): Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.
Establishing Internal QC Ranges:
-
Perform at least 20 independent MIC determinations for each QC strain.
-
The mode of the resulting MICs should be determined. The acceptable range is typically the modal MIC ± one twofold dilution.
-
Once established, a QC strain should be tested with each batch of susceptibility tests. The result must fall within the established range for the test to be considered valid.
Mechanisms of Resistance
The primary mechanism of resistance to this compound, particularly in the producing organism Streptomyces griseus, is enzymatic inactivation of the drug.[1][3] The this compound biosynthetic gene cluster contains a gene, capP, which encodes for an aminoglycoside phosphotransferase (APH)-like enzyme.[1] This enzyme, CapP, catalyzes the ATP-dependent phosphorylation of the 3"-hydroxyl group on the unsaturated hexuronic acid moiety of this compound.[8] This modification prevents the antibiotic from binding to and inhibiting its target, Translocase I, rendering it inactive.[8] While this is a well-defined self-resistance mechanism, it is plausible that acquired resistance in clinical isolates could emerge through a similar mechanism. Other potential resistance mechanisms, such as reduced cell wall permeability and active drug efflux, may also contribute to the intrinsic insensitivity of certain bacterial species.[1][3]
Caption: Mechanism of resistance to this compound via enzymatic phosphorylation.
References
- 1. standards.globalspec.com [standards.globalspec.com]
- 2. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 3. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
High-Throughput Screening for Novel Capuramycin Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel capuramycin analogues. This compound and its derivatives are potent inhibitors of the bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential component of the peptidoglycan biosynthesis pathway. This pathway's absence in eukaryotes makes MraY an attractive target for developing novel antibacterial agents with high selectivity.[1][2][3][4]
Introduction to this compound and MraY
This compound is a nucleoside antibiotic that exhibits significant activity against various bacteria, most notably Mycobacterium tuberculosis.[5] Its mechanism of action involves the inhibition of MraY, a transmembrane enzyme that catalyzes the first committed step in the membrane-associated stage of peptidoglycan synthesis.[1][6] Specifically, MraY transfers the soluble precursor UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1][6] By blocking this crucial step, this compound analogues disrupt cell wall formation, leading to bacterial cell death. The unique and essential nature of this pathway in bacteria underscores the therapeutic potential of MraY inhibitors.
Data Presentation: In Vitro Activity of this compound Analogues
The following tables summarize the in vitro activity of selected this compound analogues against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogues against Mycobacterium Species
| Compound | M. tuberculosis H37Rv (μg/mL) | M. avium complex (μg/mL) | M. smegmatis (μg/mL) | Reference |
| This compound (SQ997) | 16.0 | - | - | [5] |
| SQ641 | 0.12 - 4.0 | ≤0.06 - 4 | 4 | [5][7] |
| SQ922 | 8.0 | - | - | [5] |
| RKS2244 | - | - | - | [7] |
Table 2: IC50 Values of this compound Analogues against MraY
| Compound | MraY Source | IC50 (μM) | Reference |
| Muraymycin Analogue 28a | S. aureus | >100 | [8] |
| Muraymycin Analogue 28b | S. aureus | 2.5 | [8] |
| Muraymycin Analogue 28c | S. aureus | 0.9 | [8] |
| Muraymycin Analogue 28d | S. aureus | 0.5 | [8] |
| Parasitic Acid | α-glucosidase | 36 (μg/mL) | [9] |
Experimental Protocols
High-Throughput Screening (HTS) for MraY Inhibitors using Fluorescence Polarization
This protocol describes a fluorescence polarization (FP) based HTS assay to identify inhibitors of MraY. The assay measures the binding of a fluorescently labeled substrate to the MraY enzyme.[10][11][12]
Materials:
-
Purified MraY enzyme
-
Fluorescently labeled UDP-MurNAc-pentapeptide (e.g., with FITC)
-
Undecaprenyl phosphate (C55-P)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% Triton X-100)
-
384-well, low-volume, black microplates
-
Compound library of this compound analogues
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well microplate.
-
Enzyme Preparation: Prepare a solution of MraY enzyme in assay buffer to a final concentration of 2X the desired assay concentration.
-
Substrate Preparation: Prepare a solution of the fluorescently labeled UDP-MurNAc-pentapeptide and C55-P in assay buffer to a final concentration of 2X the desired assay concentration.
-
Assay Reaction:
-
Add 10 μL of the MraY enzyme solution to each well of the microplate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 10 μL of the substrate solution to each well to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).
Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the determination of the MIC of this compound analogues using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., M. tuberculosis H37Rv)
-
Appropriate growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis)
-
96-well microplates
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of each this compound analogue in the growth medium directly in the 96-well plates. The final volume in each well should be 100 μL.
-
Inoculation: Add 100 μL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 μL.
-
Controls: Include a positive control (no antibiotic) and a negative control (no bacteria) for each plate.
-
Incubation: Incubate the plates under appropriate conditions for the specific bacterial strain (e.g., 37°C for 7-14 days for M. tuberculosis).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Mandatory Visualizations
Peptidoglycan Biosynthesis Pathway
Caption: Peptidoglycan biosynthesis pathway highlighting the role of MraY.
High-Throughput Screening Workflow
Caption: A typical workflow for high-throughput screening and hit validation.
Hit-to-Lead Optimization Logic
Caption: Logical flow from a validated hit to a lead candidate.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activities of this compound analogues against non-tuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Trinorditerpene from Dysoxylum parasiticum (Osbeck) Kosterm: Leaf Extract with Cytotoxic, Antioxidant and α-Glucosidase Inhibitory Activities [mdpi.com]
- 9. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection and Quantification of Capuramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capuramycin is a potent nucleoside antibiotic with significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] It functions by inhibiting the bacterial enzyme translocase I (MraY), which is essential for peptidoglycan biosynthesis.[1][2][3] Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective method. Additionally, a summary of expected quantitative performance data and visualizations of the experimental workflow and the mechanism of action of this compound are included.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters expected for the HPLC-MS/MS method described below. These values are based on performance characteristics observed for similar polar, non-chromophoric antibiotics and serve as a general guideline.[4][5][6]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 2 - 10 ng/mL |
| Linearity Range | 10 - 2000 ng/mL (r² > 0.99) |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Matrices (Plasma, Serum) by LC-MS/MS
This protocol details the extraction and analysis of this compound from biological fluids.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Materials:
-
Oasis HLB SPE cartridges (or equivalent)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
-
Procedure:
-
Spike 100 µL of plasma or serum sample with the internal standard.
-
Add 400 µL of water with 0.1% formic acid to the sample and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute this compound and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
2. HPLC-MS/MS Analysis
-
Instrumentation:
-
HPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific transitions to be determined by direct infusion of a this compound standard)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Mechanism of action of this compound.
References
- 1. This compound|Anti-TB Translocase I Inhibitor [benchchem.com]
- 2. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalysis of aminoglycosides using high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of amikacin, gentamicin, and tobramycin in capillary plasma microsamples by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Capuramycin for Biological Assays
Frequently Asked Questions (FAQs)
Q1: Why is capuramycin poorly soluble in aqueous solutions, and how does this impact my biological assays?
A1: this compound is a nucleoside antibiotic with a complex structure that includes a lipophilic decanoyl side chain in some of its more active analogs, such as SQ641.[1] This lipophilicity contributes to its low solubility in aqueous buffers commonly used in biological assays.[1] Poor solubility can lead to several experimental issues, including:
-
Precipitation: The compound can precipitate out of solution when a concentrated stock (usually in an organic solvent like DMSO) is diluted into an aqueous assay medium.[2]
-
Inaccurate Concentration: The actual concentration of the dissolved, biologically active compound will be lower than the intended nominal concentration, leading to an underestimation of its potency (e.g., higher IC50 or MIC values).[2]
-
Reduced Bioavailability: In cell-based assays, poor solubility can limit the amount of compound that can cross cellular membranes and reach its intracellular target.
-
Assay Interference: Precipitated compound particles can interfere with assay readouts, particularly those based on light absorbance or fluorescence.[2]
Q2: What are the initial steps I should take to solubilize this compound for my experiments?
A2: For initial experiments, the recommended approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.
-
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of poorly soluble compounds for biological assays.[3]
-
Stock Concentration: Prepare a stock solution at a concentration of 10-20 mM in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
Serial Dilution: Perform serial dilutions of your stock solution in 100% DMSO to create a range of concentrations for your dose-response experiments.
-
Final Assay Concentration: When adding the compound to your assay, ensure the final concentration of DMSO is kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[2] Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments.[2]
Q3: I am still observing precipitation even with low final DMSO concentrations. What are my next options?
A3: If precipitation persists, you may need to explore more advanced solubilization techniques. These can be broadly categorized into chemical and physical modifications.[4][5]
-
Chemical Modifications: These involve altering the molecule itself, such as through salt formation or creating prodrugs.[4] While often performed during lead optimization, they are generally not feasible for a researcher using a commercially sourced compound.
-
Physical Modifications: These approaches focus on altering the formulation of the compound without changing its chemical structure.[4] For this compound, promising strategies include:
-
Use of Solubilizing Agents (Excipients): Incorporating agents like cyclodextrins can form inclusion complexes with the hydrophobic drug, increasing its aqueous solubility.[2]
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent.[2] Since this compound has an amino group, its solubility may increase in a more acidic buffer. However, ensure the pH is compatible with your biological assay.
-
Nanoemulsions: For lipophilic analogs like SQ641, formulation into a nanoemulsion has been shown to enhance intracellular activity.[6]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates immediately upon dilution into aqueous buffer. | The compound's solubility limit in the final buffer is exceeded ("crashing out").[2] | 1. Reduce Final Concentration: Test lower final concentrations of this compound. 2. Increase Final DMSO Concentration: If your assay allows, slightly increase the final DMSO concentration (up to 1%), but be mindful of potential toxicity. 3. Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution, first into a small volume of buffer and then to the final volume. |
| Turbidity or precipitation is observed after a longer incubation period (e.g., 24-48 hours). | 1. Metabolic pH Shift: Cellular metabolism can alter the pH of the culture medium over time, potentially decreasing the compound's solubility.[2] 2. Compound Instability: The compound may be degrading over time. | 1. Ensure Adequate Buffering: Use a well-buffered medium (e.g., HEPES). 2. Incorporate Solubilizing Agents: Consider adding cyclodextrins to the assay medium to maintain solubility.[2] 3. Refresh Compound: For long-term assays, consider replacing the medium with freshly prepared compound at intermediate time points. |
| Inconsistent results or poor dose-response curves. | The actual soluble concentration of the compound is variable and lower than intended due to precipitation.[2] | 1. Confirm Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific assay buffer. 2. Use a More Soluble Analog: If available, consider using a this compound analog with improved solubility. 3. Formulation Approach: For critical experiments, consider a nanoemulsion formulation for lipophilic analogs.[6] |
| High background signal or assay interference. | Precipitated compound particles are scattering light or interacting with assay reagents.[2] | 1. Centrifuge and Filter: Before adding to the assay, briefly centrifuge your diluted compound solution and use the supernatant. For cell-free assays, filtration through a 0.22 µm filter may be an option. 2. Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before reading the results. |
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs Against Mycobacterium tuberculosis
| Compound | Description | MIC (µg/mL) vs. M. tuberculosis H37Rv | IC50 (µM) vs. MraY/MurX Enzyme | Reference(s) |
| This compound | Parent Compound | 12.0 | 0.127 | [7] |
| SQ641 | Lipophilic decanoyl side chain | 0.12 - 8.0 | Not Reported | [1] |
| SQ922 | Semi-synthetic analog | 8.0 (for 20 clinical isolates) | Not Reported | [1] |
| SQ997 | Semi-synthetic analog | 16.0 (for 20 clinical isolates) | Not Reported | [1] |
| UT-01309 | Analog with (S)-3-amino-1,4-benzodiazepine-2-one | 2.5 | 0.0055 | [8] |
| UT-01320 | 2'-O-methylated analog | 1.5 (MABA) | Not an MraY/MurX inhibitor | [7] |
MABA: Microplate Alamar Blue Assay
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Minimum Inhibitory Concentration (MIC) Assays
This protocol describes a general method for preparing this compound and its analogs for MIC testing against Mycobacterium tuberculosis using a broth microdilution method.
Materials:
-
This compound or analog powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microtiter plates, sterile
-
Mycobacterium tuberculosis H37Rv culture
Procedure:
-
Stock Solution Preparation: a. Accurately weigh the this compound powder. b. Dissolve the powder in 100% DMSO to prepare a 10 mg/mL stock solution. c. Ensure complete dissolution by vortexing and, if necessary, brief sonication. d. Sterilize the stock solution by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Serial Dilutions: a. In a sterile 96-well plate, add 100 µL of supplemented Middlebrook 7H9 broth to all wells. b. Add an appropriate volume of the 10 mg/mL stock solution to the first well to achieve the highest desired starting concentration (e.g., 2 µL for a 200 µg/mL starting concentration in a final volume of 100 µL, though this will be further diluted). c. Perform 2-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process down the plate. Discard 100 µL from the last well.
-
Inoculum Preparation: a. Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6). b. Adjust the bacterial suspension to a McFarland standard of 0.5. c. Dilute the adjusted suspension 1:20 in broth to obtain the final inoculum.
-
Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to each well of the plate containing the serially diluted compound. b. Include a positive control (wells with bacteria and no drug) and a negative control (wells with broth only). c. Seal the plate and incubate at 37°C for 7-14 days.
-
Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. b. Growth can be assessed visually or by using a growth indicator such as Alamar Blue or Resazurin.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Decision workflow for addressing this compound solubility issues.
This compound's Mechanism of Action
Caption: this compound inhibits Translocase I, blocking cell wall synthesis.
References
- 1. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Capuramycin Resistance in Mycobacterium tuberculosis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for experiments related to capuramycin resistance in Mycobacterium tuberculosis (M. tuberculosis).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound against M. tuberculosis?
A1: this compound is a nucleoside antibiotic that inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] Specifically, it targets the phospho-MurNAc-pentapeptide translocase I (MraY or MurX), which is an essential enzyme that catalyzes the first membrane-bound step in peptidoglycan biosynthesis.[2] By inhibiting this enzyme, this compound effectively blocks cell wall construction, leading to bactericidal effects.[1]
Q2: My M. tuberculosis culture has developed resistance to capreomycin (B601254). What is the most likely genetic cause?
A2: There are two primary genetic mechanisms for capreomycin resistance.
-
Mutations in the tlyA gene (Rv1694): This is a very common cause. The tlyA gene encodes a ribosomal RNA methyltransferase that modifies both the 16S and 23S rRNA.[3][4][5][6] This methylation is crucial for capreomycin's binding and inhibitory action on the ribosome. Inactivating mutations in tlyA result in an unmethylated ribosome, which prevents the drug from inhibiting protein synthesis effectively.[3][4][5]
-
Mutations in the 16S rRNA gene (rrs): Specific mutations, most notably A1401G, in the rrs gene can also confer resistance.[6][7] This mutation is often associated with high-level resistance to other aminoglycosides like kanamycin (B1662678) and amikacin, with variable cross-resistance to capreomycin.[6]
Q3: Is there cross-resistance between capreomycin and other anti-tubercular drugs?
A3: Yes. Resistance due to tlyA mutations typically confers cross-resistance to viomycin (B1663724), another cyclic peptide antibiotic with a similar mechanism.[3][6] Resistance due to the rrs A1401G mutation confers high-level cross-resistance to kanamycin and amikacin.[6][8] Therefore, it is critical to determine the genetic basis of resistance to predict the effectiveness of other second-line injectable agents.
Q4: What are the current strategies being explored to overcome this compound resistance?
A4: Current research focuses on two main strategies:
-
Developing this compound Analogs: Synthetic analogs of this compound have been created that show improved activity or novel mechanisms. For example, the analog SQ641 is more active than the parent compound, while UT-01320 has been shown to kill non-replicating (dormant) M. tuberculosis by inhibiting RNA polymerase, a different target than this compound.[1][9][10][11]
-
Synergistic Drug Combinations: Combining this compound analogs with other anti-TB drugs can overcome resistance. The analog SQ641 shows synergy with ethambutol (B1671381) (EMB),[1] and the RNA polymerase-inhibiting analog UT-01320 shows strong synergy with translocase I inhibitors like SQ641.[9][10] This approach involves targeting multiple pathways simultaneously to prevent the emergence of resistance.[12][13]
Q5: What is the role of non-ribosomal peptide synthetases (NRPSs) in this compound resistance in M. tuberculosis?
A5: This is a common point of confusion. While this compound is synthesized by a non-ribosomal peptide synthetase (NRPS) in the producing organism (Saccharothrix mutabilis),[14] NRPSs within M. tuberculosis are not directly responsible for this compound resistance. The resistance mechanisms in M. tuberculosis involve modification of the drug's target (the ribosome via tlyA or rrs mutations), not modification of the drug itself by a bacterial NRPS.[3][6] However, a native M. tuberculosis NRPS gene, nrp (Rv0101), has been identified as a virulence factor, but it is not linked to this compound resistance.[15]
Troubleshooting Experimental Issues
Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) values for capreomycin.
-
Possible Cause: Inoculum preparation is inconsistent. The density of the bacterial suspension is critical for reproducible MIC results.
-
Solution: Strictly standardize your inoculum preparation. Always adjust the turbidity of the bacterial suspension to a 0.5 or 1.0 McFarland standard before dilution. Prepare fresh dilutions for each experiment from a well-characterized lab strain or clinical isolate.
-
Preventative Measure: Use a spectrophotometer to verify the McFarland standard and perform colony-forming unit (CFU) counts on a subset of your inocula to ensure consistency between experiments.
Problem 2: A known tlyA mutant strain still shows some susceptibility to capreomycin.
-
Possible Cause 1: The specific tlyA mutation may not result in a complete loss of function, leading to partial resistance.
-
Solution 1: Sequence the entire tlyA gene and its promoter region to confirm the exact mutation. Compare this to mutations known to confer high-level resistance. Not all mutations in tlyA lead to clinically significant resistance.[16]
-
Possible Cause 2: The MIC determination method lacks sensitivity.
-
Solution 2: Use a broth microdilution method (like the Microplate Alamar Blue Assay) in addition to agar-based methods. Broth methods can sometimes provide more distinct endpoints. Ensure a sufficient range of drug concentrations is tested, spanning from sub-MIC to well above the expected resistant MIC.[3][6]
Problem 3: Failure to demonstrate synergy between a this compound analog and another drug in a checkerboard assay.
-
Possible Cause: The concentration range tested for one or both drugs is incorrect. Synergy can be missed if the concentrations tested are too high or too low relative to the individual MICs.
-
Solution: First, accurately determine the MIC of each drug individually. Then, design the checkerboard assay with concentrations ranging from at least 4x MIC down to 1/16x MIC for both compounds. This ensures you are testing in the range where synergistic interactions are most likely to be observed.
-
Troubleshooting Step: Calculate the Fractional Inhibitory Concentration (FIC) Index. A ΣFIC of ≤0.5 indicates synergy.[1] If your results are ambiguous (ΣFIC >0.5 to <4.0), repeat the assay with a finer dilution series around the suspected synergistic concentrations.
Quantitative Data Summary
The following tables summarize MIC data for capreomycin and its analogs against susceptible and resistant M. tuberculosis strains.
Table 1: Capreomycin MICs in Susceptible vs. Resistant M. tuberculosis Strains
| M. tuberculosis Strain Type | Genetic Marker | Capreomycin MIC (μg/mL) | Reference(s) |
| Wild-Type (Susceptible) | Wild-Type tlyA, rrs | ≤10 | [6] |
| Capreomycin-Resistant | tlyA mutation | 20 - 80 | [3] |
| Capreomycin-Resistant | rrs (A1401G) mutation | 20 to >160 | [3][6] |
Table 2: In Vitro Activity of this compound and Key Analogs against M. tuberculosis
| Compound | Target | MIC vs. M. tuberculosis H37Rv (μg/mL) | Activity vs. Non-Replicating Mtb | Reference(s) |
| Capreomycin (parent) | Translocase I / Ribosome | 12.0 | No | [9][11] |
| SQ641 | Translocase I | 0.12 - 8.0 | No | [1][9] |
| UT-01309 | Translocase I | 2.5 | Not Reported | [11] |
| UT-01320 | RNA Polymerase | ~1.5 - 3.0 | Yes | [9][10] |
Table 3: Synergistic Drug Combinations
| Drug Combination | Target Organism(s) | FIC Index (ΣFIC) | Interpretation | Reference(s) |
| SQ641 + Ethambutol (EMB) | M. tuberculosis | ≤0.5 | Synergy | [1] |
| UT-01320 + SQ641 | M. tuberculosis | <1.0 | Synergy | [9][10] |
Key Experimental Protocols
Protocol 1: MIC Determination by Microplate Alamar Blue Assay (MABA)
This protocol is used to determine the minimum inhibitory concentration of a compound against M. tuberculosis.
-
Plate Preparation: In a sterile 96-well flat-bottom plate, add 100 µL of Middlebrook 7H9 broth (supplemented with OADC) to all wells. Add 100 µL of the highest drug concentration to the first well of a row and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation: Prepare an inoculum of M. tuberculosis from a pure culture, adjusting the turbidity to a 1.0 McFarland standard. Dilute this suspension 1:50 in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, including drug-free growth control wells.
-
Incubation: Seal the plate and incubate at 37°C.
-
Reading Results: After 5-7 days, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to a growth control well. Once this well turns from blue to pink (indicating growth), add the reagents to all wells. Incubate for another 24 hours.
-
MIC Determination: The MIC is the lowest drug concentration that prevents the color change from blue to pink.
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol is used to assess synergistic interactions between two compounds (Drug A and Drug B).
-
Determine Individual MICs: First, determine the MIC for Drug A and Drug B independently using the MABA protocol.
-
Plate Setup: Prepare a 96-well plate. Along the x-axis, create serial dilutions of Drug A (e.g., from 4x MIC to 1/16x MIC). Along the y-axis, create serial dilutions of Drug B (e.g., from 4x MIC to 1/16x MIC). Include wells with each drug alone and a drug-free growth control.
-
Inoculation and Incubation: Inoculate all wells with a standardized M. tuberculosis suspension and incubate as described in the MABA protocol.
-
Data Analysis: Read the results using Alamar Blue. For each well showing inhibition, calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate FIC Index: Calculate the FIC Index (ΣFIC) for each combination: ΣFIC = FICA + FICB.
-
Interpretation:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
-
Visualizations
Caption: Mechanism of this compound action and TlyA-mediated resistance.
References
- 1. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutation of tlyA confers capreomycin resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutation of tlyA confers capreomycin resistance in Mycobacterium tuberculosis. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microevolutionary models and multi-omics analysis uncover the cross-drug resistance characteristics of capreomycin-selected Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a this compound analog that kills nonreplicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention of drug resistance by combined drug treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tools to develop antibiotic combinations that target drug tolerance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 15. A Nonribosomal Peptide Synthase Gene Driving Virulence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of clinical isolates and in vitro selected mutants reveals that tlyA is not a sensitive genetic marker for capreomycin resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Stability and Bioavailability of Capuramycin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with capuramycin and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the in vivo performance of this promising class of antibiotics.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows potent in vitro activity against Mycobacterium tuberculosis, but it is not effective in our in vivo infection model. What are the potential reasons for this discrepancy?
A1: A lack of correlation between in vitro potency and in vivo efficacy is a common challenge in drug development. For this compound and its analogs, several factors could be at play:
-
Poor Membrane Permeability: The mycobacterial cell wall is notoriously difficult to penetrate due to its high lipid content.[1] Insufficient lipophilicity of your compound might prevent it from reaching its intracellular target, the phospho-MurNAc-pentapeptide translocase (MraY).[1][2][3]
-
Drug Efflux: Bacteria, including M. tuberculosis, possess efflux pumps that can actively transport drugs out of the cell, preventing them from reaching therapeutic concentrations.[1] Your analog might be a substrate for one or more of these pumps.
-
In Vivo Instability: The compound may be rapidly metabolized or degraded in vivo, leading to a short half-life and insufficient exposure at the site of infection.
-
Poor Bioavailability: If administered orally, the drug may have low absorption from the gastrointestinal tract. Even with other routes of administration, it may not distribute effectively to the target tissues (e.g., the lungs in a tuberculosis model).[1]
Q2: What chemical modification strategies can be employed to improve the cellular permeability and overcome efflux of this compound analogs?
A2: Structure-activity relationship (SAR) studies have identified several successful chemical modifications:
-
Increasing Lipophilicity: Conjugating lipophilic moieties, such as decanoic acid (DEC), to the this compound scaffold has been shown to improve activity.[1][4][5] For instance, the analog SQ641, which has a decanoyl side chain, exhibits greater activity than its parent compound.[6]
-
Amino Acid Conjugation: Attaching amino acids, particularly unnatural amino acids like amino undecanoic acid (AUA), can enhance permeability and even extend the spectrum of activity to other Gram-positive bacteria.[1][4] The amino groups in these conjugates are thought to improve permeability and/or reduce susceptibility to efflux pumps.[5]
-
Modifications at the Uridine (B1682114) Moiety: While the uridine core is crucial for activity, modifications at specific positions can be beneficial. For example, 2'-O-methylation has been explored.[7] However, it's important to note that many modifications to the uridine moiety can lead to reduced activity.[1]
Q3: Are there formulation strategies that can enhance the stability and delivery of this compound?
A3: Yes, formulation approaches can significantly improve the pharmacokinetic profile of this compound.
-
Nanoemulsions: Encapsulating this compound analogs in nanoemulsions is a promising strategy to enhance their intracellular activity against M. tuberculosis.[8] These carrier systems can improve drug solubility, protect the drug from degradation, and facilitate uptake by infected macrophages.[8]
-
Liposomes: Liposomal formulations are a well-established method for improving the therapeutic index of antibiotics.[][10][11] They can protect the drug from degradation, extend its circulation half-life, and potentially target the drug to sites of infection.[] While specific liposomal formulations for this compound are not extensively detailed in the provided literature, this approach has been successfully applied to other anti-tubercular drugs like capreomycin (B601254).[12][13]
Q4: Can the activity of this compound analogs be enhanced by co-administration with other compounds?
A4: Yes, combination therapy can be a powerful strategy.
-
Efflux Pump Inhibitors (EPIs): Co-administration with an EPI like reserpine (B192253) has been shown to dramatically decrease the Minimum Inhibitory Concentration (MIC) of certain this compound analogs against M. tuberculosis, suggesting that efflux is a significant mechanism of resistance.[1]
-
Synergistic Antibiotics: Some this compound analogs show synergistic effects with other antitubercular drugs.[6] For example, a this compound analog that inhibits RNA polymerase demonstrated strong synergistic effects with the MraY inhibitor SQ641.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in intracellular activity assays.
| Potential Cause | Troubleshooting Step |
| Low compound uptake by macrophages. | Consider formulation strategies like nanoemulsions to improve cellular penetration.[8] |
| Rapid efflux of the compound from macrophages. | Evaluate the effect of co-administering a P-glycoprotein (P-gp) inhibitor, as this efflux pump can reduce intracellular drug accumulation.[1] |
| Compound instability in cell culture medium. | Assess the stability of your compound in the assay medium over the experiment's duration. If degradation is observed, consider encapsulation methods. |
Issue 2: Modified this compound analog shows decreased or no activity.
| Potential Cause | Troubleshooting Step |
| Modification at a critical binding site. | The uridine moiety is highly specific for the enzyme's substrate-binding site. Avoid extensive modifications in this region.[1] |
| Stereochemistry of the modification. | The stereochemistry of substituents can be crucial for activity. For example, the (S)-configuration of 3-amino-1,4-benzodiazepin-2-one is important for improving the mycobactericidal activity of some analogs.[14][15] |
| Loss of essential functional groups. | Ensure that the modification does not remove or alter functional groups essential for interaction with the target enzyme. |
Quantitative Data Summary
The following table summarizes the in vitro activity of various this compound analogs against Mycobacterium tuberculosis (H37Rv).
| Compound | Modification | MIC (µg/mL) | Fold Improvement vs. Parent | Reference |
| This compound (Parent) | - | 12.0 | - | [14] |
| SQ997 | Methylated this compound | - | - | [1] |
| SQ641 | Decanoyl side chain | 0.12 - 8 | - | [6] |
| UT-01309 | (S)-3-amino-1,4-benzodiazepine-2-one | 2.5 | 4.8x | [14] |
| SQ997-AUA | Conjugated with Amino Undecanoic Acid | - | Improved activity | [1][4] |
| SQ641-AUA | Conjugated with Amino Undecanoic Acid | - | Improved activity | [1][4] |
| SQ922-DEC | Conjugated with Decanoic Acid | - | Improved activity | [1][4] |
Note: MIC values can vary between studies depending on the specific assay conditions.
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from methods used to evaluate this compound analogs against various mycobacterial species.[6][16]
-
Materials:
-
Modified Middlebrook 7H9 broth supplemented with 10% albumin-dextrose-catalase (ADC).
-
96-well microtiter plates.
-
This compound analog stock solution (e.g., in DMSO).
-
Mycobacterial culture (e.g., M. tuberculosis H37Rv) in logarithmic growth phase.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the this compound analog in the 96-well plates using the 7H9 broth. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the mycobacterial strain to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the bacterial inoculum to each well containing the drug dilution. Include a drug-free well as a positive control for growth and a sterile broth well as a negative control.
-
Seal the plates and incubate at 37°C.
-
The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria after a specified incubation period (e.g., 7-14 days for M. tuberculosis).
-
2. Intracellular Activity Assay in Macrophages
This protocol is based on the evaluation of this compound analogs in J774A.1 mouse macrophages infected with M. tuberculosis.[1]
-
Materials:
-
J774A.1 macrophage cell line.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
M. tuberculosis H37Rv culture.
-
This compound analog.
-
Lysis buffer (e.g., 0.1% saponin).
-
7H10 agar (B569324) plates.
-
-
Procedure:
-
Seed J774A.1 cells in 24-well plates and allow them to adhere overnight.
-
Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of approximately 1:1 for 4 hours.
-
Wash the cells with warm PBS to remove extracellular bacteria.
-
Add fresh medium containing various concentrations of the this compound analog. Include a drug-free control.
-
Incubate the plates for a defined period (e.g., 4 days).
-
At the end of the incubation, lyse the macrophages with the lysis buffer.
-
Prepare serial dilutions of the cell lysates and plate them on 7H10 agar to enumerate the surviving intracellular bacteria (CFU counting).
-
Calculate the reduction in bacterial viability compared to the untreated control.
-
Visualizations
Caption: Workflow for synthesis and evaluation of modified this compound analogs.
Caption: Decision pathway for troubleshooting low in vivo efficacy of this compound.
References
- 1. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.uky.edu [scholars.uky.edu]
- 4. Chemical modification of capuramycins to enhance antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of liposomal capreomycin sulfate formulations: effects of formulation variables on peptide encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved synthesis of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing off-target effects of capuramycin in experimental models
Welcome to the technical support center for capuramycin and its analogs. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a nucleoside antibiotic that inhibits bacterial phospho-N-acetylmuramyl-pentapeptide translocase (also known as MraY or translocase I).[1][2] This enzyme is crucial for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2] By inhibiting translocase I, this compound disrupts cell wall synthesis, leading to bacterial cell death.
Q2: What are the known off-target effects of this compound and its analogs in mammalian cells?
A2: A significant off-target effect has been identified for a this compound analog, CPPB. This analog inhibits human N-acetylglucosamine-1-phosphate transferase (DPAGT1), the human homolog of the bacterial target MraY.[3][4][5] Inhibition of DPAGT1 can affect N-linked glycosylation in mammalian cells. Another analog, UT-01320, has been shown to inhibit bacterial RNA polymerase, which is a different target from the intended translocase I.[6]
Q3: Why does this compound have a narrow spectrum of activity, primarily against mycobacteria?
A3: The limited spectrum of this compound is thought to be due to factors like poor membrane permeability and the presence of efflux pumps in many bacterial species that actively remove the drug from the cell.[7] Its chemical properties may not be optimal for crossing the cell envelopes of all bacteria.
Q4: Can this compound's activity be enhanced?
A4: Yes, chemical modifications of this compound have led to analogs with improved activity. For instance, the analog SQ641 shows enhanced antimycobacterial activity.[8] Additionally, the use of efflux pump inhibitors can increase the intracellular concentration of this compound and its analogs, thereby boosting their efficacy.[6]
Troubleshooting Guides
Problem 1: Lower than expected in vitro activity of this compound.
Possible Cause 1: Low cell permeability.
-
Suggested Solution: Assess the permeability of your bacterial strain to this compound.
-
Experiment: Perform a cell permeability assay using a fluorescent probe like N-phenyl-1-naphthylamine (NPN). An increase in fluorescence upon treatment with this compound would suggest membrane disruption, though this is not its primary mechanism. A more direct method would be to use radiolabeled or fluorescently labeled this compound and measure its intracellular accumulation.
-
Possible Cause 2: Efflux pump activity.
-
Suggested Solution: Investigate the role of efflux pumps in reducing the intracellular concentration of this compound.
-
Experiment: Perform a checkerboard assay to test for synergy between this compound and a known efflux pump inhibitor (e.g., phenylalanine-arginine β-naphthylamide - PAβN, or reserpine). A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the inhibitor suggests that efflux is a contributing factor.
-
Problem 2: Observed phenotype does not seem to correlate with translocase I inhibition.
Possible Cause 1: Off-target effects.
-
Suggested Solution: Validate that the observed effect is due to the inhibition of the intended target, translocase I (MraY).
-
Experiment 1: Target Knockdown/Knockout.
-
For bacterial models, use CRISPR-Cas9 to create a conditional knockdown or knockout of the mraY gene. A decrease in the MIC of this compound in the knockdown/knockout strain compared to the wild-type would confirm that MraY is the target.
-
For eukaryotic models (if investigating off-target effects on host cells), use siRNA to knock down the expression of the off-target of interest (e.g., DPAGT1). If the cellular phenotype induced by the this compound analog is rescued or mimicked by the siRNA knockdown, it points towards that off-target interaction.
-
-
Experiment 2: Off-target enzyme activity assays.
-
If you suspect inhibition of DPAGT1, perform an in vitro enzyme activity assay using purified human DPAGT1.
-
If you are working with an analog like UT-01320, conduct a bacterial RNA polymerase activity assay.
-
-
Quantitative Data Summary
Table 1: On-Target and Off-Target Inhibitory Activity of this compound and its Analogs
| Compound | Target Enzyme | Organism | IC50 | Reference |
| This compound | Translocase I (MraY) | Mycobacterium tuberculosis | 0.13 µM | [5] |
| CPPB | DPAGT1 | Human | 200 nM | [3][4][5] |
| I-CPPB | DPAGT1 | Human | 0.6 µM | [5] |
| UT-01320 | RNA Polymerase | Bacterial | 100-150 nM | [6] |
| UT-01320 | Translocase I (MurX) | Mycobacterium tuberculosis | No inhibition | [6] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Analogs against Mycobacterium tuberculosis
| Compound | MIC (µg/mL) | Reference |
| SQ997 | 16 | [8] |
| SQ922 | 8 | [8] |
| SQ641 | 1 | [8] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Testing
This protocol is used to assess the synergistic effect of this compound and an efflux pump inhibitor.
-
Preparation:
-
Prepare stock solutions of this compound and the efflux pump inhibitor in a suitable solvent.
-
Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard.
-
-
Plate Setup:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of this compound along the x-axis (columns) and the efflux pump inhibitor along the y-axis (rows).
-
Include wells with each compound alone to determine their individual MICs.
-
Include a growth control (no compounds) and a sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Incubate the plate under appropriate conditions for the bacterial strain being tested.
-
-
Data Analysis:
-
Determine the MIC of each compound alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive/Indifference
-
FIC Index > 4: Antagonism
-
-
Protocol 2: Target Validation using siRNA-mediated Knockdown (for eukaryotic cells)
This protocol is for validating a potential off-target in a mammalian cell line.
-
Cell Seeding:
-
Seed the mammalian cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
siRNA Transfection:
-
Prepare two sets of tubes: one for the siRNA targeting the gene of interest (e.g., DPAGT1) and one for a non-targeting control siRNA.
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
-
Incubation:
-
Incubate the cells for 24-72 hours to allow for gene knockdown.
-
-
Validation of Knockdown:
-
After incubation, lyse the cells and perform qRT-PCR or Western blotting to confirm the knockdown of the target gene expression.
-
-
Phenotypic Assay:
-
Treat the knockdown cells and control cells with the this compound analog and assess the cellular phenotype of interest.
-
Visualizations
Caption: On-target mechanism of action of this compound.
Caption: Known off-target effects of this compound analogs.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. thesgc.org [thesgc.org]
- 7. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
Technical Support Center: Optimizing Capuramycin Dosage for Effective Anti-Mycobacterial Activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of capuramycin and its analogues in anti-mycobacterial research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound and its analogues are potent inhibitors of the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (also known as MraY or MurX).[1][2] This enzyme is critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2][3] By inhibiting this initial membrane-bound step, this compound disrupts cell wall synthesis, leading to bacterial cell death.[3]
Q2: What is the spectrum of activity for this compound?
A2: this compound exhibits a narrow spectrum of activity, with its most potent effects observed against various mycobacterial species, including Mycobacterium tuberculosis (both drug-susceptible and multidrug-resistant strains), Mycobacterium avium complex, and other non-tuberculous mycobacteria (NTM).[3][4][5][6] Some analogues have also shown activity against other Gram-positive bacteria like Streptococcus pneumoniae and Streptococcus pyogenes.[7]
Q3: Which this compound analogue is the most potent?
A3: Among the studied analogues, SQ641 has consistently demonstrated the highest in vitro activity against a broad range of mycobacterial species.[3][5][6][8] Its increased potency is likely attributed to a lipophilic decanoyl side chain which may enhance its ability to penetrate the lipid-rich mycobacterial cell wall.[3]
Q4: Can this compound be used in combination with other anti-tubercular drugs?
A4: Yes, studies have shown synergistic effects between the this compound analogue SQ641 and other anti-tubercular drugs.[3] Synergy has been observed with ethambutol (B1671381) (EMB) against M. tuberculosis, M. avium complex, and M. smegmatis, and with isoniazid (B1672263) (INH) against M. smegmatis and M. tuberculosis.[3]
Q5: How should this compound and its analogues be stored?
A5: For long-term stability, powdered forms of antibiotics should be stored in a dark, dry place at -20°C.[9] Stock solutions should be prepared, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or, for certain compounds, -80°C for up to a year.[9] Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected anti-mycobacterial activity.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound | Ensure proper storage of both powdered compound and stock solutions (dark, appropriate temperature). Prepare fresh stock solutions. Test the efficacy of the antibiotic using a standard assay like a disk diffusion assay.[9] |
| Low solubility of the analogue | Some analogues, like SQ641, have low solubility.[3] Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to the culture medium. Gentle warming or sonication may aid dissolution, but check for temperature sensitivity. |
| Efflux pump activity | Mycobacteria can possess efflux pumps that actively remove the drug from the cell.[7] The efflux pump inhibitor reserpine (B192253) has been shown to significantly enhance the activity of SQ641 against M. tuberculosis.[7] Consider co-administration with an efflux pump inhibitor in your experiments. |
| Inappropriate experimental conditions | Verify the pH and composition of the culture medium, as these can affect drug activity. Ensure the bacterial culture is in the appropriate growth phase (logarithmic phase) for susceptibility testing. |
Issue 2: Difficulty in determining the Minimum Inhibitory Concentration (MIC).
| Possible Cause | Troubleshooting Step |
| Inoculum size is too high or too low | Standardize the inoculum density. For mycobacteria, an optical density (OD) at 600 nm of 0.1, diluted 1:100, is often used.[7] |
| Incorrect incubation time | Mycobacteria are slow-growing. Ensure a sufficient incubation period to allow for growth in the control wells. For M. tuberculosis, this can be up to 15 days.[10] |
| Subjective interpretation of results | Use a growth indicator like AlamarBlue to provide a clear colorimetric readout of bacterial viability, reducing subjectivity.[10] |
| Precipitation of the compound | High concentrations of poorly soluble analogues may precipitate in the culture medium. Visually inspect the wells for any precipitation. If observed, consider using a different solvent or a solubilizing agent (ensure it doesn't affect bacterial growth). |
Data Presentation
Table 1: In Vitro Activity of this compound Analogues against Mycobacterium tuberculosis
| Compound | MIC range (µg/mL) | MIC50 (mg/L) | MIC90 (mg/L) | MBC/MIC Ratio | Reference(s) |
| SQ641 | 0.12 - 8 | 1 | 2 | 1 | [3][4] |
| SQ922 | - | - | 8 | 1 | [3] |
| SQ997 (native this compound) | - | - | 16 | 1 | [3] |
| RS-118641 | - | 1 | 2 | - | [4] |
Table 2: In Vitro Activity of SQ641 against Non-Tuberculous Mycobacteria (NTM)
| NTM Species | MIC range (mg/L) | Reference(s) |
| Mycobacterium avium complex (MAC) | ≤0.06 - 4 | [6][8] |
| Mycobacterium kansasii | 0.125 - 2 | [6] |
| Mycobacterium abscessus | 0.25 - 1 | [6] |
| Mycobacterium smegmatis | 4 | [6] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against mycobacteria.
Caption: Workflow for MIC determination using broth microdilution.
Methodology:
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the this compound analogue in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing 100 µL of Middlebrook 7H9 broth supplemented with 10% ADC and 0.05% Tween 80 per well.[7]
-
-
Inoculum Preparation:
-
Grow mycobacteria to mid-log phase.
-
Adjust the bacterial suspension to an optical density (OD) of 0.1 at 600 nm.
-
Dilute this suspension 1:100 in the culture medium.[7]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, including a drug-free growth control well.
-
Incubate the plate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., up to 15 days for M. tuberculosis).[10]
-
-
MIC Determination:
-
After incubation, add a growth indicator such as AlamarBlue (20 µL per well) and incubate for an additional 2 hours.[10]
-
The MIC is defined as the lowest concentration of the drug that prevents a color change of the indicator (i.e., inhibits bacterial growth).
-
Protocol 2: Time-Kill Assay
This assay determines the bactericidal activity of an antimicrobial agent over time.
References
- 1. This compound|Anti-TB Translocase I Inhibitor [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro antimicrobial activities of this compound analogues against non-tuberculous mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. goldbio.com [goldbio.com]
- 10. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in capuramycin MIC assays
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in Minimum Inhibitory Concentration (MIC) results for capuramycin. By addressing common experimental variables, this guide will help ensure the accuracy and reproducibility of your antimicrobial susceptibility testing against Mycobacterium species.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during this compound MIC testing.
Q1: Why are my this compound MIC values for the same Mycobacterium strain varying significantly between experiments?
A1: Inconsistent MIC results for this compound against mycobacteria typically stem from variability in one of four critical areas: the bacterial inoculum, the testing medium, the antibiotic stock solution, or the incubation conditions.[1] Even minor deviations in these parameters can lead to major differences in outcomes. Key factors include:
-
Inoculum Density: An inoculum that is too concentrated can lead to falsely elevated MICs, while a diluted inoculum may result in artificially low readings.[2] Mycobacterial clumping is a common issue that can lead to inaccurate inoculum standardization.
-
Media Composition: The composition of Middlebrook 7H9 broth, particularly the OADC or ADC supplement, can vary between batches. The concentration of components like oleic acid and albumin can influence the growth of mycobacteria and potentially the activity of the antibiotic.
-
This compound Stock Solution: Degradation of this compound due to improper storage (e.g., repeated freeze-thaw cycles, light exposure) or inaccuracies in the preparation of stock solutions and serial dilutions can lead to variable results.[3][4]
-
Incubation Conditions: Strict control of incubation time, temperature, and atmosphere is crucial for the slow-growing mycobacteria. Extended incubation can lead to drug degradation, while insufficient incubation can result in no visible growth.
Q2: My MIC values for the quality control (QC) strain (M. tuberculosis H37Rv) are out of the acceptable range. What should I do?
A2: If the MIC for your QC strain is out of range, the results for your test isolates in that assay are considered invalid. Here's how to troubleshoot:
-
Verify QC Strain: Ensure the QC strain has been stored correctly and has not been sub-cultured excessively. Streak the QC strain on a non-selective agar (B569324) plate to check for purity.[5]
-
Check this compound Stock: Prepare a fresh stock solution of this compound. Ensure the initial powder has been stored as per the manufacturer's recommendations and that the solvent used is appropriate.
-
Review Protocol: Meticulously review your entire experimental protocol, from media preparation to final reading, to identify any potential deviations from the standardized method.
-
Re-evaluate Inoculum: Re-prepare and re-standardize your inoculum. Ensure thorough vortexing with glass beads to break up clumps.
Q3: I'm observing "skipped wells" (growth in wells with higher this compound concentrations but not in lower ones) in my microdilution plates. What does this indicate?
A3: Skipped wells can be perplexing and may arise from several factors:
-
Contamination: Well-to-well contamination during plate preparation or inoculation can lead to growth in unexpected wells.
-
Inoculum Clumping: A clump of mycobacteria may have been inadvertently pipetted into a well with a higher antibiotic concentration, providing a larger number of cells that can overcome the inhibitory effect.[6]
-
Pipetting Errors: An error during the serial dilution process could lead to an incorrect, lower concentration of the antibiotic in a specific well.
-
Drug Precipitation: While less common for water-soluble compounds, this compound might precipitate at higher concentrations in the specific media composition, reducing its effective concentration in those wells.[6]
Q4: How should I interpret "trailing" or "hazy" growth across a range of this compound concentrations?
A4: Trailing endpoints, where a reduced amount of growth is seen over a range of dilutions, can make it difficult to determine the true MIC. This can be caused by:
-
Resistant Subpopulations: The inoculum may contain a small number of resistant mutants that can grow at concentrations that inhibit the majority of the population.
-
Media Effects: Components in the media might partially antagonize the effect of the antibiotic.
-
Reading Method: Visual determination of growth can be subjective. Using an indicator like resazurin (B115843) or a spectrophotometer to read optical density can provide a more objective endpoint.[6] The MIC should be recorded as the lowest concentration that shows no visible growth or a significant reduction in growth compared to the positive control.[6]
Q5: Could this compound be binding to the plastic of my 96-well plates?
A5: This is a valid concern, especially with cationic compounds.[7] While specific data on this compound binding to plastics is not widely available, some antibiotics are known to adsorb to polystyrene surfaces, which can lower the effective concentration in the well and lead to falsely high MIC values.[7][8] If you suspect this is an issue, consider using low-protein-binding plates.[7] The presence of albumin in the OADC supplement may help mitigate this by coating the plastic surface.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Solvent Selection: this compound is soluble in water and methanol. For MIC assays, it is recommended to use sterile, deionized water as the solvent.[10]
-
Calculation: Use the following formula to calculate the amount of powder needed for your stock solution: (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg) = Weight (mg)
-
Dissolving: Dissolve the weighed this compound powder in the chosen solvent to a high concentration (e.g., 1280 µg/mL).
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter. Ensure the filter material is compatible with the antibiotic and does not cause binding.[11]
-
Aliquoting and Storage: Dispense the sterile stock solution into small, single-use, sterile cryovials. Store the aliquots at -20°C or lower, protected from light, to maintain stability.[3][4] Aqueous solutions of the related antibiotic, capreomycin, have been shown to be stable for a year at -20°C.[12] Avoid repeated freeze-thaw cycles.[3]
Protocol 2: Broth Microdilution MIC Assay for M. tuberculosis
This protocol is based on the EUCAST reference method for M. tuberculosis.
-
Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Inoculum Preparation: a. From a fresh culture of M. tuberculosis on solid medium, transfer several colonies into a tube containing sterile water and glass beads. b. Vortex thoroughly for at least 1 minute to break up clumps. c. Allow the larger clumps to settle for 30 minutes. d. Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.[6] e. Dilute this standardized suspension 1:100 in supplemented 7H9 broth to achieve the final inoculum density of approximately 1-5 x 10^5 CFU/mL.[6]
-
Plate Preparation (96-well U-bottom plate): a. Add 100 µL of supplemented 7H9 broth to all wells. b. Thaw an aliquot of the this compound stock solution. Prepare an intermediate dilution of the stock in the broth. c. Add 100 µL of this intermediate dilution to the wells in the first column. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last dilution well. e. Column 11 should serve as the growth control (no antibiotic). f. Column 12 should serve as the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to each well from columns 1 to 11. The final volume in these wells will be 200 µL. b. Seal the plate (e.g., with a breathable membrane) and incubate at 37°C for 7-14 days.[6]
-
Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.[11] This can be observed as the absence of turbidity or a bacterial pellet at the bottom of the U-shaped well. b. The use of an inverted mirror can aid in visualization.
Data Presentation
Table 1: Key Quantitative Parameters for this compound MIC Assay
| Parameter | Recommended Value | Notes |
| Medium | Middlebrook 7H9 | Supplemented with 10% OADC and 0.05% Tween 80. |
| Inoculum Standardization | 0.5 McFarland Standard | Corresponds to approx. 1-5 x 10^7 CFU/mL. |
| Final Inoculum Density | Approx. 1-5 x 10^5 CFU/mL | Achieved after a 1:100 dilution of the standardized inoculum.[6] |
| Plate Type | 96-well, U-bottom | Facilitates reading of pellet formation. |
| Incubation Temperature | 37°C | Standard for M. tuberculosis. |
| Incubation Time | 7-14 days | Or until growth is clearly visible in the control well.[6] |
| Quality Control Strain | M. tuberculosis H37Rv ATCC 27294 | Expected MIC ranges should be established in-house or by referencing CLSI/EUCAST guidelines if available. |
Visualizations
Caption: Experimental workflow for the this compound MIC assay.
Caption: Troubleshooting flowchart for inconsistent this compound MICs.
Caption: Mechanism of action of this compound.
References
- 1. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. benchchem.com [benchchem.com]
- 7. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. Stability of antimycobacterial drugs in susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Application of Capuramycin Analogues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers engaged in the synthesis of capuramycin analogues aimed at broadening their antibacterial spectrum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogues?
A1: this compound and its analogues are potent inhibitors of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (also known as MraY or Translocase I).[1][2][3] This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][4] By inhibiting MraY, these compounds block the first committed step in the membrane-bound portion of cell wall construction, leading to bacterial cell death.[2] This target is attractive because it is conserved across many bacterial species but is absent in eukaryotes.[4]
Q2: Why is the parent this compound molecule primarily active against Mycobacterium species?
A2: The narrow spectrum of this compound is attributed to several factors. Primarily, many bacteria possess poor cell wall permeability to the molecule or have active efflux pumps that remove the antibiotic before it can reach its target.[1] The outer membrane of Gram-negative bacteria, in particular, serves as a significant barrier to entry.[1] Furthermore, some bacteria can develop resistance by producing enzymes that inactivate the drug through phosphorylation.[1][2]
Q3: What are the most effective strategies for broadening the antibacterial spectrum of this compound analogues?
A3: Structure-activity relationship (SAR) studies have identified key strategies:
-
Improving Gram-Positive Activity: The introduction of specific lipophilic substituents is a proven method to increase permeability and antibacterial activity.[1] Conjugating this compound analogues with fatty acids, such as decanoic acid, or certain unnatural amino acids has successfully extended their spectrum to include challenging Gram-positive pathogens like MRSA and VRE.[1][5]
-
Improving Gram-Negative Activity: Overcoming the Gram-negative outer membrane is the main challenge.[1] While direct improvements are difficult, some analogues have shown activity when the outer membrane is permeabilized with agents like EDTA.[1] This suggests that modifications focused on enhancing penetration through this barrier are crucial for developing Gram-negative activity.
Q4: What are the known mechanisms of bacterial resistance to this compound?
A4: The primary mechanism of resistance is the enzymatic inactivation of the drug via phosphorylation, conferred by a gene homologous to aminoglycoside phosphotransferases.[1][2] The this compound-producing organism, S. griseus, uses this mechanism for self-resistance.[1] Additionally, poor drug permeability and the presence of efflux pumps in non-susceptible bacteria are significant factors contributing to intrinsic resistance.[1]
Troubleshooting Guide for Synthesis & Screening
Issue 1: Low yields and lack of selectivity during the chemical modification of the this compound scaffold.
-
Potential Cause: The complex structure of this compound, with its multiple reactive hydroxyl, amino, and ureido groups, makes selective modification challenging.[6][7] Standard protection strategies can be inefficient, leading to side reactions and low yields.
-
Recommended Solution: Employ advanced, specialized protecting groups designed for complex nucleoside chemistry. For instance, chiral protecting groups like (chloro-4-methoxyphenyl)(chlorophenyl)methanols (MDPM and MPTM) have been successfully used for the selective protection of the uridine (B1682114) ureido nitrogen and the primary alcohol, significantly improving the overall efficiency of the synthesis.[6][7] This allows for more precise modifications at other desired positions.
Issue 2: Newly synthesized analogues show significantly reduced or no antibacterial activity.
-
Potential Cause: The modification may have occurred at a site critical for binding to the MraY enzyme.
-
Recommended Solution: Adhere to established structure-activity relationship (SAR) principles. SAR studies have consistently shown that the uridine moiety is essential for binding to the enzyme's active site, and modifications to it typically lead to a loss of activity.[1] Focus modifications on other parts of the molecule, such as:
-
Acylation: Adding lipophilic acyl chains to the 2'-hydroxyl group often enhances activity.[2]
-
Side-Chain Substitution: Replacing the native l-aminocaprolactam (l-ACL) moiety with other groups, such as phenyl-type moieties or (S)-3-amino-1,4-benzodiazepine-2-one, has yielded analogues with improved potency.[2][6][8]
-
Data Presentation: Antibacterial Activity of this compound Analogues
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for key this compound analogues against various bacterial strains, demonstrating the effect of chemical modifications on the antibacterial spectrum.
| Compound | Modification | M. tuberculosis H37Rv (μg/mL) | MRSA (μg/mL) | VRE (μg/mL) | E. coli (μg/mL) | E. coli + EDTA (μg/mL) |
| SQ997 | Parent this compound | 16.0[9] | >128[1] | >128[1] | >128[1] | >128[1] |
| SQ922 | Analogue | 8.0[9] | >128[1] | >128[1] | >128[1] | >128[1] |
| SQ641 | Analogue | 4.0[9] | >64[1] | >64[1] | >64[1] | >64[1] |
| SQ641-AUA | SQ641 + Amino Acid | Not Reported | 16[1] | 32[1] | >64[1] | Not Reported |
| SQ641-2AUA | SQ641 + Di-Amino Acid | Not Reported | 16[1] | 64[1] | >64[1] | 4[1] |
| SQ922-DEC | SQ922 + Decanoic Acid | Not Reported | 8[1] | 16[1] | >128[1] | Not Reported |
Data compiled from references[1] and[9]. MRSA: Methicillin-Resistant Staphylococcus aureus; VRE: Vancomycin-Resistant Enterococcus; EDTA: Ethylenediaminetetraacetic acid, an outer membrane permeabilizer.
Experimental Protocols
Protocol 1: General Procedure for Acylation of a this compound Analogue
This protocol describes a general method for attaching a lipophilic tail to a this compound analogue to enhance its activity, particularly against Gram-positive bacteria.
-
Activation of Fatty Acid: Dissolve the fatty acid (e.g., decanoic acid) in a suitable aprotic solvent (e.g., Dichloromethane). Add an activating agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in equimolar amounts. Stir at room temperature for 2-4 hours to form the NHS-ester.
-
Coupling Reaction: Dissolve the starting this compound analogue (e.g., SQ641) in an appropriate solvent like Dimethylformamide (DMF). Add the activated fatty acid NHS-ester solution from Step 1. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Reaction Monitoring: Stir the mixture at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up and Purification: Once the reaction is complete, quench with a small amount of water. Remove the solvent under reduced pressure. Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the final acylated analogue using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the standard broth microdilution method.[9]
-
Preparation of Analogue Stock: Prepare a high-concentration stock solution of the purified this compound analogue in a suitable solvent (e.g., DMSO or water).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the analogue stock solution using the appropriate sterile bacterial growth medium (e.g., 7H9 broth for mycobacteria, Mueller-Hinton broth for other bacteria).
-
Bacterial Inoculum Preparation: Grow the bacterial strain to the mid-logarithmic phase. Adjust the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension further in the growth medium to achieve the final desired inoculum density (typically 5 x 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted analogue. Include positive (bacteria, no drug) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; up to 7 days for M. tuberculosis).
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizations
Caption: this compound inhibits the MraY enzyme, blocking Lipid I formation.
Caption: Iterative workflow for synthesizing and evaluating new analogues.
Caption: Key sites on the this compound scaffold for chemical modification.
References
- 1. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Anti-TB Translocase I Inhibitor [benchchem.com]
- 4. Caprazamycins: Biosynthesis and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimycobacterial activity of this compound analogues. Part 2: acylated derivatives of this compound-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved synthesis of this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimycobacterial activity of this compound analogues. Part 1: substitution of the azepan-2-one moiety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Cytotoxicity of Capuramycin in Eukaryotic Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with capuramycin and its analogs. The information is designed to help you anticipate and manage potential cytotoxicity in eukaryotic cell cultures during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound, and why is it expected to have low cytotoxicity in eukaryotic cells?
This compound is a nucleoside antibiotic that primarily functions as a potent inhibitor of bacterial translocase I (also known as MraY or MurX).[1] This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] Since eukaryotic cells do not possess a peptidoglycan cell wall, they lack the molecular target for this compound's primary mechanism of action. This inherent selectivity is the principal reason why this compound and its direct analogs are expected to exhibit low cytotoxicity against mammalian cell lines.[4]
Q2: Have studies shown this compound to be non-toxic to eukaryotic cells?
Yes, several studies have reported low to no cytotoxicity for this compound and its analogs in mammalian cells. For instance, one study noted that the this compound analog UT-01320 showed no cytotoxicity even at concentrations as high as 400 μg/mL.[5] Another study also mentioned that parent this compound compounds were not cytotoxic to J774A.1 macrophage cells at concentrations of 128 mg/L.[4]
Q3: Are there any off-target effects or alternative mechanisms of this compound that could lead to cytotoxicity in eukaryotic cells?
While the primary target of this compound is bacterial translocase I, some analogs have been shown to have different mechanisms. For example, the analog UT-01320 was found to inhibit bacterial RNA polymerase.[6][7] Although this is also a prokaryotic target, it highlights the possibility of altered activity profiles in different analogs.
Additionally, this compound is sometimes categorized with aminoglycosides in literature databases.[8][9] Some aminoglycoside antibiotics are known to interact with eukaryotic ribosomes, which can lead to translational miscoding and, at high concentrations, cytotoxicity.[10] However, there is currently no direct evidence to suggest that this compound itself binds to and inhibits eukaryotic ribosomes. Concerns about such off-target effects are largely theoretical but should be considered in sensitive experimental systems.
Q4: My cells are showing signs of toxicity after treatment with a this compound analog. What are the initial troubleshooting steps?
If you observe unexpected cytotoxicity, it is crucial to systematically troubleshoot the potential causes. Here is a logical workflow to follow:
Q5: How can I reduce the risk of solvent-induced cytotoxicity in my this compound experiments?
Many organic solvents used to dissolve compounds can be toxic to cells at certain concentrations.
-
Choose the Right Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
-
Minimize Final Concentration: Keep the final concentration of the solvent in your cell culture medium as low as possible, typically below 0.5% and ideally below 0.1%.
-
Run a Vehicle Control: Always include a control group of cells treated with the same concentration of the solvent used to dissolve the this compound. This will help you differentiate between the effects of the compound and the solvent.
Troubleshooting Guides
Issue 1: Higher than Expected Cytotoxicity in a Standard Cell Viability Assay (e.g., MTT, alamarBlue)
Symptoms:
-
A significant decrease in cell viability at concentrations where this compound is expected to be non-toxic.
-
Inconsistent results between replicate wells or experiments.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Compound Purity/Integrity | 1. Confirm the identity and purity of your this compound or analog stock using methods like LC-MS or NMR. 2. Prepare fresh stock solutions, as freeze-thaw cycles can degrade the compound. |
| Solvent Toxicity | 1. Perform a dose-response experiment with the solvent (e.g., DMSO) alone to determine its IC50 value for your cell line. 2. Ensure the final solvent concentration in all experimental wells is well below its toxic threshold and is consistent across all treatments. |
| Cell Line Sensitivity | 1. Verify the identity of your cell line (e.g., by STR profiling). 2. Use cells at a low, consistent passage number, as high passage numbers can alter cellular responses. 3. Culture cells to the recommended confluency before treatment. |
| Assay Interference | 1. Some compounds can interfere with the chemistry of viability assays (e.g., reducing the tetrazolium dye in an MTT assay). 2. Confirm results using an orthogonal method, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release.[11][12] |
Issue 2: Morphological Changes or Cell Detachment Observed After Treatment
Symptoms:
-
Cells appear rounded, shrunken, or are detaching from the culture plate.
-
Increased presence of floating cells in the medium.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Induction of Apoptosis | 1. Perform an apoptosis-specific assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase activity assay. 2. If apoptosis is confirmed, consider this a specific cellular response to the compound and characterize the pathway involved. |
| Necrotic Cell Death | 1. Measure the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which indicates loss of membrane integrity. 2. Use a live/dead cell stain that differentiates between intact and compromised cell membranes. |
| Sub-Lethal Stress Response | 1. Analyze markers of cellular stress, such as the expression of heat shock proteins or reactive oxygen species (ROS) generation. 2. Even at non-lethal concentrations, the compound may be inducing a stress response that alters cell morphology and adhesion. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound and its analogs against their primary bacterial target, as well as their reported cytotoxicity in mammalian cells.
| Compound | Target | Bacterial Target IC50 (µM) | Mammalian Cell Line | Cytotoxicity (IC50 or Observation) | Reference |
| This compound | Translocase I | 0.018 | - | Not specified | [2] |
| A-500359 A | Translocase I | 0.017 | - | Not specified | [2] |
| A-500359 C | Translocase I | 0.12 | - | Not specified | [2] |
| A-500359 D | Translocase I | 0.53 | - | Not specified | [2] |
| A-500359 G | Translocase I | 0.14 | - | Not specified | [2] |
| A-500359 E | Translocase I | 0.027 | - | Not specified | [13] |
| A-500359 F | Translocase I | 1.1 | - | Not specified | [13] |
| A-500359 H | Translocase I | 0.008 | - | Not specified | [13] |
| UT-01320 | RNA Polymerase | 0.1 - 0.15 | Mammalian cells | > 400 µg/mL | [5][6] |
| This compound Analogs (general) | Translocase I | Not specified | J774A.1 | Not cytotoxic at 128 mg/L | [4] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Materials:
-
96-well cell culture plates
-
Your eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" and "vehicle control."
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control.
Protocol 2: Differentiating Apoptosis and Necrosis using Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Your eukaryotic cell line and complete medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., TrypLE). Combine all cells from each well and centrifuge.
-
Washing: Wash the cell pellets with cold PBS and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
Signaling Pathways
While this compound is not known to directly trigger specific signaling pathways in eukaryotic cells, concerns about potential off-target effects similar to aminoglycosides might lead researchers to investigate apoptosis pathways. The diagram below illustrates a simplified, hypothetical pathway of drug-induced apoptosis.
References
- 1. This compound|Anti-TB Translocase I Inhibitor [benchchem.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Mechanisms of Action | MI [microbiology.mlsascp.com]
- 4. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Discovery of a this compound analog that kills nonreplicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antimycobacterial activity of this compound analogues. Part 1: substitution of the azepan-2-one moiety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. kosheeka.com [kosheeka.com]
- 13. Studies on novel bacterial translocase I inhibitors, A-500359s. III. Deaminocaprolactam derivatives of this compound: A-500359 E, F, H; M-1 and M-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the yield of capuramycin through fermentation optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of capuramycin through fermentation optimization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
Issue 1: Good cell growth (high biomass) but low or no this compound yield.
This is a frequent challenge in secondary metabolite production, where primary metabolism (growth) is robust, but secondary metabolism (antibiotic production) is suppressed.
-
Possible Cause 1: Suboptimal Fermentation Parameters.
-
Solution: Physical parameters like pH, temperature, dissolved oxygen (DO), and agitation are critical for triggering secondary metabolism. While optimal for growth, they may not be ideal for this compound production. It is recommended to perform optimization experiments for each parameter. General ranges for Streptomyces species are a good starting point, but empirical testing is crucial.
-
-
Possible Cause 2: Nutrient Repression.
-
Solution: High concentrations of readily metabolizable carbon and nitrogen sources can inhibit antibiotic biosynthesis. This is known as carbon catabolite repression and nitrogen metabolite repression. Consider using more complex or slowly utilized carbon and nitrogen sources. For instance, replacing glucose with maltose (B56501) has been shown to significantly increase this compound production.[1] Additionally, the overall carbon-to-nitrogen ratio in the medium is a critical factor to optimize.
-
-
Possible Cause 3: Phosphate (B84403) Inhibition.
-
Solution: High concentrations of inorganic phosphate can suppress the production of many secondary metabolites in Streptomyces.[2][3][4] Ensure that the phosphate concentration in your medium is not in excess. It may be necessary to formulate a medium with limiting phosphate levels to induce this compound biosynthesis.
-
-
Possible Cause 4: Incorrect Harvest Time.
-
Solution: this compound, like many secondary metabolites, is typically produced during the stationary phase of growth. Harvesting the culture too early (during the exponential growth phase) will result in low yields. Perform a time-course experiment to determine the optimal harvest time for maximum this compound accumulation.
-
-
Possible Cause 5: Strain Degeneration.
-
Solution: Repeated subculturing of Streptomyces can lead to genetic instability and loss of antibiotic production. It is advisable to always start fermentations from a fresh spore suspension or a frozen mycelial stock.
-
Issue 2: Inconsistent this compound yields between batches.
-
Possible Cause 1: Inoculum Variability.
-
Solution: The age, size, and physiological state of the inoculum can significantly impact fermentation performance. Standardize your inoculum preparation protocol, including the age of the seed culture and the inoculum volume. An inoculum volume of around 5% (v/v) is a common starting point for Streptomyces fermentations.
-
-
Possible Cause 2: Inconsistent Media Preparation.
-
Solution: Minor variations in media components can lead to batch-to-batch variability. Ensure accurate weighing of all components and consistent sterilization procedures. The quality of complex media components like yeast extract and peptone can also vary between suppliers and batches.
-
-
Possible Cause 3: Fluctuations in Fermentation Parameters.
-
Solution: Ensure that your fermentation equipment is properly calibrated and maintaining consistent pH, temperature, agitation, and aeration rates throughout the entire fermentation run.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a this compound production medium?
A1: A good starting medium for Streptomyces fermentation typically includes a carbon source, a nitrogen source, and essential minerals. Based on literature for this compound and related antibiotics, a medium containing maltose as the primary carbon source and a complex nitrogen source like yeast extract or peptone is a promising start.[1] The addition of cobalt chloride has also been shown to enhance the production of this compound-related compounds.[1]
Q2: What are the optimal physical parameters for this compound fermentation?
A2: While specific optimal parameters for this compound are not extensively published, general conditions for antibiotic production in Streptomyces can be used as a starting point and then optimized:
-
Temperature: 23-30°C. One study found that a lower temperature of 23°C was optimal for this compound production.[1]
-
pH: 6.5-7.5. The pH should be monitored and controlled as it can shift significantly during fermentation due to the consumption of substrates and production of metabolites.
-
Agitation and Aeration: These parameters are crucial for maintaining sufficient dissolved oxygen (DO) levels and ensuring nutrient homogeneity. Typical starting points are an agitation speed of 200-400 rpm and an aeration rate of 1.0 vvm (vessel volumes per minute) in a lab-scale fermenter. These will need to be optimized for your specific bioreactor geometry and culture rheology.
Q3: Can I improve my this compound yield by adding precursors to the medium?
A3: Yes, precursor feeding can be a highly effective strategy. The biosynthesis of this compound involves several key building blocks, including L-lysine (for the aminocaprolactam ring), D-mannose (for the hexuronic acid moiety), and components derived from UMP and L-threonine (for the uridine-5'-carboxamide core).[5] Supplementing the fermentation medium with these precursors at the appropriate time (typically at the onset of the stationary phase) may bypass metabolic bottlenecks and increase the final yield.
Q4: How can I accurately quantify the this compound concentration in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound.[1] A reversed-phase C18 column with UV detection is typically used. The sample preparation usually involves centrifuging the broth to remove cells, followed by filtration of the supernatant. Depending on the complexity of the medium and the presence of interfering compounds, a solid-phase extraction (SPE) step may be necessary to clean up the sample before HPLC analysis.
Data Presentation
Table 1: Effect of Media Components on this compound and A-500359 A Production in Streptomyces griseus SANK 60196. [1]
| Carbon Source (3%) | Additives | This compound Yield (µg/ml) | A-500359 A Yield (µg/ml) |
| Glucose | None | ~5 | ~1 |
| Maltose | None | ~100 | - |
| Maltose | 0.1% Yeast Extract | ~150 | - |
| Maltose | 0.0001% CoCl₂ | ~50 | ~100 |
| Maltose | 0.1% Yeast Extract + 0.0001% CoCl₂ | ~20 | ~600 |
Data is approximated from graphical representations in the source material.
Experimental Protocols
1. One-Factor-at-a-Time (OFAT) Optimization of Carbon Source:
-
Objective: To determine the optimal carbon source for this compound production.
-
Methodology:
-
Prepare a basal fermentation medium containing a standard nitrogen source (e.g., 1% peptone), mineral salts, and a buffer.
-
Aliquot the basal medium into several flasks.
-
Supplement each flask with a different carbon source (e.g., glucose, maltose, starch, glycerol) at a fixed concentration (e.g., 3% w/v).
-
Inoculate each flask with a standardized inoculum of the this compound-producing strain.
-
Incubate the flasks under consistent conditions (e.g., 28°C, 220 rpm) for a predetermined duration (e.g., 7-10 days).
-
At the end of the fermentation, harvest the broth and quantify the this compound concentration using HPLC.
-
Compare the yields obtained with each carbon source to identify the most effective one.
-
2. Protocol for Quantification of this compound by HPLC:
-
Objective: To accurately measure the concentration of this compound in a fermentation broth.
-
Methodology:
-
Sample Preparation:
-
Centrifuge 10 mL of fermentation broth at 5,000 x g for 15 minutes to pellet the biomass.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
If necessary, perform solid-phase extraction (SPE) for sample cleanup.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 260 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Run the prepared samples and integrate the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
-
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Simplified biosynthetic pathway of this compound.
Caption: General regulatory cascade for secondary metabolism in Streptomyces.
References
- 1. scispace.com [scispace.com]
- 2. Phosphate Control of the Biosynthesis of Antibiotics and Other Secondary Metabolites Is Mediated by the PhoR-PhoP System: an Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of phosphate, glucose, and ammonium on cell growth and lincomycin production by Streptomyces lincolnensis in chemically defined media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of phosphate and other medium components on physiological regulation of bacterial laccase production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
chemical modifications of capuramycin to improve pharmacokinetic properties
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the chemical modification of capuramycin to improve its pharmacokinetic properties.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, purification, and evaluation of this compound analogs.
Q1: My chemical synthesis of a this compound analog resulted in a very low yield. What are some common causes and solutions?
A1: Low yields in the synthesis of complex nucleoside analogs like this compound are a common challenge.[1][2] Several factors could be contributing to this issue:
-
Inefficient Protection/Deprotection Steps: The multiple hydroxyl and amino groups on the this compound scaffold require a careful strategy of protecting groups. Incomplete reactions or difficult removal of these groups can significantly reduce the overall yield.
-
Troubleshooting:
-
Re-evaluate your choice of protecting groups for orthogonality and ease of removal under conditions that do not degrade the core structure.
-
Optimize reaction times and temperatures for both protection and deprotection steps.
-
Utilize 2D-NMR techniques to confirm the successful protection/deprotection at the desired positions.
-
-
-
Stereochemical Control: Asserting stereochemical control, particularly at the position where modifications are introduced, can be difficult and may lead to the formation of diastereomeric mixtures that are hard to separate, thus reducing the yield of the desired isomer.[1]
-
Troubleshooting:
-
Employ stereoselective reagents and catalysts.
-
Consider enzymatic synthesis, which can offer high stereospecificity.
-
-
-
Purification Losses: this compound analogs can be challenging to purify, often requiring multiple chromatographic steps, which can lead to significant product loss.[3]
-
Troubleshooting:
-
Explore alternative purification techniques such as counter-current chromatography or preparative HPLC with optimized columns and solvent systems.
-
An improved synthetic scheme may reduce the number of required chromatographic purifications.[3]
-
-
Q2: I've successfully synthesized a this compound analog, but it shows poor in vitro activity against Mycobacterium tuberculosis. What could be the reason?
A2: Lack of in vitro activity in a novel this compound analog can be multifactorial:
-
Modification at a Critical Site: Structure-activity relationship (SAR) studies have shown that the uridine (B1682114) moiety is crucial for binding to the target enzyme, translocase I. Modifications to the uridine can lead to reduced or abolished activity.
-
Troubleshooting:
-
Confirm the structure of your analog using mass spectrometry and NMR to ensure the modification is at the intended position.
-
If the uridine moiety was modified, consider synthesizing an analog with the modification at a different position, such as the caprolactam ring or the sugar hydroxyl groups.
-
-
-
Enzymatic Inactivation: Some this compound analogs are susceptible to inactivation by enzymatic phosphorylation.[4] This is a known self-resistance mechanism in the this compound-producing organism and could be present in other bacteria.[4]
-
Troubleshooting:
-
Test your analog for susceptibility to phosphorylation using relevant phosphotransferases.
-
Design analogs that may be resistant to phosphorylation, for example, by modifying the hydroxyl groups that are the target for phosphorylation.[4]
-
-
-
Permeability and Efflux: The analog may not be able to penetrate the mycobacterial cell wall or it might be actively removed by efflux pumps.
-
Troubleshooting:
-
Assess the lipophilicity of your compound. Increased lipophilicity can sometimes improve cell penetration.
-
Test the activity of your analog in the presence of an efflux pump inhibitor to see if this restores activity.
-
-
Q3: My this compound analog has good in vitro activity but performs poorly in a cell-based assay (e.g., macrophage infection model). Why is there a discrepancy?
A3: This is a common challenge in antibiotic development. The discrepancy between in vitro and intracellular activity often points to pharmacokinetic issues at the cellular level.
-
Poor Cellular Uptake: The analog may not be efficiently taken up by macrophages.
-
Efflux from Host Cells: The compound might be recognized and expelled by host cell efflux pumps, such as P-glycoprotein (P-gp). The this compound analog SQ641 is known to be subject to P-gp mediated efflux.[5]
-
Intracellular Stability: The analog could be unstable within the intracellular environment of the macrophage.
Q4: I am having difficulty with the purification of my synthesized this compound analogs due to by-products. What strategies can I use?
A4: The synthesis of nucleoside analogs often results in complex mixtures with numerous by-products.[2]
-
Chromatographic Optimization:
-
Troubleshooting:
-
Systematically screen different stationary phases (e.g., normal phase, reverse phase, ion-exchange) and solvent systems for column chromatography.
-
High-performance liquid chromatography (HPLC) with a suitable column can be an effective method for purifying nucleoside analogs.[2]
-
-
-
Alternative Synthesis Strategies:
Data Presentation
Direct quantitative pharmacokinetic data for this compound and its analogs is limited in publicly available literature. The focus has largely been on improving antimycobacterial activity. However, we can summarize the qualitative information and key properties of some notable analogs.
| Analog | Chemical Modification | Key Pharmacokinetic/Pharmacodynamic Properties | Reference |
| SQ641 | Lipophilic decanoyl side chain attached to the sugar moiety. | - Potent in vitro activity against M. tuberculosis. - Long post-antibiotic effect (55 hours). - Low water solubility. - Subject to P-glycoprotein mediated efflux, leading to poor intracellular activity. - Poor oral absorption. | [5][6][7][8] |
| UT-01309 | Possesses an (S)-3-amino-1,4-benzodiazepine-2-one moiety. | - Improved antimycobacterial activity compared to this compound. - Active against drug-resistant M. tuberculosis. - Low cytotoxicity. | [3] |
| Amino Acid/Decanoic Acid Conjugates | Conjugation of amino acids (e.g., amino undecanoic acid) or decanoic acid to available hydroxyl groups. | - Intended to improve permeability and reduce affinity for efflux pumps. |
Experimental Protocols
1. General Protocol for a Murine Pharmacokinetic Study of a this compound Analog
This protocol provides a general framework. Specific details may need to be optimized based on the analog's properties.
-
Animal Acclimation: Acclimate male BALB/c mice to the housing conditions for at least one week prior to the experiment.
-
Compound Formulation: Formulate the this compound analog in a suitable vehicle for the intended route of administration (e.g., intravenous, oral gavage). For poorly soluble compounds like SQ641, formulation in a vehicle such as α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) may be necessary.[5][6]
-
Dosing: Administer a single dose of the compound to the animals.
-
Blood Sampling: Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the this compound analog in the plasma samples.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), clearance, and volume of distribution. For oral administration, bioavailability can be calculated by comparing the AUC from oral administration to that from intravenous administration.
2. In Vitro Time-Kill Assay
This assay determines the rate of bactericidal activity of a this compound analog.
-
Bacterial Culture: Grow M. tuberculosis to mid-log phase in a suitable broth medium.
-
Inoculum Preparation: Dilute the bacterial culture to a starting inoculum of approximately 10^5 CFU/mL.
-
Antibiotic Exposure: Add the this compound analog at various concentrations (e.g., 1x, 2x, 4x, and 8x the Minimum Inhibitory Concentration - MIC) to the bacterial suspensions. Include a growth control without any antibiotic.
-
Sampling: At specified time points (e.g., 0, 24, 48, 72, and 168 hours), collect aliquots from each suspension.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots and plate them on solid media.
-
Data Analysis: After incubation, count the number of colonies to determine the CFU/mL at each time point for each concentration. Plot the log10 CFU/mL versus time to visualize the killing kinetics.
Visualizations
Caption: Workflow for the chemical modification of this compound to improve pharmacokinetic properties.
Caption: Mechanism of action of this compound, targeting Translocase I in peptidoglycan synthesis.
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Biocatalytic Approach to this compound Analogues by Exploiting a Substrate Permissive N-Transacylase CapW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of SQ641, a this compound Analog, in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of SQ641, a this compound analog, in a murine model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SQ641 | Working Group for New TB Drugs [newtbdrugs.org]
- 8. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
dealing with capuramycin degradation in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on handling and troubleshooting potential issues related to the degradation of capuramycin in solution. Given the limited publicly available stability data for this compound, this guide combines general principles of antibiotic and nucleoside analog stability with best practices for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a this compound stock solution?
A1: While specific instructions from the manufacturer should always be followed, a general protocol for preparing a stock solution of a similar antitumor antibiotic, Kapurimycin A1, involves dissolving the powder in anhydrous/sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.[1] It is crucial to allow the this compound powder and DMSO to equilibrate to room temperature before preparation to prevent condensation.[1] For cell culture and other sensitive applications, the solution should be sterile-filtered through a 0.22 µm syringe filter.
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions, typically prepared in DMSO, should also be stored in aliquots at -20°C to minimize freeze-thaw cycles and risk of contamination.[2] Some sources suggest that stock solutions of antibiotics like ampicillin (B1664943) can be stored at 4°C for up to two weeks, but for longer-term storage of several months, -20°C is recommended.[3]
Q3: What factors can contribute to the degradation of this compound in solution?
A3: Like many antibiotics, this compound's stability in solution can be influenced by several factors:
-
pH: Many antibiotics have optimal pH ranges for stability. For instance, some pesticides are most stable at a pH of about five.[4] Alkaline conditions can lead to the hydrolysis of susceptible functional groups.[4]
-
Temperature: Elevated temperatures can accelerate degradation. It is a common practice to add heat-sensitive antibiotics to culture media after it has cooled to around 55°C.[5]
-
Light: Some antibiotics are light-sensitive.[5] It is good practice to store stock solutions in the dark or in amber vials.
-
Enzymatic Degradation: In biological systems, nucleoside analogs can be susceptible to enzymatic cleavage of the N-glycosidic bond by phosphorylases.[6]
Q4: Are there known degradation products of this compound?
A4: Specific degradation products of this compound have not been extensively documented in the available literature. However, based on its structure as a uridine (B1682114) nucleoside antibiotic, a potential degradation pathway could involve the cleavage of the N-glycosidic bond, separating the uracil (B121893) base from the sugar moiety.[6] Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) would be necessary to identify and characterize specific degradation products.[7][8]
Q5: How can I check the integrity of my this compound solution?
A5: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assessing the purity and stability of pharmaceutical compounds.[9] An HPLC method can be developed to separate the intact this compound from any potential degradation products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an even more powerful technique that can be used to identify the structures of unknown degradation products.[10][11][12]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Inconsistent or lower-than-expected bioactivity in experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | 1. Prepare a fresh stock solution from powder. 2. Compare the activity of the new stock solution with the old one. 3. If possible, analyze the old stock solution by HPLC to check for the presence of degradation products. |
| Degradation in experimental medium | 1. Consider the pH and temperature of your experimental medium. If the medium is alkaline or the experiment is conducted at elevated temperatures for a prolonged period, degradation may occur. 2. Perform a time-course experiment to see if the bioactivity decreases over the duration of the assay. 3. If feasible, prepare fresh this compound-containing medium for long-term experiments. |
| Incorrect concentration of stock solution | 1. Re-verify the calculations used to prepare the stock solution. 2. If available, use a spectrophotometric or HPLC method to confirm the concentration of the stock solution. |
Issue 2: Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. This is a strong indicator of degradation. The new peaks likely represent degradation products. 2. To confirm, intentionally degrade a sample of this compound (e.g., by treating with mild acid or base, or heating) and see if the same peaks appear. 3. Use LC-MS/MS to obtain mass information on the new peaks to help in their identification.[13] |
| Contamination of the sample or solvent | 1. Analyze a blank (solvent only) to rule out solvent contamination. 2. Ensure all glassware and equipment are clean. |
| Interaction with other components in the solution | 1. If the solution contains other compounds, analyze a sample of this compound in a simpler solvent (e.g., DMSO or water) to see if the extra peaks are still present. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (General Procedure)
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolve the powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Stability Assessment of this compound in an Aqueous Buffer using HPLC
Objective: To determine the stability of this compound in a specific buffer at a given temperature over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Temperature-controlled incubator or water bath
Procedure:
-
Dilute the this compound stock solution to the desired final concentration in the experimental buffer.
-
Immediately after preparation (t=0), take an aliquot of the solution and inject it into the HPLC system to obtain the initial chromatogram and peak area of the intact this compound.
-
Incubate the remaining solution at the desired temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution and analyze them by HPLC.
-
For each time point, record the peak area of the intact this compound and any new peaks that appear.
-
Plot the percentage of the initial this compound peak area remaining versus time to determine the degradation rate.
Visualizations
Caption: Hypothesized degradation of this compound.
Caption: Troubleshooting reduced this compound bioactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 4. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
refining purification protocols for capuramycin to increase purity
Welcome to the technical support center for the purification of capuramycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining purification protocols to increase the purity of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for purifying this compound from a fermentation broth?
A1: The initial purification of this compound from the culture filtrate of Streptomyces griseus typically involves a multi-step process. The initial capture is often achieved through adsorption chromatography, followed by further separation using partition and silica (B1680970) gel column chromatography.[1]
Q2: What are the key physicochemical properties of this compound relevant to its purification?
A2: this compound is a nucleoside antibiotic.[1][2] It is soluble in water and methanol (B129727), slightly soluble in ethanol (B145695) and acetone, and insoluble in less polar organic solvents like ethyl acetate, chloroform (B151607), and n-hexane. Its pKa is 9.1, indicating it is a weakly basic compound. These properties are crucial for selecting appropriate solvents and chromatographic conditions.
Q3: What analytical techniques are used to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a common method to assess the purity of this compound and its analogs. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for structural confirmation and identification of impurities.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Low Yield After Initial Extraction
Problem: You are experiencing a low yield of crude this compound after the initial extraction from the fermentation broth.
| Possible Cause | Suggested Solution |
| Incomplete extraction from the culture supernatant. | Ensure vigorous and repeated extractions with a suitable organic solvent like ethyl acetate. Three or more extraction cycles are recommended. |
| Degradation of this compound during extraction. | Maintain a low temperature (e.g., 4°C) during the extraction process. Avoid prolonged exposure to harsh pH conditions. |
| Adsorption to cellular debris. | Ensure complete separation of the mycelium from the supernatant by thorough centrifugation before extraction. |
Poor Resolution in Column Chromatography
Problem: You are observing poor separation of this compound from impurities during silica gel or reversed-phase column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | Optimize the mobile phase. For silica gel chromatography, a gradient of chloroform-methanol is often used. For RP-HPLC, a gradient of acetonitrile (B52724) in water with a modifier like trifluoroacetic acid (TFA) is common. Experiment with different gradient slopes and solvent compositions. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. Overloading leads to broad peaks and poor separation. |
| Co-eluting impurities. | Consider using a different type of chromatography. If using reversed-phase, try ion-exchange chromatography, which separates molecules based on charge.[4][5][6] Given this compound's pKa of 9.1, it will be positively charged at a neutral or slightly acidic pH, making it suitable for cation exchange chromatography. |
Presence of Degradation Products
Problem: You are observing unknown peaks in your chromatogram, suggesting that this compound may be degrading during purification.
| Possible Cause | Suggested Solution |
| pH instability. | This compound, like many antibiotics, can be susceptible to hydrolysis at extreme pH values.[7] Maintain the pH of your buffers within a stable range, typically around neutral. Perform small-scale pH stability studies to determine the optimal pH range. |
| Temperature instability. | Avoid high temperatures during purification steps. Conduct all chromatographic runs at room temperature or in a cold room if the compound shows signs of thermal degradation.[7] |
| On-column degradation. | If degradation is suspected to occur on the chromatography column, try using a different stationary phase or reducing the run time. |
Experimental Protocols
Protocol 1: Initial Purification of this compound from Fermentation Broth
This protocol is a general guideline based on literature for the initial isolation of this compound.
-
Fermentation Broth Clarification: Centrifuge the Streptomyces griseus culture at 5,000 x g for 20 minutes to pellet the mycelia.
-
Adsorption Chromatography:
-
Apply the supernatant to a column packed with a non-ionic adsorbent resin (e.g., Diaion HP-20).
-
Wash the column with water to remove unbound impurities.
-
Elute the adsorbed compounds with 50% aqueous acetone.
-
Concentrate the eluate under vacuum to remove acetone.
-
-
Solvent Extraction:
-
Lyophilize the concentrated eluate to obtain a crude powder.
-
Dissolve the powder in a minimal amount of methanol.
-
-
Silica Gel Chromatography:
-
Apply the methanolic solution to a silica gel column.
-
Elute the column with a chloroform-methanol gradient, starting with a higher ratio of chloroform (e.g., 5:1) and gradually increasing the proportion of methanol (e.g., to 2:1).
-
Collect fractions and monitor by TLC or HPLC to identify those containing this compound.
-
Pool the pure fractions and concentrate under vacuum to obtain purified this compound.
-
Protocol 2: Purity Analysis by Reversed-Phase HPLC
This protocol provides a starting point for analyzing the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A.
Data Presentation
The following tables provide an example of how to structure quantitative data for comparing different purification strategies.
Table 1: Comparison of Different Adsorbent Resins for this compound Capture
| Resin Type | Binding Capacity (mg this compound/g resin) | Recovery (%) | Purity (%) |
| Diaion HP-20 | 50 | 85 | 60 |
| Amberlite XAD-4 | 45 | 82 | 58 |
| Sepabeads SP825 | 55 | 88 | 65 |
Table 2: Optimization of Elution Conditions in Silica Gel Chromatography
| Chloroform:Methanol Gradient | Elution Volume (mL) | Recovery (%) | Purity (%) |
| 5:1 to 2:1 (linear) | 200 | 90 | 95 |
| Step gradient (5:1, 3:1, 1:1) | 180 | 85 | 92 |
| Isocratic 4:1 | 250 | 75 | 88 |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound from fermentation broth.
Signaling Pathway: Mechanism of Action of this compound
Caption: this compound inhibits bacterial cell wall synthesis by targeting Translocase I (MraY).
References
- 1. This compound, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iajps.com [iajps.com]
- 5. Ion Exchange Chromatography | Sartorius [sartorius.com]
- 6. youtube.com [youtube.com]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Strategies for Reducing the Toxicity of Capuramycin Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of reducing the toxicity of capuramycin analogues.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of this compound analogues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in mammalian cell lines even at low concentrations. | 1. Off-target effects: The analogue may be inhibiting essential eukaryotic cellular processes. While this compound's primary target is the bacterial MraY enzyme, some analogues might interact with eukaryotic ribosomes or mitochondria. 2. Cellular uptake and accumulation: The analogue might be readily taken up and accumulated in mammalian cells, leading to toxicity. 3. Instability of the analogue: The compound may be degrading into toxic byproducts in the cell culture medium. | 1. Modify the analogue's structure to improve selectivity: - Reduce cationic charge: Inspired by strategies for aminoglycosides, reducing the overall positive charge of the molecule can decrease its uptake by mammalian cells. - Alter lipophilicity: While increased lipophilicity can enhance antibacterial activity, it may also increase membrane disruption and off-target interactions. Systematically modify lipophilic side chains to find a balance between efficacy and toxicity. 2. Investigate the mechanism of toxicity: - Perform assays to assess mitochondrial dysfunction (e.g., measuring mitochondrial membrane potential). - Evaluate the induction of apoptosis or necrosis (e.g., using Annexin V/PI staining). 3. Confirm compound stability: Use techniques like HPLC to assess the stability of your analogue in cell culture media over the course of the experiment. |
| Inconsistent cytotoxicity results between experiments. | 1. Cell culture variability: Cell passage number, density, and health can significantly impact assay results. 2. Compound solubility issues: The analogue may not be fully dissolved, leading to inaccurate concentrations. 3. Assay interference: Components of the analogue or its vehicle may interfere with the cytotoxicity assay (e.g., colorimetric or fluorometric readouts). | 1. Standardize cell culture procedures: Use cells within a consistent and low passage number range. Ensure consistent seeding densities and monitor cell health prior to each experiment. 2. Ensure complete solubilization: Use appropriate solvents and sonication if necessary. Visually inspect for any precipitates before adding to cells. 3. Run appropriate controls: Include vehicle controls (the solvent used to dissolve the analogue) and assay-specific controls to check for interference. |
| Analogue shows reduced antibacterial activity after modification to decrease toxicity. | 1. Modification affects target binding: The chemical change made to reduce toxicity may have inadvertently altered the part of the molecule essential for binding to the bacterial MraY enzyme. 2. Reduced permeability into bacteria: The modification may hinder the analogue's ability to cross the bacterial cell wall. | 1. Employ structure-guided design: Use computational modeling and docking studies to predict how modifications will affect binding to MraY. 2. Systematic structure-activity relationship (SAR) studies: Make small, systematic changes to different parts of the molecule to identify modifications that reduce toxicity without significantly impacting antibacterial efficacy. 3. Consider dual-target analogues: Some research suggests that analogues with dual mechanisms of action (e.g., inhibiting both MraY and RNA polymerase) could be a promising avenue.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for reducing the toxicity of this compound analogues?
A1: The main strategies focus on chemical modifications to improve the therapeutic index:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold is crucial. This includes alterations to the uridine (B1682114) moiety, the fatty acyl side chain, and the aminoribose moiety to understand their impact on both antibacterial activity and cytotoxicity.
-
Improving Selectivity for the Bacterial Target: The primary goal is to design analogues that have high affinity for the bacterial MraY enzyme but low affinity for eukaryotic off-targets. Computational docking studies can aid in predicting these interactions.
-
Modulating Physicochemical Properties:
-
Reducing Cationic Charge: A key strategy, borrowed from the related aminoglycoside class of antibiotics, is to decrease the overall positive charge of the molecule. This can reduce uptake into mammalian cells, a common cause of toxicity.
-
Optimizing Lipophilicity: While lipophilicity can enhance antibacterial activity by improving cell wall penetration, excessive lipophilicity can lead to non-specific membrane interactions and increased toxicity. Finding an optimal balance is essential.
-
-
Exploring Alternative Mechanisms of Action: Some this compound analogues have been shown to have dual mechanisms of action, such as inhibiting bacterial RNA polymerase in addition to MraY.[1] This could potentially lead to analogues with high efficacy and a different toxicity profile.
Q2: What are the known off-target effects of this compound analogues in eukaryotic cells?
A2: While this compound and its analogues are generally reported to have low toxicity, high concentrations or certain structural modifications may lead to off-target effects.[2] Drawing parallels with other nucleoside antibiotics and aminoglycosides, potential off-target mechanisms include:
-
Mitochondrial Toxicity: Aminoglycosides are known to accumulate in mitochondria, leading to the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and induction of apoptosis. Similar mechanisms could be at play for some this compound analogues.
-
Inhibition of Eukaryotic Ribosomes: Although generally more selective for bacterial ribosomes, at high concentrations, some antibiotics can interfere with eukaryotic protein synthesis.
-
Interaction with Cellular Membranes: Highly lipophilic analogues might disrupt the integrity of mammalian cell membranes, leading to necrosis.
Q3: How can I assess the cytotoxicity of my this compound analogues?
A3: A common and reliable method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Other assays include:
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic and necrotic cells.
-
Real-Time Cell Analysis (RTCA): Monitors cell proliferation and viability in real-time.
It is recommended to use multiple assays to get a comprehensive understanding of the cytotoxic effects of your analogues.
Q4: Are there any specific structural modifications to this compound that have been shown to reduce toxicity while maintaining antibacterial activity?
A4: Yes, for example, the analogue UT-01309, which possesses an (S)-3-amino-1,4-benzodiazepine-2-one moiety, showed improved antimycobacterial activity compared to the parent this compound and exhibited no cytotoxicity against Vero monkey kidney cells and HepG2 human hepatoblastoma cells even at high concentrations.[2] Another analogue, UT-01320, which has a methylation at the C2'-hydroxy group, displayed a different mechanism of action (inhibiting bacterial RNA polymerase) and also showed no cytotoxicity at high concentrations.[1] These examples highlight that modifications at the aminocaproyl lactam and the sugar moiety can significantly impact the toxicity profile.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and its Analogues against Mammalian Cell Lines
| Compound | Mammalian Cell Line | IC50 (µg/mL) | Reference |
| This compound | Vero | >400 | [1] |
| This compound | A549 | >400 | [1] |
| SQ 641 | Vero | >400 | [1] |
| SQ 641 | A549 | >400 | [1] |
| UT-01320 | Vero | >400 | [1] |
| UT-01320 | A549 | >400 | [1] |
| UT-01309 | Vero | >250 | [2] |
| UT-01309 | HepG2 | >250 | [2] |
IC50: Half-maximal inhibitory concentration. A higher IC50 value indicates lower cytotoxicity.
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
This protocol is a standard method for assessing the in vitro cytotoxicity of this compound analogues against adherent mammalian cell lines.
Materials:
-
Adherent mammalian cell line (e.g., Vero, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
This compound analogue to be tested
-
Vehicle control (e.g., DMSO, sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogue in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the analogue.
-
Include wells with medium only (blank), cells with vehicle control, and untreated cells (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the log of the analogue concentration to determine the IC50 value.
-
Mandatory Visualization
Caption: Workflow for assessing the cytotoxicity of this compound analogues using the MTT assay.
Caption: Logical relationship between modification strategies and toxicity reduction.
References
Technical Support Center: Overcoming Poor Membrane Permeability of Capuramycin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor membrane permeability of capuramycin and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound and its analogs are potent inhibitors of the bacterial enzyme phospho-MurNAc-pentapeptide translocase (also known as Translocase I, MraY, or MurX).[1] This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting Translocase I, capuramycins block the formation of the cell wall, leading to bacterial cell death.
Q2: Why does this compound exhibit poor activity against certain bacteria, particularly Gram-negative species?
A2: The primary reason for this compound's limited spectrum of activity is its poor permeability across the complex bacterial cell envelope. Gram-negative bacteria possess an outer membrane that acts as a formidable barrier to many antibiotics. Additionally, the intrinsic properties of this compound, such as insufficient lipophilicity, hinder its ability to diffuse across the lipid-rich cell membranes of bacteria like Mycobacterium tuberculosis. Efflux pumps, which actively transport antibiotics out of the cell, can also contribute to reduced intracellular concentrations and diminished activity.
Q3: What are the main strategies to overcome the poor membrane permeability of this compound?
A3: There are three primary strategies to enhance the efficacy of this compound:
-
Chemical Modification (Analog Synthesis): Synthesizing analogs with increased lipophilicity can improve their ability to penetrate bacterial membranes. This is a widely explored approach to enhance the antibacterial activity and broaden the spectrum of this compound.
-
Use of Permeabilizing Agents: For Gram-negative bacteria, agents that disrupt the outer membrane, such as EDTA, can be used to increase the uptake of this compound analogs.
-
Combination with Efflux Pump Inhibitors (EPIs): In cases where efflux is a significant contributor to poor activity, combining this compound analogs with an EPI can increase their intracellular concentration and enhance their antibacterial effect.
Troubleshooting Guide
Problem: My this compound analog shows high inhibitory activity against the purified Translocase I enzyme but has a high Minimum Inhibitory Concentration (MIC) against whole bacterial cells.
-
Possible Cause 1: Poor Membrane Permeability. This is the most common reason for the discrepancy between enzyme inhibition and whole-cell activity. The compound may not be reaching its target inside the bacterium.
-
Solution 1a: Assess Membrane Permeability. Perform experiments to directly measure the permeability of the bacterial membranes to your compound. See the "Experimental Protocols" section below for detailed methods for the NPN and Propidium Iodide uptake assays.
-
Solution 1b: Synthesize More Lipophilic Analogs. Structure-activity relationship (SAR) studies have shown that increasing the lipophilicity of this compound analogs can enhance their antibacterial activity.[1] Consider modifications such as adding lipophilic side chains.
-
Solution 1c (for Gram-negative bacteria): Use a Permeabilizing Agent. Co-administer your analog with a known outer membrane permeabilizer like EDTA. A significant decrease in the MIC in the presence of the permeabilizer suggests that the outer membrane is the primary barrier.
-
Solution 1d (for Mycobacteria): The complex, lipid-rich cell wall of mycobacteria is a significant barrier. Analogs with enhanced lipophilicity, such as SQ641, have shown improved activity against M. tuberculosis.[2][3]
-
-
Possible Cause 2: Efflux Pump Activity. The compound may be actively transported out of the cell by efflux pumps before it can reach its target.
-
Solution 2a: Use Efflux Pump Inhibitors (EPIs). Test the MIC of your analog in the presence and absence of a broad-spectrum EPI like reserpine (B192253) or carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant reduction in the MIC suggests that your compound is a substrate for one or more efflux pumps.
-
Solution 2b: Modify the Compound to Evade Efflux. SAR studies can help identify chemical modifications that reduce the compound's affinity for efflux pumps.
-
Data Presentation
Table 1: In Vitro Activity of this compound Analogs against Mycobacterium tuberculosis
| Compound | MIC against M. tuberculosis H37Rv (µg/mL) |
| SQ997 | 16.0 |
| SQ922 | 8.0 |
| SQ641 | 1.0 - 4.0 |
Data sourced from multiple studies.[2][3]
Table 2: Effect of a Permeabilizing Agent (EDTA) on the Activity of a this compound Analog Against Gram-Negative Bacteria
| Compound | Organism | MIC (µg/mL) without EDTA | MIC (µg/mL) with EDTA |
| SQ997-3AUA | E. coli | >128 | 2 |
| SQ997-3AUA | P. aeruginosa | >128 | 16 |
Data suggests that the outer membrane is a significant barrier to the activity of this analog against these Gram-negative bacteria.
Table 3: Effect of an Efflux Pump Inhibitor (Reserpine) on the Activity of a this compound Analog Against Mycobacterium tuberculosis
| Compound | Organism | Condition | Observation |
| SQ641 | M. tuberculosis H37Rv | With Reserpine | Significant enhancement of activity |
This suggests that SQ641 is a substrate for efflux pumps in M. tuberculosis.[1]
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Logical relationships of strategies.
Caption: NPN uptake assay workflow.
Experimental Protocols
N-Phenyl-1-naphthylamine (NPN) Uptake Assay for Outer Membrane Permeability
This assay measures the permeability of the bacterial outer membrane. NPN is a fluorescent probe that is normally excluded by the outer membrane, but fluoresces when it enters a hydrophobic environment, such as the cell membrane.
-
Materials:
-
Bacterial culture in mid-logarithmic growth phase.
-
HEPES buffer (5 mM, pH 7.2) with 5 mM glucose.
-
NPN stock solution (e.g., 500 µM in acetone).
-
Test compound (this compound analog) at various concentrations.
-
Positive control (e.g., Polymyxin B).
-
96-well black, clear-bottom microplates.
-
Fluorometric microplate reader (Excitation: 350 nm, Emission: 420 nm).
-
-
Procedure:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.5).
-
Harvest cells by centrifugation and wash twice with HEPES buffer.
-
Resuspend the cell pellet in HEPES buffer to an OD600 of 0.5.
-
In the microplate, add the cell suspension to each well.
-
Add NPN to a final concentration of 10 µM and mix.
-
Measure the baseline fluorescence.
-
Add the test compound at the desired concentrations. Include a positive control and a no-compound negative control.
-
Immediately begin monitoring fluorescence kinetically for a set period (e.g., 10-30 minutes).
-
-
Interpretation: An increase in fluorescence intensity compared to the negative control indicates that the test compound has disrupted the outer membrane, allowing NPN to enter and intercalate into the membrane.
Propidium Iodide (PI) Uptake Assay for Inner Membrane Permeability
This assay determines the integrity of the bacterial inner (cytoplasmic) membrane. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. If the inner membrane is compromised, PI enters the cell, binds to DNA, and fluoresces.
-
Materials:
-
Bacterial culture in mid-logarithmic growth phase.
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Propidium Iodide stock solution (e.g., 1 mg/mL in water).
-
Test compound (this compound analog) at various concentrations.
-
Positive control (e.g., a known membrane-disrupting agent).
-
96-well microplates or flow cytometer tubes.
-
Fluorometric microplate reader (Excitation: ~535 nm, Emission: ~617 nm) or a flow cytometer.
-
-
Procedure:
-
Grow and prepare the bacterial cell suspension as described for the NPN assay.
-
Adjust the cell density to approximately 10^7 - 10^8 CFU/mL.
-
Add PI to the cell suspension to a final concentration of 1-10 µg/mL.
-
Aliquot the cell suspension with PI into the wells of a microplate.
-
Add the test compound at various concentrations. Include positive and negative controls.
-
Incubate at room temperature or 37°C for a defined period (e.g., 15-30 minutes), protected from light.
-
Measure the fluorescence using a microplate reader or analyze the percentage of fluorescent cells using a flow cytometer.
-
-
Interpretation: A significant increase in red fluorescence indicates that the inner membrane has been permeabilized, allowing PI to enter and stain the cellular DNA.
References
- 1. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of SQ641, a this compound Analog, in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
investigating unexpected results in capuramycin structure-activity relationship studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the structure-activity relationships (SAR) of capuramycin and its analogs. Unexpected results are common in early-stage drug discovery; this resource aims to provide insights and methodologies to understand and interpret these findings.
Frequently Asked Questions (FAQs)
Q1: My new this compound analog shows high activity against Mycobacterium tuberculosis but is inactive in our in vitro MraY inhibition assay. What could be the reason?
A1: This is a significant finding and suggests a potential alternative mechanism of action for your analog. A known example of this is the this compound analog UT-01320. While this compound and many of its analogs are potent inhibitors of the MraY enzyme (translocase I), UT-01320 was found to have no inhibitory activity against MraY's counterpart in M. tuberculosis, MurX.[1] Instead, it was discovered to inhibit bacterial RNA polymerase.[1]
Troubleshooting Steps:
-
Confirm Lack of MraY Inhibition: Repeat the MraY/MurX inhibition assay to ensure the initial result was not an artifact.
-
Investigate Alternative Targets: Screen the analog against other essential bacterial enzymes, with a high priority on RNA polymerase.
-
Whole Genome Sequencing of Resistant Mutants: Generate and sequence resistant mutants to your compound. Mutations in genes other than mraY/murX can pinpoint the actual target.
-
Review Structural Modifications: Analyze the chemical modifications made to the parent this compound structure. Certain changes might favor binding to a different target. For instance, modifications at the 2'-O-position of the ribose moiety in UT-01320 may have contributed to its switch in target selectivity.[1]
Q2: We observe a poor correlation between the in vitro MraY enzyme inhibition (IC50) and the whole-cell antibacterial activity (MIC) of our this compound analogs. Why might this be the case?
A2: A disconnect between enzyme inhibition and whole-cell activity is a common challenge in antibiotic development and can be attributed to several factors:
-
Cellular Permeability: The mycobacterial cell wall is notoriously difficult to penetrate. Your potent enzyme inhibitor may not be reaching its intracellular target in sufficient concentrations. The addition of lipophilic side chains has been shown to improve the antimycobacterial activity of this compound analogs, likely by enhancing cell wall penetration.[2]
-
Efflux Pumps: Mycobacteria possess efflux pumps that can actively remove foreign compounds from the cell, reducing the intracellular concentration of your analog.
-
Drug Inactivation: Resistance to this compound can be conferred by phosphorylation of the drug, a mechanism that would not be captured in a cell-free enzyme assay.
-
Off-Target Effects: The whole-cell activity could be a result of the compound acting on other targets, which may be less potent than its effect on MraY but contribute to the overall antibacterial effect.
Q3: Our attempts to synthesize new this compound analogs are proving difficult and low-yielding. Are there any resources to guide our synthetic strategy?
A3: The complex structure of this compound presents significant synthetic challenges. However, various synthetic and semi-synthetic strategies have been developed to create analogs. These approaches have been instrumental in exploring the SAR of this class of antibiotics. Key strategies have focused on modifications of the aminocaprolactam ring, the uridine (B1682114) moiety, and the fatty acyl side chains.[3]
Troubleshooting Guide for Experimental Results
This guide addresses specific unexpected quantitative results you might encounter during your SAR studies.
| Unexpected Result | Potential Cause | Recommended Action |
| High MIC value despite low IC50 for MraY | Poor cell permeability or active efflux. | 1. Incorporate lipophilic moieties into the analog structure. 2. Test the analog in combination with a known efflux pump inhibitor. |
| Analog is active against replicating but not non-replicating M. tuberculosis | The target is only essential during active replication. | 1. This is expected for MraY inhibitors. 2. To target non-replicating bacteria, consider analogs with alternative mechanisms, such as RNA polymerase inhibitors (e.g., UT-01320).[1] |
| Sudden loss of activity upon a minor structural modification | The modification may be at a critical binding site for the target enzyme. | 1. Refer to published SAR data to see if this position is known to be sensitive to modification. 2. Utilize molecular modeling and docking studies to visualize the interaction of your analog with the target protein. |
| Inconsistent MIC results across experiments | Issues with the MIC assay protocol, such as inoculum preparation or plate reading. | Review and standardize your MIC protocol. Refer to established guidelines for mycobacterial susceptibility testing. |
Quantitative Data Summary
The following tables summarize the structure-activity relationship data for a selection of this compound analogs.
Table 1: In Vitro MraY Inhibitory Activity and Antibacterial Activity of Selected this compound Analogs
| Compound | Modification from this compound | MraY IC50 (µM) | M. tuberculosis H37Rv MIC (µg/mL) | Reference |
| This compound | - | 0.152 | >128 | [4] |
| SQ641 | Acylated derivative | 0.109 | 0.12 - 8 | [4][5] |
| UT-01320 | 2'-O-methylated analog | No inhibition | 1.72 (non-replicating) | [1] |
| SQ922 | Phenyl-type substitution | - | 4.0 | [5] |
| SQ997 | Native this compound | - | 16.0 | [5] |
Table 2: Synergistic Effects of UT-01320 with MraY Inhibitors against M. tuberculosis
| Drug Combination | ΣFIC (Fractional Inhibitory Concentration Index) | Interpretation | Reference |
| UT-01320 + SQ641 | < 1 | Synergistic | [1] |
| UT-01320 + this compound | < 1 | Synergistic | [1] |
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis
This protocol is based on the broth microdilution method.
Materials:
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.
-
M. tuberculosis H37Rv (ATCC 27294).
-
Sterile 96-well plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Inoculum Preparation: a. Grow M. tuberculosis in 7H9 broth to mid-log phase. b. Homogenize the culture by vortexing. c. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. d. Further dilute the inoculum to achieve a final concentration of approximately 1 x 10^5 CFU/mL in the assay wells.
-
Compound Dilution: a. Perform two-fold serial dilutions of the test compounds in 7H9 broth directly in the 96-well plates.
-
Inoculation: a. Add the prepared inoculum to each well containing the diluted compounds. b. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: a. Seal the plates and incubate at 37°C.
-
Reading Results: a. Read the plates visually after 7-14 days of incubation, or when growth is clearly visible in the growth control well. b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
MraY (MurX) Inhibition Assay
This is a fluorescence-based assay to measure the inhibition of MraY.
Materials:
-
Purified MraY enzyme.
-
Fluorescently labeled lipid II precursor (e.g., dansylated).
-
Detergent (e.g., Triton X-100).
-
Reaction buffer (e.g., Tris-HCl with MgCl2).
-
Test compounds.
Procedure:
-
Reaction Setup: a. In a microplate, combine the reaction buffer, detergent, and the test compound at various concentrations. b. Add the purified MraY enzyme to each well.
-
Initiate Reaction: a. Add the fluorescently labeled lipid II precursor to start the reaction.
-
Incubation: a. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: a. Measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of product formed.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. b. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
RNA Polymerase (RNAP) Inhibition Assay
This protocol describes a basic in vitro transcription assay.
Materials:
-
Purified bacterial RNA polymerase.
-
DNA template containing a promoter recognized by the RNAP.
-
Ribonucleoside triphosphates (rNTPs), including one radiolabeled rNTP (e.g., [α-32P]UTP).
-
Transcription buffer.
-
Test compounds.
Procedure:
-
Reaction Assembly: a. In a reaction tube, combine the transcription buffer, DNA template, and the test compound. b. Add the purified RNAP and incubate briefly to allow for the formation of the open promoter complex.
-
Transcription Initiation: a. Add the mixture of rNTPs (including the radiolabeled one) to start the transcription.
-
Incubation: a. Incubate at 37°C for a specified time to allow for RNA synthesis.
-
Termination and Analysis: a. Stop the reaction (e.g., by adding a stop solution containing EDTA). b. Separate the radiolabeled RNA transcripts from the unincorporated nucleotides using gel electrophoresis.
-
Quantification: a. Visualize and quantify the amount of radiolabeled RNA transcript using autoradiography or a phosphorimager. b. Calculate the IC50 value based on the reduction in transcript synthesis in the presence of the inhibitor.
Visualizations
Caption: Workflow for investigating this compound SAR and troubleshooting unexpected results.
Caption: Dual inhibitory pathways of different this compound analogs.
References
- 1. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimycobacterial activity of this compound analogues. Part 2: acylated derivatives of this compound-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [diposit.ub.edu]
- 4. Biosynthesis of A Water-Soluble Lipid I Analogue and A Convenient Assay for Translocase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Capuramycin and Tunicamycin as MraY Inhibitors
A Guide for Researchers in Antimicrobial Drug Development
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents that act on unexploited bacterial targets. One such promising target is the integral membrane enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY catalyzes a crucial step in the synthesis of the bacterial cell wall peptidoglycan, making it an essential enzyme for bacterial survival. This guide provides a detailed comparative analysis of two potent, naturally derived nucleoside inhibitors of MraY: capuramycin and tunicamycin (B1663573).
Mechanism of Action and Binding Site
Both this compound and tunicamycin are nucleoside antibiotics that inhibit MraY, an enzyme involved in the biosynthesis of the bacterial cell wall. They share a common uridine (B1682114) moiety which allows them to bind to the uridine pocket of the MraY active site. However, their distinct chemical structures lead to different interactions with the enzyme, resulting in varied inhibitory profiles and selectivity.
This compound binds to the uridine pocket and also interacts with a "uridine-adjacent" site and a unique "caprolactam pocket" within MraY. This multi-point interaction contributes to its potent and specific inhibition.
Tunicamycin , on the other hand, makes limited contact with the uridine-adjacent pocket. Instead, its tunicamine (B1682046) sugar moiety forms unique hydrogen bonds with residues outside this pocket. This binding mode is less specific, as tunicamycin also inhibits the human homolog of MraY, GlcNAc-1-P-transferase (GPT), which is involved in N-linked glycosylation. This cross-reactivity is the primary reason for tunicamycin's toxicity in eukaryotes.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and tunicamycin against MraY has been evaluated in various studies. While direct side-by-side comparisons under identical experimental conditions are limited in the public domain, the available data consistently demonstrate that both are highly potent inhibitors.
| Inhibitor | Target Enzyme | IC50 Value | Notes |
| This compound | MraY | 0.13 µM[1] | Exhibits high selectivity for bacterial MraY. |
| Tunicamycin | MraY | Nanomolar range (specific values vary with analogs and assay conditions) | Potent inhibitor, but also inhibits human GPT, leading to cytotoxicity.[1] |
| Tunicamycin | Human GPT | Potent inhibitor | This off-target activity is responsible for its toxicity in eukaryotes. |
Experimental Protocols
The determination of inhibitory activity and binding affinity of compounds like this compound and tunicamycin against MraY is typically performed using biochemical and biophysical assays. Below are detailed methodologies for two key experiments.
FRET-Based MraY Inhibition Assay
This assay measures the enzymatic activity of MraY by detecting the formation of its product, Lipid I, through Förster Resonance Energy Transfer (FRET).
Principle: A fluorescently labeled lipid substrate (e.g., NBD-labeled Lipid II precursor) and a quencher-labeled UDP-MurNAc-pentapeptide are used. When MraY is active, it incorporates the UDP-MurNAc-pentapeptide into the lipid substrate, bringing the fluorophore and quencher in close proximity and resulting in a decrease in fluorescence. Inhibitors of MraY will prevent this reaction, leading to a higher fluorescence signal.
Protocol:
-
Reagents and Buffers:
-
MraY enzyme preparation (e.g., purified recombinant MraY).
-
Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% (w/v) n-Dodecyl-β-D-maltoside (DDM).
-
Fluorescent lipid substrate (e.g., 1 µM NBD-Lipid II precursor).
-
Quencher-labeled substrate (e.g., 5 µM Dabcyl-UDP-MurNAc-pentapeptide).
-
Test compounds (this compound, tunicamycin) dissolved in DMSO.
-
-
Procedure:
-
In a 384-well microplate, add 1 µL of test compound at various concentrations.
-
Add 20 µL of MraY enzyme solution (e.g., 50 nM final concentration) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of a substrate mix containing the fluorescent lipid and quencher-labeled UDP-MurNAc-pentapeptide.
-
Monitor the fluorescence intensity (e.g., Excitation: 465 nm, Emission: 535 nm) over time (e.g., 30-60 minutes) using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence kinetic curves.
-
Plot the reaction rates against the inhibitor concentrations.
-
Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon binding of a ligand (inhibitor) to a macromolecule (MraY), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Principle: A solution of the inhibitor is titrated into a solution of MraY in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Protocol:
-
Sample Preparation:
-
Purify MraY to >95% homogeneity.
-
Dialyze both MraY and the inhibitor (this compound or tunicamycin) extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% DDM) to minimize buffer mismatch effects.
-
Determine the accurate concentrations of the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the MraY solution (e.g., 10-20 µM) into the ITC sample cell.
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm).
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air bubbles, followed by a series of injections (e.g., 19 injections of 2 µL).
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
In Vivo Efficacy and Toxicity
This compound and its analogs have demonstrated potent in vivo activity against various bacteria, including Mycobacterium tuberculosis.[2] Studies in animal models have shown its efficacy in reducing bacterial load with no detectable toxicity at therapeutic doses.[3]
Tunicamycin , while also effective against bacteria in vivo, is hampered by its significant toxicity to the host.[3] This toxicity stems from its inhibition of N-linked glycosylation in eukaryotic cells, leading to endoplasmic reticulum stress and cell death.[3] However, recent research has focused on developing tunicamycin derivatives with reduced eukaryotic toxicity while retaining antibacterial potency.[3]
Visualizing the MraY Inhibition Pathway and Experimental Workflows
Conclusion
Both this compound and tunicamycin are potent inhibitors of the essential bacterial enzyme MraY. This compound stands out for its high selectivity for the bacterial target, which translates to lower toxicity and a more promising profile for development as a therapeutic agent. Tunicamycin, while a powerful research tool for studying MraY and N-linked glycosylation, is limited by its off-target effects on the human GPT enzyme. The development of non-toxic tunicamycin derivatives may, however, open new avenues for this class of inhibitors. The experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate and compare these and other novel MraY inhibitors in the quest for new antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tunicamycin derivative TunR2 exhibits potent antibiotic properties with low toxicity in an in vivo Mycobacterium marinum-zebrafish TB infection model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Efficacy of Capuramycin Against Clinical Mycobacterium tuberculosis Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of capuramycin and its analogues against clinical strains of Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) isolates. The data presented is compiled from published research and is intended to inform researchers and drug development professionals on the potential of this compound as an anti-tuberculosis agent.
Comparative In Vitro Activity
This compound and its analogues have demonstrated potent bactericidal activity against M. tuberculosis. Their mechanism of action, the inhibition of phospho-N-acetylmuramyl-pentapeptide translocase (Translocase I or MraY), is distinct from many current first- and second-line tuberculosis drugs, making it a promising candidate for combating drug-resistant strains.[1][2]
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound analogues compared to standard anti-tuberculosis drugs. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Comparative MIC90 Values of this compound Analogues against M. tuberculosis
| Compound | MIC90 (µg/mL) for 20 M. tuberculosis Clinical Isolates |
| SQ641 (this compound Analogue) | 4.0 |
| SQ922 (this compound Analogue) | 8.0 |
| SQ997 (Native this compound) | 16.0 |
MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.[3]
Table 2: In Vitro Activity of this compound Analogue RS-118641 against M. tuberculosis
| M. tuberculosis Strain Type | Number of Strains | MIC50 (mg/L) | MIC90 (mg/L) |
| Non-Multidrug-Resistant | Not Specified | 1 | 2 |
| Multidrug-Resistant (MDR) | Not Specified | 0.5 | 2 |
MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.[1][4]
Table 3: Comparative In Vitro Activity of this compound and Analogues against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) |
| This compound | 12.5 |
| SQ 641 (Analogue) | 1.56 |
| Isoniazid (B1672263) (INH) | 0.04-0.10 |
| Rifampicin (RFP) | 0.20 |
| Ethambutol (EMB) | 0.78 |
This table provides a direct comparison of the MIC values of this compound and its analogue SQ 641 against the standard laboratory strain H37Rv, alongside first-line anti-TB drugs.[5]
Studies have shown that this compound analogues, such as SQ641, not only have low MIC values but also exhibit rapid bactericidal activity, killing M. tuberculosis faster than first-line drugs like isoniazid and rifampicin.[3][6] Furthermore, no significant differences in MIC distributions were observed between non-MDR and MDR strains for the tested this compound analogues, indicating their potential efficacy against resistant bacteria.[1][4]
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogues against M. tuberculosis using the broth microdilution method, based on established protocols.[1][7][8]
1. Preparation of Media and Reagents:
-
Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 is used for the cultivation of M. tuberculosis.[3]
-
Drug Solutions: Stock solutions of this compound and its analogues are prepared in an appropriate solvent and serially diluted to the desired concentrations in the growth medium.
2. Inoculum Preparation:
-
M. tuberculosis strains are grown on Middlebrook 7H10 or 7H11 agar.
-
Colonies are collected and suspended in sterile saline with 0.05% Tween 80 and glass beads.
-
The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.
-
This suspension is then diluted 1:100 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 10^5 Colony Forming Units (CFU)/mL.[7]
3. MIC Assay Procedure:
-
The assay is performed in sterile 96-well microtiter plates.
-
100 µL of the prepared drug dilutions are added to the respective wells.
-
Each well is then inoculated with 100 µL of the final bacterial inoculum.
-
Control wells are included: a positive control (bacteria with no drug) and a negative control (medium only).
-
The plates are sealed and incubated at 37°C for 7 to 21 days.[7]
4. Determination of MIC:
-
The MIC is determined as the lowest concentration of the drug that inhibits visible growth of M. tuberculosis.
-
Growth is assessed visually by observing turbidity in the wells. The reading is typically performed when visible growth is evident in the positive control well.[7]
Visualizations
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound targets and inhibits Translocase I (MraY), a crucial enzyme in the bacterial cell wall synthesis pathway. This enzyme is responsible for the first membrane-bound step in peptidoglycan biosynthesis.[2][9] By inhibiting this step, this compound effectively blocks the formation of the protective peptidoglycan layer, leading to cell death.
Caption: this compound inhibits Translocase I (MraY), blocking peptidoglycan synthesis.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the key steps involved in determining the MIC of this compound against M. tuberculosis.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Anti-TB Translocase I Inhibitor [benchchem.com]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. benchchem.com [benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of capuramycin with first-line tuberculosis drugs like isoniazid
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data highlights the distinct efficacy profiles of capuramycin and the first-line tuberculosis drug, isoniazid (B1672263). This guide provides a detailed comparison of their mechanisms of action, in vitro and in vivo potency, and the experimental protocols used to evaluate them, offering valuable insights for researchers and drug development professionals in the field of tuberculosis therapeutics.
Isoniazid, a cornerstone of tuberculosis treatment for decades, functions as a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[1][2][3][4] This mechanism is highly effective against actively replicating Mycobacterium tuberculosis. In contrast, this compound and its analogues represent a newer class of antimycobacterial agents that primarily act by inhibiting bacterial translocase I (MraY), a key enzyme in the biosynthesis of peptidoglycan, another vital component of the bacterial cell wall.[5] Some this compound analogues have also been shown to inhibit protein synthesis by disrupting the interaction between ribosomal proteins.
Quantitative Comparison of In Vitro Efficacy
The in vitro potency of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC and bactericidal activity data for this compound and isoniazid against Mycobacterium tuberculosis.
Table 1: Minimum Inhibitory Concentration (MIC) Against Mycobacterium tuberculosis
| Drug | Strain/Condition | MIC Range (µg/mL) | Reference(s) |
| This compound | M. tuberculosis H37Rv | 1.0 - 12.0 | [6][7] |
| Multidrug-Resistant (MDR) M. tuberculosis | 0.5 - 16.0 | [5][8] | |
| Isoniazid | Drug-Susceptible M. tuberculosis | 0.0156 - 0.25 | [9][10][11][12] |
| inhA promoter mutants | 0.25 - 4.0 | [9][11] | |
| katG mutants | 4.0 - >64 | [9][11] |
Table 2: Bactericidal Activity Against Mycobacterium tuberculosis
| Drug | Concentration | Time to Eradication/Log Reduction | Reference(s) |
| This compound | 24.0 µg/mL | Complete eradication in 2 days | [6] |
| ≥2x MIC | >90% reduction in 48 hours | [7] | |
| Isoniazid | 0.4 - 1.0 µg/mL | Required >7 days for 50% reduction | [6] |
| 90 mg/kg (in vivo) | ~1.0 log10 CFU/lung reduction after 6 days | [13] |
Notably, studies on time-kill kinetics reveal a significant advantage for this compound in the speed of bactericidal activity. One study demonstrated that this compound (at 24.0 µg/mL) completely killed M. tuberculosis within two days, whereas isoniazid (at 0.4 and 1.0 µg/mL) required more than seven days to achieve a 50% reduction in bacterial population.[6] This rapid bactericidal action could be crucial in reducing treatment duration and preventing the development of drug resistance.
In Vivo Efficacy in Murine Models
Animal models of tuberculosis provide a platform to assess the in vivo efficacy of antimicrobial agents. The following table summarizes the reduction in bacterial load, measured in colony-forming units (CFU), in the lungs of mice infected with M. tuberculosis following treatment with this compound analogues or isoniazid.
Table 3: In Vivo Efficacy in Murine Models of Tuberculosis (Lung CFU Reduction)
| Drug/Analogue | Dose | Administration Route | Duration | Log10 CFU Reduction (vs. Control) | Reference(s) |
| SQ641 (this compound analogue) | 50 mg/kg (in TPGS) | Intraperitoneal | 4 weeks | 1.39 | [14] |
| RS-112997 (this compound analogue) | 0.1 mg/mouse | Intranasal | 12 days | 3.4 | [8] |
| RS-124922 (this compound analogue) | 1 mg/mouse | Intranasal | 12 days | 3.5 | [8] |
| Isoniazid | 25 mg/kg | Oral gavage | 4 weeks | 2.99 | [14] |
| Isoniazid | 25 mg/kg | Oral gavage | 13 days | >2 log10 | [15] |
While direct head-to-head comparisons in the same study are limited, the available data suggests that this compound analogues exhibit potent antimycobacterial activity in vivo, with some showing comparable or even superior CFU reduction to isoniazid, albeit with different administration routes and formulations.[8][14]
Mechanisms of Action: A Visual Comparison
The distinct mechanisms of action of isoniazid and this compound are visualized below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the cited studies.
Minimum Inhibitory Concentration (MIC) Determination
1. Broth Microdilution Method [8][16][17][18][19]
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Protocol Outline:
-
Inoculum Preparation: Mycobacterium tuberculosis strains are cultured in Middlebrook 7H9 broth. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard and then diluted (typically 1:100) to achieve a final inoculum concentration of approximately 10^5 CFU/mL.
-
Drug Dilution: Serial twofold dilutions of the test compounds (this compound or isoniazid) are prepared in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing only the medium and the inoculum without any drug are included.
-
Incubation: The plates are sealed and incubated at 37°C.
-
Reading: The MIC is determined as the lowest drug concentration at which there is no visible growth. Visual inspection is often aided by an inverted mirror. For colorimetric assays like the Resazurin Microtiter Assay (REMA), a color change indicator (resazurin) is added, and the MIC is the lowest concentration that prevents the color change (blue to pink). Readings are typically taken after 7 to 21 days of incubation.
-
Time-Kill Kinetic Assay[20][21][22][23]
-
Principle: This assay measures the rate at which an antimicrobial agent kills a bacterial population over time.
-
Protocol Outline:
-
Inoculum Preparation: A mid-log phase culture of M. tuberculosis is prepared in Middlebrook 7H9 broth.
-
Experimental Setup: The bacterial culture is exposed to various concentrations of the test drug (e.g., 1x, 2x, 4x MIC). A drug-free culture serves as a growth control.
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, and daily thereafter), aliquots are withdrawn from each culture.
-
Quantification: The samples are serially diluted and plated on Middlebrook 7H10 or 7H11 agar (B569324) plates.
-
Incubation and CFU Counting: The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted.
-
Data Analysis: The results are expressed as log10 CFU/mL and plotted against time to generate time-kill curves.
-
In Vivo Murine Tuberculosis Model[8][14][15][24][25]
-
Principle: This model assesses the efficacy of antitubercular agents in a living organism, providing data on drug distribution, metabolism, and therapeutic effect on an established infection.
-
Protocol Outline:
-
Infection: Mice (e.g., BALB/c or C3H strains) are infected with a standardized inoculum of M. tuberculosis H37Rv, typically via aerosol or intravenous injection.
-
Treatment Initiation: Treatment with the test compounds (this compound, its analogues, or isoniazid) is initiated at a specified time post-infection (e.g., 1 day to several weeks).
-
Drug Administration: Drugs are administered via a clinically relevant route, such as oral gavage, intraperitoneal injection, or intranasal delivery, at specified doses and frequencies for a defined duration.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on selective agar media. After incubation, the number of CFU is counted to determine the bacterial load in each organ.
-
Data Analysis: The efficacy of the treatment is determined by comparing the log10 CFU in the organs of treated mice to that of untreated control mice.
-
Conclusion
The data presented in this guide demonstrates that while isoniazid remains a potent first-line drug against drug-susceptible tuberculosis, this compound and its analogues show significant promise, particularly in their rapid bactericidal activity and efficacy against some drug-resistant strains. The distinct mechanisms of action of these two classes of drugs may also offer opportunities for synergistic combination therapies. Further head-to-head comparative studies, especially in vivo, are warranted to fully elucidate the therapeutic potential of this compound in the context of current and future tuberculosis treatment regimens. The detailed experimental protocols provided herein serve as a valuable resource for researchers working to advance the field of tuberculosis drug discovery.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 5. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Early Bactericidal Activity of Different Isoniazid Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoniazid Bactericidal Activity and Resistance Emergence: Integrating Pharmacodynamics and Pharmacogenomics To Predict Efficacy in Different Ethnic Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of SQ641, a this compound Analog, in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
A Comparative Guide to the Structure-Activity Relationship of Capuramycin Analogues in Anti-Mycobacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Capuramycin and its analogues represent a promising class of antibiotics targeting the essential bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY or Translocase I), a critical component in the biosynthesis of peptidoglycan.[1] This unique mechanism of action makes them attractive candidates for combating drug-resistant mycobacterial infections, including those caused by Mycobacterium tuberculosis. This guide provides a comparative analysis of various this compound analogues, summarizing their biological activity, outlining key structure-activity relationships (SAR), and detailing the experimental protocols used for their evaluation.
Comparative Biological Activity of this compound Analogues
The anti-mycobacterial potency of this compound analogues is primarily assessed by their minimum inhibitory concentration (MIC) against various mycobacterial species. The following tables summarize the reported MIC values for key analogues, providing a basis for direct comparison.
Table 1: Minimum Inhibitory Concentrations (MIC) of SQ-Series Analogues against Mycobacterium tuberculosis H37Rv and Other Mycobacteria
| Analogue | Modification from Parent Compound | MIC (µg/mL) against M. tuberculosis H37Rv | MIC (µg/mL) against M. avium complex | MIC (µg/mL) against M. smegmatis |
| SQ997 | Methylated derivative of this compound | 16.0 | - | - |
| SQ922 | Semi-synthetic analogue of SQ997 | 8.0 | - | - |
| SQ641 | Lipophilic decanoyl side chain attached to the sugar moiety of SQ997[2] | 0.12 - 8.0[2] | ≤0.06 - 4.0 | 4.0 |
Table 2: Minimum Inhibitory Concentrations (MIC) of RS-Series Analogues against Various Mycobacterial Species
| Analogue | MIC50/90 (mg/L) against M. tuberculosis | MIC50/90 (mg/L) against MDR-M. tuberculosis | MIC50/90 (mg/L) against M. avium | MIC50/90 (mg/L) against M. intracellulare |
| RS-112997 | - | - | - | - |
| RS-124922 | - | - | - | - |
| RS-118641 | 1 / 2 | 0.5 / 2 | 4 / 8 | 0.06 / 0.5 |
Table 3: MraY Inhibition by this compound and Related Compounds
| Compound | IC50 against MraY |
| This compound | 185 nM (against MraY from Aquifex aeolicus)[3] |
| Carbacaprazamycin | 104 nM (against MraY from Aquifex aeolicus)[3] |
| 3'-hydroxymureidomycin A | 52 nM (against MraY from Aquifex aeolicus)[3] |
| This compound phenoxypiperidinylbenzylamide analogue (CPPB) | 200 nM (against DPAGT1, a human homolog of MraY)[4] |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables, along with findings from various studies, reveal key structural features that govern the anti-mycobacterial activity of this compound analogues.
-
The Uridine (B1682114) Moiety: The uridine core is essential for binding to the MraY enzyme. Modifications to this part of the molecule generally lead to a significant loss of activity.
-
Lipophilicity and Side Chains: A crucial factor influencing the potency of this compound analogues is the presence and nature of lipophilic side chains. The significantly lower MIC of SQ641, which possesses a decanoyl side chain, compared to its parent compound SQ997, highlights the importance of lipophilicity for enhanced cellular penetration through the lipid-rich mycobacterial cell wall.[2] This improved permeability allows the analogue to reach its intracellular target, MraY, more effectively.
-
Modifications at the Sugar Moiety: Acylation at the 2'-O position of the oxolan ring and at the 2"-O and 3"-O positions of the dihydropyran ring have been explored to improve activity.[1] The success of SQ641 demonstrates that a long acyl chain at the sugar moiety is a favorable modification.
-
Caprolactam Ring Substitution: Modifications to the caprolactam ring have also been investigated as a means to modulate the activity and spectrum of the analogues.
The general trend observed is that increased lipophilicity, primarily through the addition of acyl chains, enhances the anti-mycobacterial activity by improving the analogue's ability to traverse the bacterial cell envelope.
Experimental Protocols
Detailed and standardized experimental procedures are critical for the accurate evaluation and comparison of novel antibiotic candidates. Below are representative protocols for key assays used in the study of this compound analogues.
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Mycobacterial strains (e.g., M. tuberculosis H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
Sterile 96-well microtiter plates
-
This compound analogues (dissolved in an appropriate solvent, e.g., DMSO)
-
Sterile saline with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer colonies of the mycobacterial strain from a solid medium to a tube containing sterile saline with Tween 80 and glass beads.
-
Vortex vigorously to create a uniform suspension and break up clumps.
-
Allow the larger clumps to settle for 30-60 minutes.
-
Adjust the turbidity of the supernatant to match the 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute this standardized suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1-5 x 10^5 CFU/mL.
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of the this compound analogues in Middlebrook 7H9 broth directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Include a drug-free growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Inoculation:
-
Add 100 µL of the diluted mycobacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 37°C.
-
-
Reading Results:
-
After a suitable incubation period (typically 7-21 days for M. tuberculosis), determine the MIC.
-
The MIC is defined as the lowest concentration of the analogue that shows no visible growth. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol for MraY (Translocase I) Enzyme Inhibition Assay (Radiometric Method)
This assay measures the ability of a compound to inhibit the enzymatic activity of MraY, which catalyzes the transfer of phospho-N-acetylmuramyl-pentapeptide from UDP-MurNAc-pentapeptide to a lipid carrier.
Materials:
-
Purified MraY enzyme
-
UDP-MurNAc-pentapeptide (substrate)
-
[¹⁴C]-labeled undecaprenyl phosphate (B84403) (lipid carrier substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5% Triton X-100)
-
This compound analogues
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known concentration of MraY enzyme, and the this compound analogue at various concentrations.
-
Include a control reaction without any inhibitor.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrates: UDP-MurNAc-pentapeptide and [¹⁴C]-undecaprenyl phosphate.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specific period (e.g., 30-60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an appropriate quenching agent (e.g., an organic solvent like butanol).
-
-
Extraction and Measurement:
-
Extract the lipid-soluble product (Lipid I) containing the radiolabel into the organic phase.
-
Transfer the organic phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the this compound analogue compared to the control reaction.
-
Determine the IC50 value, which is the concentration of the analogue that inhibits 50% of the MraY enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis
The following diagram illustrates the point of inhibition by this compound analogues in the bacterial peptidoglycan synthesis pathway.
Caption: Inhibition of MraY by this compound analogues blocks Lipid I formation.
Experimental Workflow: Broth Microdilution MIC Assay
This diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound analogues.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
cross-resistance studies between capuramycin and other cell wall synthesis inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-resistance patterns between capuramycin, a critical second-line anti-tuberculosis drug, and other protein synthesis inhibitors used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Contrary to some initial classifications, this compound's primary mechanism of action is the inhibition of protein synthesis, not cell wall synthesis. This guide will objectively compare its performance with other relevant antibiotics, supported by experimental data, detailed methodologies, and visual diagrams to elucidate the underlying mechanisms.
Quantitative Analysis of Cross-Resistance
Minimum Inhibitory Concentration (MIC) is a key measure of a drug's effectiveness against a specific microorganism. The following table summarizes MIC data from studies on Mycobacterium tuberculosis, illustrating the cross-resistance profiles between this compound (CAP), kanamycin (B1662678) (KAN), amikacin (B45834) (AMK), and viomycin (B1663724) (VIO). Resistance is often linked to specific genetic mutations.
| M. tuberculosis Strain / Mutant | Genotype | MIC (µg/mL) | |||
| This compound (CAP) | Kanamycin (KAN) | Amikacin (AMK) | Viomycin (VIO) | ||
| Wild-Type (H37Rv, CDC1551) | Wild-Type | ≤10 | ≤5 | ≤4 | ≤10 |
| rrs A1401G mutants | A1401G in rrs gene | 20 to >160 | >80 | >64 | 10 to 40 |
| rrs C1402T mutants | C1402T in rrs gene | 160 | 10 | Susceptible | 10 |
| tlyA mutants | Gln22Stop in tlyA gene | Resistant | Susceptible | Susceptible | Resistant |
| Kanamycin-resistant isolates | Various | 10 to >160 | Resistant | Variable | Variable |
| Amikacin-resistant isolates | Various | Variable | Resistant | Resistant | Variable |
Data compiled from studies on M. tuberculosis laboratory-generated mutants and clinical isolates.[1][2]
Experimental Protocols
The determination of cross-resistance between this compound and other anti-mycobacterial agents is primarily achieved through the determination of Minimum Inhibitory Concentrations (MICs).
Protocol for MIC Determination in Mycobacterium tuberculosis
This protocol is adapted from standard methodologies for susceptibility testing of antituberculosis drugs.[1][2]
1. Media Preparation:
-
Middlebrook 7H10 agar (B569324) or Löwenstein-Jensen (LJ) medium is prepared according to the manufacturer's instructions.
-
The medium is supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) enrichment.
-
A series of plates or tubes are prepared containing serial dilutions of the antibiotics to be tested (e.g., this compound, kanamycin, amikacin, viomycin). Concentration ranges are selected to cover susceptible and resistant phenotypes.[1][2]
2. Inoculum Preparation:
-
A pure culture of the M. tuberculosis strain to be tested is grown in 7H9 broth.
-
The bacterial suspension is adjusted to a McFarland standard of 1.0.
-
The standardized inoculum is further diluted to obtain a final concentration of approximately 10^5 colony-forming units (CFU)/mL.
3. Inoculation and Incubation:
-
The agar plates or LJ slants containing the antibiotics are inoculated with the prepared bacterial suspension.
-
Control plates/tubes without any antibiotic are also inoculated to ensure the viability of the inoculum.
-
The cultures are incubated at 37°C for 3 to 6 weeks.[1]
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the M. tuberculosis strain, or results in growth of less than 1% of the inoculum compared to the control.[1][2]
-
Cross-resistance is determined by comparing the MIC values of a strain to different antibiotics. A strain resistant to one drug that also shows an elevated MIC to another drug is considered to exhibit cross-resistance.
Visualizing Experimental and Mechanistic Pathways
To better understand the workflow of cross-resistance studies and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for Determining Cross-Resistance.
Caption: Mechanism of Action and Cross-Resistance.
Summary and Conclusion
The evidence from multiple studies indicates that there is significant cross-resistance between this compound, kanamycin, amikacin, and viomycin.[3][4] This is primarily due to their shared target within the bacterial ribosome, which is essential for protein synthesis.[5][6] The most common mutations conferring resistance to these drugs are found in the rrs gene, which encodes the 16S rRNA component of the 30S ribosomal subunit.[3][7] Specifically, the A1401G mutation in the rrs gene is associated with high-level resistance to both kanamycin and amikacin, and often confers cross-resistance to this compound.[2][7] Mutations in the tlyA gene, which encodes a putative rRNA methyltransferase, have been shown to confer resistance to this compound and viomycin.[3]
Understanding these cross-resistance patterns is crucial for the effective treatment of MDR-TB. The selection of second-line injectable drugs should be guided by susceptibility testing, and the presence of specific mutations can help predict the likelihood of treatment success or failure. For researchers and drug development professionals, these findings highlight the importance of developing new anti-tuberculosis agents with novel mechanisms of action to overcome existing resistance pathways.
References
- 1. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Level of Cross-Resistance between Kanamycin, Amikacin, and Capreomycin among Mycobacterium tuberculosis Isolates from Georgia and a Close Relation with Mutations in the rrs Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-resistance in M. tuberculosis to kanamycin, capreomycin and viomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antituberculosis Antibiotic Capreomycin Inhibits Protein Synthesis by Disrupting Interaction between Ribosomal Proteins L12 and L10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antituberculosis antibiotic capreomycin inhibits protein synthesis by disrupting interaction between ribosomal proteins L12 and L10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular characterization of amikacin, kanamycin and capreomycin resistance in M/XDR-TB strains isolated in Thailand - PMC [pmc.ncbi.nlm.nih.gov]
Validating Capuramycin's Grip: A Comparative Guide to Target Engagement with Translocase I in Intact Bacteria
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a living cell is a critical step. This guide provides a comprehensive comparison of methods to validate the target engagement of capuramycin, a potent antibiotic, with its target, translocase I (MraY), an essential enzyme in bacterial cell wall biosynthesis. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these validation techniques.
This compound and its analogues are a promising class of antibiotics that inhibit the integral membrane enzyme translocase I (MraY).[1] MraY catalyzes a crucial step in the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[2] By inhibiting MraY, this compound disrupts cell wall formation, leading to bacterial cell death. Validating that this compound effectively binds to MraY in intact bacteria is paramount for its development as a therapeutic agent.
Performance Comparison of Translocase I Inhibitors
To contextualize the efficacy of this compound, the following table summarizes the in vitro inhibitory potencies (IC50 values) of various classes of translocase I inhibitors against MraY from different bacterial species. It is important to note that direct comparison of IC50 values can be influenced by the specific assay conditions and the bacterial species from which the enzyme was derived.
| Inhibitor Class | Representative Compound(s) | Target Organism (MraY Source) | IC50 |
| Capuramycins | This compound | Aquifex aeolicus | 185 nM[3] |
| A-102395 | Not Specified | 11 nM[4] | |
| UT-01309 | Mycobacterium tuberculosis | 5.5 nM[5] | |
| Liposidomycins/Caprazamycins | Carbacaprazamycin | Aquifex aeolicus | 104 nM[3] |
| Mureidomycins | 3'-Hydroxymureidomycin A | Aquifex aeolicus | 52 nM[3] |
| Muraymycins | Muraymycin B8, B9 | Staphylococcus aureus | pM range[6] |
| Muraymycin D1, D2 | Not Specified | 10 nM, 2.8 nM[1] | |
| Tunicamycins | Tunicamycin VII, VIII, IX | Staphylococcus aureus | 0.08–0.21 µg/mL[7] |
Visualizing the Pathway and the Experimental Approach
To understand the significance of targeting translocase I, it is essential to visualize its role in the peptidoglycan biosynthesis pathway.
Figure 1. Peptidoglycan biosynthesis pathway highlighting Translocase I inhibition.
A key technique for validating target engagement in intact cells is the Cellular Thermal Shift Assay (CETSA). The workflow for this assay is depicted below.
Figure 2. Experimental workflow for validating target engagement using CETSA.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement with Translocase I (MraY) in Staphylococcus aureus
This protocol is adapted from generalized CETSA procedures and tailored for the analysis of a membrane-bound protein in bacteria.[8][9]
1. Bacterial Cell Culture and Treatment: a. Inoculate Staphylococcus aureus (e.g., strain ATCC 29213) in Tryptic Soy Broth (TSB) and grow overnight at 37°C with shaking. b. The next day, dilute the overnight culture into fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.6-0.8). c. Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). d. Resuspend the cell pellet in fresh, pre-warmed TSB to a desired cell density. e. Aliquot the cell suspension into multiple tubes. Treat the cells with varying concentrations of this compound (e.g., 0.1x to 100x the Minimum Inhibitory Concentration [MIC]) or with the vehicle (e.g., DMSO) as a negative control. f. Incubate the treated cells for a predetermined time (e.g., 1-2 hours) at 37°C with gentle shaking to allow for drug uptake and target binding.
2. Thermal Challenge: a. Transfer the treated cell suspensions into PCR tubes. b. Place the tubes in a thermal cycler and apply a temperature gradient for 3-5 minutes. A typical gradient would range from 37°C to 70°C. This step will cause unstable proteins to denature and aggregate. c. After the heat challenge, cool the samples to room temperature.
3. Cell Lysis and Fractionation: a. Harvest the cells by centrifugation. b. To specifically analyze the membrane-bound MraY, a cell fractionation step is recommended. Resuspend the cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors) containing lysostaphin (B13392391) to degrade the peptidoglycan wall of S. aureus. c. Incubate on ice to allow for lysis. d. Perform a low-speed centrifugation (e.g., 2,000 x g for 5 minutes) to remove intact cells and large debris. e. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the cell membranes. f. Discard the supernatant (cytosolic fraction) and resuspend the membrane pellet in a suitable buffer.
4. Separation of Soluble and Aggregated Proteins: a. To separate the soluble (stabilized) MraY from the aggregated (denatured) protein within the membrane fraction, another ultracentrifugation step can be performed after the heat challenge and before Western blotting, though analysis of the total remaining protein is also common.
5. Protein Analysis by Western Blot: a. Determine the protein concentration of the soluble fractions. b. Denature the protein samples by boiling in SDS-PAGE sample buffer. c. Separate the proteins by SDS-polyacrylamide gel electrophoresis. d. Transfer the proteins to a nitrocellulose or PVDF membrane. e. Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST). f. Incubate the membrane with a primary antibody specific to MraY. g. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
6. Data Analysis: a. Quantify the band intensities of MraY at each temperature for both the this compound-treated and vehicle-treated samples using densitometry software. b. Plot the percentage of soluble MraY as a function of temperature to generate melting curves. c. The binding of this compound to MraY will stabilize the protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle control. This thermal shift is a direct indicator of target engagement.
This guide provides a framework for researchers to validate the target engagement of this compound with translocase I in intact bacteria. The provided data, visualizations, and detailed protocol for CETSA offer a robust starting point for such investigations, which are crucial for the advancement of novel antibiotic drug discovery programs.
References
- 1. Antibacterial Muraymycins from Mutant Strains of Streptomyces sp. NRRL 30471 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Target Interaction of Naturally Occurring Muraymycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Transcriptomics of Capuramycin-Treated vs. Untreated Bacteria: A Researcher's Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic landscapes of bacteria treated with the antibiotic capuramycin versus untreated bacteria. This compound is a potent natural nucleoside antibiotic that functions as an inhibitor of the bacterial enzyme translocase I (also known as MraY or MurX).[1][2] This enzyme is critical for the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] By inhibiting this pathway, this compound exhibits significant activity, particularly against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[1][2]
Due to the limited availability of direct comparative transcriptomic studies specifically on this compound, this guide will draw upon its known mechanism of action to infer the expected transcriptomic consequences. We will also present a generalized experimental protocol for conducting such a study and provide illustrative data and pathway diagrams to guide researchers in this area.
Postulated Mechanism of Action and Expected Transcriptomic Response
This compound's primary target is translocase I, which catalyzes the first membrane-bound step in peptidoglycan biosynthesis.[1] This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The transcriptomic response to this compound treatment is therefore anticipated to reflect a state of significant cellular stress, particularly related to the cell envelope.
Key biological processes expected to be affected include:
-
Cell Wall and Peptidoglycan Metabolism: Genes involved in the synthesis, modification, and degradation of the cell wall are likely to be significantly dysregulated as the cell attempts to compensate for the disruption caused by this compound.
-
Stress Response: The accumulation of peptidoglycan precursors and the weakening of the cell wall would likely trigger various stress response pathways. This includes the upregulation of genes involved in responding to osmotic stress, cell envelope stress, and general damage.
-
DNA Repair and SOS Response: Cell wall damage can lead to broader cellular stress, potentially inducing DNA damage and activating the SOS response pathway.
-
Ribosome and Protein Synthesis: As a secondary effect of cellular stress and to conserve resources, a downregulation of genes related to ribosome biogenesis and protein synthesis might be observed.
-
Efflux Pumps and Drug Resistance: Bacteria may attempt to counteract the antibiotic by upregulating the expression of efflux pumps to expel this compound from the cell. Genes associated with known antibiotic resistance mechanisms might also be differentially expressed.
Illustrative Quantitative Data
While specific experimental data on this compound is pending publication in the scientific community, the following table provides a hypothetical summary of expected differentially expressed genes in a bacterium like Mycobacterium tuberculosis following this compound treatment. This is based on the known mechanism of action and transcriptomic responses to other cell wall synthesis inhibitors.
| Gene | Function | Predicted Regulation | Predicted Fold Change (log2) | Predicted p-value |
| Cell Wall Metabolism | ||||
| murA | Peptidoglycan biosynthesis | Upregulated | +2.5 | <0.01 |
| murG | Peptidoglycan biosynthesis | Upregulated | +2.1 | <0.01 |
| pbpA | Penicillin-binding protein | Upregulated | +1.8 | <0.05 |
| Stress Response | ||||
| clgR | Heat shock protein regulator | Upregulated | +3.0 | <0.001 |
| dnaK | Chaperone protein | Upregulated | +2.7 | <0.001 |
| sigE | Sigma factor for cell envelope stress | Upregulated | +3.5 | <0.001 |
| Efflux Pumps | ||||
| efpA | MFS transporter, efflux pump | Upregulated | +2.2 | <0.01 |
| drrA | ABC transporter, drug resistance | Upregulated | +1.9 | <0.05 |
| Ribosomal Proteins | ||||
| rplL | 50S ribosomal protein L7/L12 | Downregulated | -1.5 | <0.05 |
| rpsB | 30S ribosomal protein S2 | Downregulated | -1.7 | <0.05 |
Experimental Protocols
A robust comparative transcriptomic analysis of this compound-treated bacteria can be achieved using RNA sequencing (RNA-seq). The following protocol outlines the key steps.
1. Bacterial Culture and Treatment:
-
Bacterial Strain: Select the bacterial species of interest (e.g., Mycobacterium smegmatis as a model for Mtb, or a specific clinical isolate).
-
Culture Conditions: Grow the bacteria in an appropriate liquid medium to the mid-logarithmic phase of growth.
-
Treatment: Divide the culture into two groups:
-
Treated Group: Add this compound at a concentration at or slightly above its minimum inhibitory concentration (MIC).
-
Untreated (Control) Group: Add an equivalent volume of the vehicle (the solvent used to dissolve this compound).
-
-
Incubation: Incubate both cultures for a predetermined period (e.g., 1, 4, or 24 hours) to capture both early and late transcriptomic responses.
-
Harvesting: Harvest the bacterial cells by centrifugation at 4°C. Immediately process for RNA extraction or store at -80°C.
2. RNA Extraction and Library Preparation:
-
RNA Extraction: Isolate total RNA from the bacterial pellets using a commercially available kit that includes a DNase treatment step to remove contaminating genomic DNA. The quality and quantity of the extracted RNA should be assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Ribosomal RNA (rRNA) Depletion: Remove the highly abundant ribosomal RNA from the total RNA samples to enrich for messenger RNA (mRNA).
-
Library Preparation: Construct sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit. This process involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.
3. Sequencing and Data Analysis:
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as the Illumina NovaSeq.
-
Data Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
-
Read Mapping: Align the trimmed reads to the reference genome of the bacterial species.
-
Differential Gene Expression Analysis: Quantify the expression level of each gene and identify differentially expressed genes between the this compound-treated and untreated groups using statistical software packages like DESeq2 or edgeR.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways that are significantly affected by this compound treatment.
Visualizations
Signaling Pathway: Peptidoglycan Biosynthesis Inhibition by this compound
Caption: Inhibition of Translocase I by this compound disrupts peptidoglycan synthesis.
Experimental Workflow: Comparative Transcriptomics (RNA-Seq)
Caption: A generalized workflow for comparative transcriptomic analysis using RNA-Seq.
References
The Synergistic Power of Capuramycin Analogs in Anti-Tuberculosis Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing efficacy and reducing the likelihood of resistance. This guide provides a comprehensive evaluation of the synergistic effects of capuramycin and its analogs with other anti-tuberculosis (anti-TB) agents, supported by experimental data.
This compound and its derivatives are potent inhibitors of bacterial translocase I (MraY), an essential enzyme in the peptidoglycan biosynthesis pathway of Mycobacterium tuberculosis.[1] By disrupting the formation of the bacterial cell wall, these compounds exhibit significant antimycobacterial activity. This guide delves into the in vitro and in vivo evidence of their synergistic potential when combined with other anti-TB drugs.
In Vitro Synergistic Activity
The synergistic effects of this compound analogs have been predominantly evaluated using the checkerboard titration method, with the Fractional Inhibitory Concentration Index (FICI) serving as a quantitative measure of the interaction. A FICI of ≤ 0.5 is typically considered indicative of synergy.
This compound Analog SQ641
SQ641 is a promising this compound analog that has demonstrated significant synergistic activity with several first-line anti-TB drugs.
Table 1: Synergistic Interactions of SQ641 with Other Anti-TB Agents against M. tuberculosis [2]
| Combination (SQ641 + Drug) | MIC of SQ641 alone (µg/mL) | MIC of Partner Drug alone (µg/mL) | FICI | Interpretation |
| Ethambutol (EMB) | 1.0 | 2.0 | ≤ 0.5 | Synergy |
| Isoniazid (B1672263) (INH) | 1.0 | 0.05 | ≤ 0.5 | Synergy |
| SQ109 | 1.0 | 0.5 | ≤ 0.5 | Synergy |
FICI values are reported as a range observed in the study.
As shown in Table 1, SQ641 exhibits strong synergy with ethambutol, isoniazid, and the novel anti-TB candidate SQ109.[2] This suggests that SQ641 could potentially be used to lower the required therapeutic doses of these drugs, thereby reducing their associated toxicities.
This compound Analog UT-01320
UT-01320, another analog of this compound, has a distinct mechanism of action, inhibiting bacterial RNA polymerase.[3] This dual-targeting approach, when combined with a translocase I inhibitor, has shown profound synergistic effects.
Table 2: Synergistic Interactions of UT-01320 with Translocase I Inhibitors against M. tuberculosis [3]
| Combination (UT-01320 + Drug) | MIC of UT-01320 alone (µg/mL) | MIC of Partner Drug alone (µg/mL) | FICI | Interpretation |
| SQ641 | 1.5 | 1.0 | < 1.0 | Synergy |
| This compound | 1.5 | 3.0 | < 1.0 | Synergy |
FICI values are reported as a range observed in the study.
The synergy between UT-01320 and both SQ641 and the parent compound this compound highlights the potential of combining drugs that target different essential pathways in M. tuberculosis.[3]
In Vivo Efficacy of this compound Analogs
Preclinical studies in murine models of tuberculosis have provided evidence for the in vivo efficacy of this compound analogs, both alone and in combination therapy.
In Vivo Activity of this compound Analogs
Studies by Koga et al. (2004) evaluated the therapeutic efficacy of this compound analogs administered intranasally in a murine lung model of tuberculosis. The results demonstrated a significant reduction in the mycobacterial load in the lungs compared to untreated controls.[4]
Table 3: In Vivo Efficacy of this compound Analogs in a Murine Model of Tuberculosis [4]
| Treatment Group | Dosage | Duration | Log10 CFU Reduction in Lungs (vs. Control) |
| RS-112997 | 0.1 mg/mouse/day | 12 days | Significant reduction |
| RS-124922 | 0.1 mg/mouse/day | 12 days | Significant reduction |
Specific log10 CFU reduction values were not provided in the abstract.
In Vivo Synergistic Efficacy of SQ641 with Isoniazid
A study investigating a novel delivery vehicle for SQ641 also explored its efficacy in combination with isoniazid in a C57BL/6 mouse model of chronic tuberculosis.
Table 4: In Vivo Efficacy of SQ641 in Combination with Isoniazid (INH)
| Treatment Group | Dosage | Log10 CFU in Lungs |
| Control (untreated) | - | 8.09 |
| INH alone | 25 mg/kg | 5.10 |
| SQ641-TPGS + INH | 25 mg/kg each | 4.64 |
| SQ641-micelles + INH | 25 mg/kg each | 4.46 |
The combination of SQ641 formulations with isoniazid resulted in a greater reduction in bacterial load in the lungs compared to isoniazid alone, although the results did not reach statistical significance in this particular study.
Mechanisms of Synergy
The observed synergistic effects can be attributed to the complementary mechanisms of action of the combined agents.
Caption: Mechanisms of Action and Synergy.
This compound analogs, by inhibiting translocase I, disrupt the synthesis of peptidoglycan, a crucial component of the bacterial cell wall.[1] When combined with agents like ethambutol, which inhibits arabinogalactan synthesis, or isoniazid, which targets mycolic acid synthesis, the result is a multi-pronged attack on the integrity of the mycobacterial cell envelope.[5] This dual assault can lead to a more rapid and complete bactericidal effect. The synergy observed with UT-01320 is due to the simultaneous inhibition of cell wall synthesis and transcription.[3]
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Titration
The checkerboard method is a standard in vitro technique to assess the interaction between two antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell wall peptidoglycan in Mycobacterium tuberculosis: An Achilles’ heel for the TB-causing pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Capuramycin Derivatives in Preclinical Models: A Guide for Researchers
Introduction
Capuramycin and its analogs represent a promising class of nucleoside antibiotics with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1] These compounds are of significant interest to the research community due to their novel mechanism of action, which targets a crucial step in the biosynthesis of the bacterial cell wall.[1][2] This guide provides a head-to-head comparison of various this compound derivatives based on available preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance. The data presented herein is compiled from various studies to facilitate an objective assessment of these potential anti-tubercular drug candidates.
Mechanism of Action: Targeting Peptidoglycan Biosynthesis
This compound and its derivatives primarily exert their antibacterial effect by inhibiting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase, also known as MraY in E. coli or MurX in Mtb.[1][3] This enzyme catalyzes the first membrane-bound step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] Specifically, MraY facilitates the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1][4] By blocking this critical step, this compound derivatives effectively halt cell wall construction, leading to bacterial cell death.[5]
Interestingly, some derivatives have been found to possess a dual mechanism of action. For instance, the analog UT-01320 not only inhibits MraY but has also been observed to inhibit bacterial RNA polymerase, suggesting multiple pathways for its bactericidal activity.[3] This dual-targeting capability could be particularly advantageous in overcoming drug resistance.
In Vitro Antimycobacterial Activity
The in vitro efficacy of this compound derivatives has been evaluated against various mycobacterial species, including drug-susceptible and drug-resistant strains of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro activity of an antimicrobial agent. The following table summarizes the MIC values for several prominent this compound derivatives.
| Derivative | M. tuberculosis H37Rv (MIC in µg/mL) | Multidrug-Resistant M. tuberculosis (MDR-Mtb) (MIC in µg/mL) | M. avium (MIC in µg/mL) | M. intracellulare (MIC in µg/mL) |
| RS-118641 | 1-2 | 0.5-2 | 4-8 | 0.06-0.5 |
| SQ641 | 0.12-8 | - | - | - |
| SQ922 | - | - | - | - |
| SQ997 (this compound) | - | - | - | - |
| UT-01309 | 2.5 | Active against INH-resistant strains | - | - |
| UT-01320 | 1.72 (MICLORA/MABA) | - | - | - |
Data sourced from multiple preclinical studies.[5][6][7] MIC values for SQ641, SQ922, and SQ997 were reported as a range across different strains and testing methods.[5] The MIC for UT-01320 is presented as the MICLORA/MABA value, which assesses activity against non-replicating Mtb.[3]
Among the compared derivatives, RS-118641 and SQ641 have demonstrated particularly potent in vitro activity against M. tuberculosis.[5][6] Notably, RS-118641 also shows significant efficacy against multidrug-resistant strains, suggesting its potential for treating challenging TB infections.[6] The derivative UT-01309 also shows promising activity against an isoniazid-resistant strain of M. tuberculosis.[7] Furthermore, UT-01320 is unique in its ability to kill non-replicating, or dormant, Mtb, a crucial attribute for shortening the duration of TB therapy.[3]
In Vivo Efficacy in Murine Models
Preclinical evaluation in animal models is a critical step in drug development. Several this compound derivatives have been tested in murine models of tuberculosis to assess their in vivo efficacy. The primary endpoint in these studies is typically the reduction in bacterial load in the lungs of infected mice following treatment.
| Derivative | Animal Model | Dosing Regimen | Outcome |
| RS-112997 | Murine lung model of tuberculosis | 0.1 or 1 mg/mouse/day, intranasally for 12 days | Significant reduction in mycobacterial load in the lungs compared to untreated controls.[6] |
| RS-124922 | Murine lung model of tuberculosis | 0.1 or 1 mg/mouse/day, intranasally for 12 days | Significant reduction in mycobacterial load in the lungs compared to untreated controls.[6] |
| RS-118641 | Murine model of M. intracellulare infection | 0.1 mg/mouse/day, intranasally for 21 days | Significant reduction in mycobacterial load in the lungs compared to untreated controls.[6] |
Data from a study by Koga et al.[6][8]
The in vivo studies demonstrate that intranasal administration of this compound derivatives can lead to a significant reduction in mycobacterial burden in the lungs.[6][8] These findings support the potential of these compounds for further development as therapeutic agents for tuberculosis and other mycobacterial infections.
Experimental Protocols
MIC Determination by Broth Microdilution
The minimum inhibitory concentrations (MICs) of the this compound analogs are determined using the broth microdilution method.[6] A modified Middlebrook 7H9 broth is typically used as the culture medium. The assay is performed in 96-well microtiter plates where two-fold serial dilutions of the test compounds are prepared. Mycobacterial suspensions are added to each well, and the plates are incubated at 37°C. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.
In Vivo Efficacy Murine Model Workflow
The therapeutic efficacy of this compound derivatives is evaluated in a murine lung model of mycobacterial infection.[6] The general workflow for these experiments is as follows:
Mice are infected with a specific strain of mycobacteria, such as M. tuberculosis or M. intracellulare. After a defined period to allow the infection to establish, treatment with the this compound derivatives is initiated. The compounds are typically administered intranasally on a daily basis for a specified duration.[6] At the end of the treatment period, the mice are euthanized, and their lungs are harvested. The lungs are then homogenized, and serial dilutions of the homogenates are plated on appropriate agar (B569324) medium to determine the number of colony-forming units (CFUs). A significant reduction in the CFU count in the treated groups compared to the untreated control group indicates the in vivo efficacy of the compound.[6]
Conclusion
The preclinical data available for this compound derivatives highlight their significant potential as a new class of anti-tuberculosis agents. Several analogs have demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, as well as other pathogenic mycobacteria. Furthermore, in vivo studies have confirmed their ability to reduce the bacterial burden in murine models of infection. The unique mechanism of action, targeting the essential MraY enzyme, makes them attractive candidates for further development, particularly in the context of rising antibiotic resistance. The dual-targeting capability of certain derivatives adds another layer of promise. Continued research and development in this area, including structure-activity relationship studies and optimization of pharmacokinetic properties, are warranted to advance these promising compounds towards clinical application.
References
- 1. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Anti-TB Translocase I Inhibitor [benchchem.com]
- 3. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Decoding the Action of Novel Capuramycin Analogues: A Comparative Guide for MraY Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of novel capuramycin analogues targeting the essential bacterial enzyme MraY, with comparative data against other known inhibitors and detailed experimental methodologies.
The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial agents with unexploited mechanisms of action. One such promising target is the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[1][2] this compound and its analogues are potent nucleoside inhibitors of MraY, primarily exhibiting strong activity against mycobacteria.[3][4] Recent research has focused on synthesizing novel this compound analogues with improved potency and a broader antibacterial spectrum. This guide provides a comparative analysis of these novel compounds, confirming their mechanism of action and evaluating their performance against other MraY inhibitors.
Mechanism of Action: Targeting the Bacterial Cell Wall Foundation
This compound and its derivatives function by inhibiting the MraY enzyme, which catalyzes the first membrane-bound step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2] This inhibition disrupts the integrity of the cell wall, ultimately leading to bacterial cell death. The confirmed mechanism of action involves the binding of the this compound analogue to the MraY enzyme, blocking its ability to transfer the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate (B84403).
Caption: Inhibition of MraY by novel this compound analogues.
Comparative Performance of Novel this compound Analogues
The following tables summarize the inhibitory activity of novel this compound analogues against the MraY enzyme (IC50 values) and their antibacterial efficacy against a range of bacterial species (MIC values). For comparison, data for established MraY inhibitors are also included.
Table 1: MraY Inhibitory Activity (IC50)
| Compound | MraY Source | IC50 (nM) | Reference |
| Novel this compound Analogues | |||
| UT-01309 | Mycobacterium tuberculosis | 5.5 | [5] |
| This compound | Mycobacterium tuberculosis | 18 | [5] |
| SQ997 | Translocase I | ~2.3 | [3] |
| This compound | Aquifex aeolicus | 185 | [6] |
| Comparator MraY Inhibitors | |||
| Carbacaprazamycin | Aquifex aeolicus | 104 | [6] |
| 3′-hydroxymureidomycin A | Aquifex aeolicus | 52 | [6] |
| Muraymycin Analogue 7a | MraY | 10 | [1] |
| Muraymycin Analogue 8a | MraY | 90 | [1] |
Note: IC50 values are highly dependent on the specific assay conditions and the source of the MraY enzyme.
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | M. tuberculosis H37Rv | M. smegmatis | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VRE) | Reference |
| Novel this compound Analogues | ||||||
| UT-01309 | 2.5 | 6.5 | >400 | >400 | >400 | [5] |
| This compound | 12.0 | - | - | - | - | [5] |
| SQ641 | 4.0 (MIC90) | - | - | - | - | [4] |
| SQ922 | 8.0 (MIC90) | - | - | - | - | [4] |
| SQ997 | 16.0 (MIC90) | - | - | - | - | [4] |
| SQ997-3AUA | - | - | 8-32 | 8-32 | 16-64 | [3] |
| SQ922-DEC | - | - | 8-16 | 8-16 | 16-32 | [3] |
| SQ641-AUA | - | - | 16-64 | 16-64 | 32-64 | [3] |
| Comparator MraY Inhibitors | ||||||
| Palmitoyl (B13399708) caprazol (B1245282) 7 | - | 6.25 | 3.13-6.25 | 3.13-6.25 | 6.25-12.5 | [7] |
| N6'-desmethyl palmitoyl caprazol 28 | - | - | 3.13-6.25 | 3.13-6.25 | 6.25-12.5 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key experiments cited in this guide.
MraY Enzyme Activity Assay
This assay is fundamental to confirming the direct inhibition of the MraY enzyme. A common method is a fluorescence-based assay.
Caption: Workflow for determining MraY inhibitory activity.
Detailed Methodology:
-
Enzyme and Substrate Preparation: Recombinant MraY enzyme is purified from an overexpressing bacterial strain. The substrates, UDP-MurNAc-pentapeptide and a lipid carrier such as undecaprenyl phosphate (C55-P), are synthesized or purified.
-
Reaction Mixture: The assay is typically performed in a microplate format. Each well contains the MraY enzyme, substrates, and a specific concentration of the this compound analogue in an appropriate buffer (e.g., Tris-HCl with MgCl2 and a detergent like Triton X-100).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a set period to allow for the enzymatic reaction to proceed.
-
Detection: The formation of the product, Lipid I, is quantified. This can be achieved using various methods, including radiolabeling of the substrate or, more commonly, a fluorescence-based assay where a fluorescently tagged substrate is used, and the change in fluorescence upon product formation is measured.
-
Data Analysis: The percentage of MraY inhibition is calculated for each analogue concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Minimum Inhibitory Concentration (MIC) Testing
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.
Caption: Workflow for determining Minimum Inhibitory Concentration.
Detailed Methodology:
-
Preparation of Microplate: A serial two-fold dilution of each this compound analogue is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria but no drug (growth control) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Result Interpretation: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the this compound analogue at which there is no visible bacterial growth.
Conclusion
Novel this compound analogues demonstrate potent inhibitory activity against the essential bacterial enzyme MraY, confirming their mechanism of action. Analogues such as UT-01309 show significantly improved activity against Mycobacterium tuberculosis compared to the parent compound. Furthermore, chemical modifications have successfully expanded the antibacterial spectrum of some analogues to include other Gram-positive pathogens. The data presented in this guide provides a valuable resource for researchers in the field of antibiotic discovery, facilitating the comparative evaluation of these promising compounds and guiding the rational design of future MraY inhibitors. Further studies focusing on a broader range of bacterial species and in vivo efficacy are warranted to fully elucidate the therapeutic potential of these novel this compound analogues.
References
- 1. Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Synthesis of this compound and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of capuramycin's efficacy in different mycobacterial species
For Immediate Release
Rockville, MD – A comprehensive analysis of experimental data highlights the potent anti-mycobacterial activity of capuramycin and its analogues, particularly against clinically significant species such as Mycobacterium tuberculosis and Mycobacterium avium complex. This comparison guide provides researchers, scientists, and drug development professionals with a consolidated overview of this compound's efficacy in relation to standard antitubercular agents, supported by detailed experimental methodologies and visual representations of its mechanism of action and experimental workflows.
This compound, a nucleoside antibiotic, demonstrates a targeted mechanism of action by inhibiting the essential bacterial enzyme translocase I (MraY), which plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] This targeted approach offers a promising avenue for the development of new therapeutics, especially in the context of rising drug resistance.
Quantitative Comparison of Anti-Mycobacterial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, its analogues, and commonly used anti-mycobacterial drugs against various mycobacterial species. The data, compiled from multiple in vitro studies, underscores the potent and broad-spectrum activity of this compound derivatives.
Table 1: MIC of this compound and Analogues Against Mycobacterium Species (µg/mL)
| Compound/Analogue | Mycobacterium tuberculosis | Mycobacterium avium complex | Mycobacterium smegmatis |
| This compound (SQ997) | 16.0 | - | - |
| SQ641 | 0.12 - 4.0 | 0.12 - 8.0 | - |
| SQ922 | 8.0 | - | - |
| RS-118641 | 0.5 - 2.0 | 4.0 - 8.0 | - |
Table 2: MIC of Standard Anti-Mycobacterial Drugs Against Mycobacterium Species (µg/mL)
| Drug | Mycobacterium tuberculosis | Mycobacterium avium complex | Mycobacterium smegmatis |
| Isoniazid (B1672263) | 0.02 - 0.05 | 0.6 - >10.0 | ~10.0 |
| Rifampin | ~0.08 | 4.0 | 3.0 |
| Ethambutol | - | - | - |
| Clarithromycin | - | 1.0 | 2.0 |
| Amikacin | ≤4.0 | 8.0 - 16.0 | - |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone for assessing the efficacy of antimicrobial agents. The Broth Microdilution Method is a widely accepted and standardized protocol for this purpose.
Protocol: Broth Microdilution for MIC Determination in Mycobacterium Species
1. Preparation of Mycobacterial Inoculum:
-
Mycobacterial strains are cultured on an appropriate solid medium (e.g., Middlebrook 7H10 or 7H11 agar).
-
A few colonies are transferred to a sterile tube containing a suitable broth (e.g., Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol).
-
The bacterial suspension is adjusted to match the turbidity of a 0.5 McFarland standard.
-
The standardized suspension is then further diluted to achieve a final concentration of approximately 1 x 10^5 Colony Forming Units (CFU)/mL in each well of the microtiter plate.[10][11]
2. Preparation of Antimicrobial Agent Dilutions:
-
Stock solutions of the antimicrobial agents are prepared in a suitable solvent.
-
A series of two-fold serial dilutions of each antimicrobial agent is prepared in the broth medium directly in a 96-well microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the prepared mycobacterial suspension.
-
Positive control wells (containing only broth and inoculum) and negative control wells (containing only broth) are included on each plate.
-
The plates are sealed and incubated at 37°C. Incubation times vary depending on the growth rate of the mycobacterial species (e.g., 7-21 days for M. tuberculosis).[10][11]
4. Determination of MIC:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that results in the complete inhibition of visible bacterial growth.
-
Growth is assessed visually or by using a growth indicator such as resazurin.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in this compound's action and its evaluation, the following diagrams have been generated.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: this compound inhibits Translocase I in peptidoglycan synthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Activity of this compound analogues against Mycobacterium tuberculosis, Mycobacterium avium and Mycobacterium intracellulare in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of bacteriostatic and bactericidal activity of isoniazid and ethionamide against Mycobacterium avium and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Sensitivity of Mycobacteria to Isoniazid Is Related to Differences in KatG-Mediated Enzymatic Activation of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of bactericidal activities of streptomycin, amikacin, kanamycin, and capreomycin against Mycobacterium avium and M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoniazid resistance of exponentially growing Mycobacterium smegmatis biofilm culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biosynthetic pathways of capuramycin and its structural relatives, the A-90289 and muraymycin families of nucleoside antibiotics. These potent inhibitors of bacterial translocase I (MraY), an essential enzyme in peptidoglycan synthesis, represent promising scaffolds for novel antibacterial agents. Understanding the nuances of their biosynthesis is critical for future bioengineering and drug development efforts.
Introduction to this compound and Related Antibiotics
This compound, A-90289, and muraymycins are complex natural products synthesized by various actinomycetes. They share a common structural feature: a uridine-derived core that is extensively modified. The core of this compound-type antibiotics is a uridine-5′-carboxamide (CarU), while A-90289 and muraymycins contain a 5′-C-glycyluridine (GlyU) moiety. These antibiotics are potent inhibitors of MraY, an enzyme that catalyzes a crucial step in the bacterial cell wall biosynthesis, making them attractive candidates for new antibacterial drugs.[1][2]
Comparative Analysis of Biosynthetic Pathways
The biosynthesis of these nucleoside antibiotics begins with a common precursor, uridine-5'-monophosphate (UMP). The initial steps, leading to the formation of the key intermediate 5′-C-glycyluridine (GlyU), are conserved across the different pathways and are catalyzed by two key enzymes: a non-heme Fe(II)-dependent α-ketoglutarate:UMP dioxygenase and an L-threonine:uridine-5′-aldehyde transaldolase. Following the formation of this common intermediate, the pathways diverge to produce the unique structural features of each antibiotic family.
Initial Biosynthetic Steps: Formation of 5′-C-glycyluridine (GlyU)
The biosynthesis of the GlyU core is a two-step enzymatic process:
-
Oxidation of UMP: A non-heme Fe(II)-dependent α-ketoglutarate (αKG):UMP dioxygenase catalyzes the oxidation of UMP to uridine-5′-aldehyde (UA). This reaction is dependent on Fe(II), αKG, and O2, and is stimulated by ascorbic acid.[3]
-
Transaldolation: An L-threonine:uridine-5′-aldehyde transaldolase then facilitates a C-C bond formation between UA and L-threonine to produce (5′S,6′S)-5′-C-glycyluridine (GlyU).[3]
The homologous enzymes responsible for these initial steps in the biosynthetic pathways of this compound, A-90289, and muraymycin are detailed in the table below.
Divergent Tailoring Steps
Following the synthesis of the GlyU intermediate, a series of tailoring reactions, including glycosylation, acylation, and amidation, lead to the final structures of this compound, A-90289, and muraymycin.
-
This compound Biosynthesis: The pathway to this compound involves the attachment of an unsaturated hexuronic acid and an aminocaprolactam moiety to the CarU core.[1][3]
-
A-90289 Biosynthesis: The A-90289 pathway features the acylation of the GlyU core with a unique arylamine-containing polyamide side chain.[3]
-
Muraymycin Biosynthesis: The muraymycin pathway is characterized by the glycosylation of the GlyU core with a 5″-amino-5″-deoxyribose (ADR) to form a disaccharide, which is further modified with an N-alkylamine linker and a peptide chain.[4]
Quantitative Comparison of Key Biosynthetic Enzymes
The following table summarizes the available kinetic data for the initial enzymes in the biosynthetic pathways of this compound, A-90289, and muraymycin. This data allows for a direct comparison of their catalytic efficiencies.
| Antibiotic | Enzyme (Function) | Gene Name | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) |
| A-90289 | Dioxygenase | LipL | UMP | 14 µM | ~80 min-1 | ~9.5 x 104 |
| α-KG | 7.5 µM | |||||
| Transaldolase | LipK | Uridine-5'-aldehyde | 29.2 ± 9.5 mM | 40 ± 4 min-1 | ~22.8 | |
| This compound | Dioxygenase | Cpr19 | UMP | Data not available | Data not available | Data not available |
| Transaldolase | CapH | Uridine-5'-aldehyde | Data not available | Data not available | Data not available | |
| Muraymycin | Dioxygenase | Mur16 | UMP | Data not available | Data not available | Data not available |
| Transaldolase | Mur17 | Uridine-5'-aldehyde | Data not available | Data not available | Data not available |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the biosynthetic pathways of this compound and related nucleoside antibiotics.
In Vitro Enzyme Assays
4.1.1. Non-heme Fe(II)-dependent α-ketoglutarate:UMP Dioxygenase Assay (e.g., Cpr19, LipL, Mur16)
This assay measures the activity of the dioxygenase by monitoring the formation of uridine-5'-aldehyde (UA) or the consumption of α-ketoglutarate.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM UMP
-
2 mM α-ketoglutarate
-
100 µM FeSO4
-
1 mM Ascorbic acid
-
Purified dioxygenase enzyme (e.g., 1-5 µM)
-
-
Procedure:
-
Assemble the reaction mixture on ice, omitting the enzyme.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the formation of UA. The product can be monitored by its absorbance at 262 nm.
-
-
Alternative Detection:
-
The consumption of α-ketoglutarate can be monitored using a coupled enzyme assay with α-ketoglutarate dehydrogenase.
-
The release of inorganic phosphate (B84403) can be quantified using a colorimetric assay such as the Malachite Green Phosphate Assay.
-
4.1.2. L-threonine:uridine-5′-aldehyde Transaldolase Assay (e.g., CapH, LipK, Mur17)
This is a coupled spectrophotometric assay that measures the formation of acetaldehyde (B116499), a co-product of the transaldolation reaction.
-
Reaction Mixture:
-
100 mM HEPES buffer (pH 7.5)
-
50 mM L-threonine
-
1 mM Uridine-5'-aldehyde
-
0.1 mM Pyridoxal-5'-phosphate (PLP)
-
Coupling enzymes: yeast alcohol dehydrogenase (YADH)
-
0.2 mM NADH
-
Purified transaldolase enzyme (e.g., 1-5 µM)
-
-
Procedure:
-
Assemble the reaction mixture in a quartz cuvette, omitting the transaldolase enzyme.
-
Monitor the baseline absorbance at 340 nm in a spectrophotometer.
-
Initiate the reaction by adding the transaldolase enzyme.
-
Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by YADH as it reduces the acetaldehyde produced by the transaldolase.
-
The rate of the reaction is calculated from the linear phase of the absorbance change using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
Isotopic Labeling Experiments
These experiments are performed to trace the incorporation of precursors into the final antibiotic structure, thus elucidating the biosynthetic pathway.
-
Materials:
-
Producing strain of the antibiotic (e.g., Streptomyces sp.)
-
Appropriate fermentation medium (e.g., M9 minimal medium)
-
Isotopically labeled precursors (e.g., [13C]-glucose, [15N]-ammonium chloride, [1-13C]-acetate)
-
-
Procedure:
-
Inoculate a seed culture of the producing strain in a suitable liquid medium and grow to mid-log phase.
-
Inoculate the production medium with the seed culture.
-
At a specific time point during fermentation (e.g., after 24-48 hours of growth), add the filter-sterilized isotopically labeled precursor to the culture.
-
Continue the fermentation for a further period to allow for incorporation of the label.
-
Harvest the culture and extract the antibiotic using an appropriate solvent (e.g., ethyl acetate, butanol).
-
Purify the antibiotic using chromatographic techniques (e.g., HPLC).
-
Analyze the purified antibiotic by mass spectrometry (MS) to determine the mass shift due to isotope incorporation and by nuclear magnetic resonance (NMR) spectroscopy to identify the specific positions of the incorporated isotopes.
-
Visualizing the Biosynthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the compared biosynthetic pathways.
Biosynthesis of 5'-C-glycyluridine (GlyU)
Caption: Initial steps in the biosynthesis of this compound and related antibiotics.
Divergent Pathways from GlyU
References
- 1. Biosynthetic and Synthetic Strategies for Assembling this compound-Type Antituberculosis Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthesis of this compound-type Antibiotics: IDENTIFICATION OF THE A-102395 BIOSYNTHETIC GENE CLUSTER, MECHANISM OF SELF-RESISTANCE, AND FORMATION OF URIDINE-5′-CARBOXAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "DISCOVERY OF NOVEL MURAYMYCIN ANTIBIOTICS AND INSIGHT INTO THE BIOSYN" by Zheng Cui [uknowledge.uky.edu]
independent verification of published findings on capuramycin's activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on the anti-mycobacterial activity of capuramycin and its analogues. The information is compiled from multiple peer-reviewed studies to offer a reliable resource for the scientific community. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of the relevant biological pathway and experimental workflows are included to facilitate a deeper understanding of this compound's mechanism and evaluation.
Comparative Analysis of In Vitro Activity
This compound and its synthetic analogues have demonstrated potent inhibitory effects against various mycobacterial species, most notably Mycobacterium tuberculosis. The primary mechanism of action is the inhibition of the phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This targeted action makes this compound and its derivatives promising candidates for anti-tuberculosis drug development.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and its key analogues against different mycobacterial species as reported in published literature. A lower MIC value indicates greater potency.
Table 1: MIC of this compound Analogues against Mycobacterium tuberculosis
| Compound | M. tuberculosis H37Rv (μg/mL) | Clinical Isolates (MIC90, μg/mL) |
| This compound (SQ997) | - | 16.0[2][3] |
| SQ641 | 0.12 - 8[2] | 4.0[2][3] |
| SQ922 | - | 8.0[2][3] |
| UT-01320 | 1.5 (replicating)[1] | - |
Table 2: Comparative MIC of this compound and Analogues against Other Mycobacteria
| Compound | M. smegmatis (μg/mL) | M. avium complex (μg/mL) |
| This compound (SQ997) | > SQ922 & SQ641[2] | - |
| SQ641 | < SQ922 & SQ997[2] | - |
| SQ922 | < SQ997[2] | - |
Synergistic Activity with Other Anti-TB Drugs
Drug synergy is a critical factor in the development of effective combination therapies for tuberculosis, which can shorten treatment duration and combat drug resistance. Studies have shown that certain this compound analogues exhibit synergistic effects when combined with other anti-TB drugs.
Table 3: Synergistic Effects of this compound Analogues with Standard Anti-TB Drugs
| This compound Analogue | Synergistic with | Target Organism(s) | Fractional Inhibitory Concentration (FIC) Index (ΣFIC) |
| SQ641 | Ethambutol (EMB) | M. tuberculosis, M. smegmatis, M. avium complex | ≤0.5[2] |
| SQ641 | Isoniazid (INH) | M. tuberculosis, M. smegmatis | ≤0.5[2] |
| UT-01320 | SQ641 | M. tuberculosis | < 1[1] |
| UT-01320 | This compound | M. tuberculosis | < 1[1] |
| SQ997 | No synergy observed | - | >0.5[2] |
| SQ922 | No synergy observed | - | >0.5[2] |
A Fractional Inhibitory Concentration (FIC) index of ≤0.5 or <1 is indicative of a synergistic interaction.
Activity Against Non-Replicating M. tuberculosis
A significant challenge in tuberculosis treatment is the presence of non-replicating or dormant bacilli, which are often tolerant to standard drugs. The this compound analogue UT-01320 has demonstrated the unique ability to kill non-replicating M. tuberculosis under low-oxygen conditions, a feature not observed with other selective MraY inhibitors.[1][4] Interestingly, UT-01320 does not inhibit the MraY enzyme but instead targets bacterial RNA polymerase.[1][4][5]
Table 4: Activity of UT-01320 against Replicating and Non-Replicating M. tuberculosis
| Compound | MIC against replicating M. tb (MABA, μg/mL) | MIC against non-replicating M. tb (LORA, μg/mL) | MICLORA / MICMABA Ratio |
| UT-01320 | 1.5 | 2.58 | 1.72[1] |
| Rifampicin | - | - | 7.35[1] |
MABA: Microplate Alamar Blue Assay (for replicating bacteria); LORA: Low-Oxygen Recovery Assay (for non-replicating bacteria). A lower ratio indicates better activity against non-replicating bacteria.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide were primarily determined using the broth microdilution method.[6][7][8][9]
-
Preparation of Compounds: The test compounds (this compound and its analogues) are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
Serial Dilutions: Two-fold serial dilutions of each compound are prepared in a 96-well microtiter plate containing an appropriate growth medium for mycobacteria (e.g., Middlebrook 7H9 broth supplemented with OADC or ADC).
-
Inoculum Preparation: A standardized inoculum of the mycobacterial strain to be tested is prepared from a fresh culture. The bacterial suspension is adjusted to a specific turbidity, often corresponding to a 0.5 McFarland standard, to ensure a consistent cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are also included.
-
Incubation: The plates are incubated at 37°C for a period suitable for the growth of the specific mycobacterial species (e.g., 5-7 days for M. tuberculosis).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[10] This can be assessed visually or by using a growth indicator dye like Alamar Blue.
Checkerboard Assay for Synergy Testing
The synergistic effects of drug combinations were evaluated using the checkerboard titration method.[1][2]
-
Plate Setup: A two-dimensional array of drug concentrations is prepared in a 96-well microtiter plate. One drug is serially diluted along the x-axis, and the second drug is serially diluted along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated as described for the MIC assay.
-
Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
FIC Index Calculation: The FIC index (ΣFIC) is the sum of the individual FICs:
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
-
Interpretation: The interaction is defined as synergistic if the ΣFIC is ≤ 0.5, additive or indifferent if the ΣFIC is > 0.5 and ≤ 4.0, and antagonistic if the ΣFIC is > 4.0.[11]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the targeted biological pathway and the experimental workflows.
Caption: Inhibition of Peptidoglycan Biosynthesis by this compound.
Caption: Broth Microdilution MIC Assay Workflow.
Caption: Checkerboard Assay Workflow for Synergy Testing.
References
- 1. Discovery of a this compound analog that kills non-replicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Discovery of a this compound analog that kills nonreplicating Mycobacterium tuberculosis and its synergistic effects with translocase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Capuramycin's Enduring Impact: A Comparative Analysis of its Post-Antibiotic Effect
For Immediate Release
[City, State] – [Date] – In the ongoing battle against microbial resistance, the post-antibiotic effect (PAE) of a drug—its ability to suppress bacterial growth even after its concentration has fallen below the minimum inhibitory concentration (MIC)—is a critical pharmacodynamic parameter. This guide offers a comprehensive comparison of the PAE of capuramycin, a potent inhibitor of bacterial translocase I, with other key antibiotics, providing researchers, scientists, and drug development professionals with essential data to inform antimicrobial research and development.
Unveiling the Post-Antibiotic Landscape
The duration of the PAE is a key factor in determining optimal dosing regimens, aiming to maximize efficacy while minimizing toxicity and the development of resistance. This analysis focuses on the PAE of this compound and its analogs against the formidable pathogen Mycobacterium tuberculosis, the causative agent of tuberculosis.
A study on this compound analogue SQ641 revealed a prolonged PAE of 55 hours against M. tuberculosis.[1][2] This extended period of bacterial growth suppression highlights the potential of this compound-based therapies. To contextualize this finding, the following table provides a comparative overview of the PAE of various antibiotics against the same organism.
| Antibiotic | Mechanism of Action | Bacterial Strain | Post-Antibiotic Effect (PAE) Duration |
| This compound (SQ641) | Inhibits Translocase I, essential for peptidoglycan synthesis.[1][2] | Mycobacterium tuberculosis | 55 hours [1][2] |
| Rifampin | Inhibits DNA-dependent RNA polymerase. | Mycobacterium tuberculosis | 5.2 to 19.3 days[3][4][5], 67.8 hours[6] |
| Streptomycin | Inhibits protein synthesis by binding to the 30S ribosomal subunit. | Mycobacterium tuberculosis | 32.2 hours[6] |
| Isoniazid | Inhibits mycolic acid synthesis. | Mycobacterium tuberculosis | 18.1 hours[6] |
| Amikacin | Inhibits protein synthesis by binding to the 30S ribosomal subunit.[7] | Mycobacterium tuberculosis | 17.4 hours[6] |
| Ofloxacin | Inhibits DNA gyrase and topoisomerase IV. | Mycobacterium tuberculosis | 6.2 hours[6] |
| Pyrazinamide | Disrupts membrane potential and interferes with energy production. | Mycobacterium tuberculosis | 1.9 hours[6] |
| Ethambutol | Inhibits arabinosyl transferases, disrupting cell wall synthesis.[8][9] | Mycobacterium tuberculosis | 1.8 hours[6] |
Delving into the Methodology: The Post-Antibiotic Effect Assay
The determination of the PAE is achieved through a standardized in vitro assay. The following protocol outlines the key steps involved in this critical experimental procedure.
Experimental Protocol for PAE Determination
-
Bacterial Culture Preparation: A logarithmic phase culture of the test organism (e.g., Mycobacterium tuberculosis) is prepared in an appropriate broth medium, such as Middlebrook 7H9 broth supplemented with 10% albumin-dextrose-catalase.
-
Antibiotic Exposure: The bacterial culture is divided into test and control groups. The test group is exposed to the antibiotic of interest at a specific concentration (e.g., 4 µg/ml for SQ641) for a defined period (typically 1 to 2 hours). The control group receives no antibiotic.
-
Antibiotic Removal: After the exposure period, the antibiotic is removed from the test culture. This is typically achieved by a 1:1,000 dilution in fresh, pre-warmed, antibiotic-free broth. This dilution minimizes the carry-over of the antibiotic.
-
Monitoring Bacterial Regrowth: Both the test and control cultures are incubated under optimal growth conditions. The bacterial growth is monitored over time by measuring the number of colony-forming units (CFU/mL) at regular intervals.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:
-
T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL from the count immediately after antibiotic removal.
-
C is the corresponding time for the unexposed control culture to increase by 1 log₁₀ CFU/mL.
-
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for determining the PAE.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for PAE determination.
This comparative guide underscores the significant and prolonged post-antibiotic effect of this compound, positioning it as a promising candidate for further investigation in the development of novel anti-tuberculosis therapies. The provided data and protocols offer a valuable resource for the scientific community dedicated to combating infectious diseases.
References
- 1. In Vitro Antimycobacterial Activities of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Concentration-Dependent Mycobacterium tuberculosis Killing and Prevention of Resistance by Rifampin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Postantibiotic Effects of Antituberculosis Agents Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethambutol - Wikipedia [en.wikipedia.org]
- 9. clinicaltrials.eu [clinicaltrials.eu]
Comparative Analysis of Resistance Mechanisms to Capuramycin and Capreomycin
A definitive guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the known resistance mechanisms to two critical antibiotics: capuramycin and capreomycin (B601254). While both are potent antimycobacterial agents, they belong to different classes and exhibit distinct modes of action and corresponding resistance pathways. Understanding these differences is paramount for the development of novel therapeutics and strategies to combat antibiotic resistance.
Executive Summary
This compound, a nucleoside antibiotic, targets bacterial translocase I (MraY), an essential enzyme in the early stages of peptidoglycan synthesis. Resistance in producing organisms is primarily mediated by enzymatic inactivation through phosphorylation. In contrast, capreomycin, a cyclic peptide antibiotic, inhibits protein synthesis by binding to the bacterial ribosome. Acquired resistance in clinically relevant bacteria, particularly Mycobacterium tuberculosis, is well-documented and predominantly arises from modifications to the ribosomal target.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in the resistance mechanisms of this compound and capreomycin.
Table 1: Comparison of General Resistance Mechanisms
| Feature | This compound | Capreomycin |
| Primary Target | Translocase I (MraY) | 70S Ribosome |
| Primary Resistance Type | Self-resistance in producing organisms | Acquired resistance in clinical isolates |
| Known Mechanisms | Enzymatic inactivation (phosphorylation) | Target site modification, Enzymatic inactivation (in producers) |
Table 2: Detailed Resistance Mechanisms and Associated Genes
| Antibiotic | Mechanism | Gene(s) | Organism Type | Effect |
| This compound | Enzymatic Inactivation | |||
| Phosphorylation of the antibiotic | CapP / Cpr17 | Producing Organisms (e.g., Streptomyces griseus) | Inactivation of the antibiotic molecule, preventing it from binding to Translocase I.[1][2][3] | |
| Capreomycin | Target Site Modification | |||
| 16S rRNA mutation | rrs (e.g., A1401G, C1402T, G1484T) | Clinical Isolates (e.g., M. tuberculosis) | Alters the antibiotic binding site on the 30S ribosomal subunit, reducing drug affinity.[4][5] | |
| 23S rRNA modification | tlyA | Clinical Isolates (e.g., M. tuberculosis) | Loss of 2'-O-methylation at specific rRNA residues in the 30S and 50S subunits, which are crucial for capreomycin binding.[4][6][7] | |
| Enzymatic Inactivation | ||||
| Phosphorylation of the antibiotic | cph | Producing Organisms (e.g., Saccharothrix mutabilis) | Inactivation of the antibiotic molecule.[8][9] | |
| Acetylation of the antibiotic | cac | Producing Organisms (e.g., S. mutabilis) | Inactivation of the antibiotic molecule.[9] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the known resistance pathways for this compound and capreomycin.
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of antibiotic resistance are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[10][11]
Materials:
-
96-well microtiter plates
-
Bacterial culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Antibiotic stock solution
-
Spectrophotometer
-
Plate reader
Procedure:
-
Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight in the appropriate broth. b. Dilute the overnight culture to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Further dilute the standardized suspension to the final inoculum density of approximately 5 x 10^5 CFU/mL in the test broth.
-
Antibiotic Dilution: a. Prepare a serial two-fold dilution of the antibiotic stock solution in the broth directly in the 96-well plate. b. The final volume in each well should be 100 µL.
-
Inoculation: a. Add 100 µL of the final bacterial inoculum to each well, bringing the total volume to 200 µL. b. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as observed by the naked eye or a plate reader.
Identification of Resistance-Conferring Mutations
This workflow outlines the process of identifying genetic mutations that lead to antibiotic resistance.[4][12]
Materials:
-
Resistant and susceptible bacterial isolates
-
DNA extraction kit
-
PCR thermocycler
-
Primers for target genes (e.g., rrs, tlyA)
-
DNA sequencing reagents and equipment
-
Bioinformatics software for sequence analysis
Procedure:
-
Selection of Resistant Mutants: a. Plate a high density of a susceptible bacterial strain on agar (B569324) plates containing the antibiotic at a concentration 4-8 times the MIC. b. Isolate colonies that grow, as these are spontaneous resistant mutants.
-
Genomic DNA Extraction: a. Extract genomic DNA from both the resistant mutants and the original susceptible (wild-type) strain.
-
PCR Amplification: a. Amplify the target genes suspected of conferring resistance (e.g., rrs, tlyA for capreomycin) using specific primers.
-
DNA Sequencing: a. Sequence the PCR products from both the resistant and susceptible strains.
-
Sequence Analysis: a. Align the DNA sequences from the resistant and susceptible strains using bioinformatics software. b. Identify any nucleotide changes (mutations) present in the resistant strains that are absent in the susceptible strain.
Conclusion
The mechanisms of resistance to this compound and capreomycin are fundamentally different, reflecting their distinct molecular targets. Capreomycin resistance in clinical settings is a significant concern and is primarily driven by mutations in ribosomal RNA and modifying enzymes. For this compound, while acquired resistance in non-producing pathogens is not yet well-characterized, the known self-resistance mechanism of enzymatic phosphorylation provides a valuable starting point for anticipating potential clinical resistance. Further research into acquired resistance mechanisms for this compound is crucial for its future development and deployment. This comparative analysis provides a framework for understanding these differences and guiding future research and drug development efforts.
References
- 1. Functional and Kinetic Analysis of the Phosphotransferase CapP Conferring Selective Self-resistance to this compound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of capuramycins to enhance antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biosynthesis of this compound-type Antibiotics: IDENTIFICATION OF THE A-102395 BIOSYNTHETIC GENE CLUSTER, MECHANISM OF SELF-RESISTANCE, AND FORMATION OF URIDINE-5′-CARBOXAMIDE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular analysis of cross-resistance to capreomycin, kanamycin, amikacin, and viomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capreomycin susceptibility is increased by TlyA-directed 2′-O-methylation on both ribosomal subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual-Mechanism Confers Self-Resistance to the Antituberculosis Antibiotic Capreomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. emerypharma.com [emerypharma.com]
Safety Operating Guide
Proper Disposal of Capuramycin: A Safety and Operations Guide
Disclaimer: Information regarding the specific heat stability and degradation of capuramycin is not publicly available. Therefore, these procedures are based on established best practices for handling antibiotic waste of unknown stability. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.
This compound, a nucleoside antibiotic, requires careful handling and disposal to mitigate environmental contamination and the potential for promoting antimicrobial resistance.[1][2] Due to the absence of specific degradation data, all forms of this compound waste must be treated as hazardous chemical waste.[3] Disposal via sink or standard trash is not permissible.[3][4]
Step-by-Step Disposal Protocols
The appropriate disposal procedure for this compound depends on its form. Below are step-by-step instructions for various types of this compound waste.
Solid (Powdered) this compound
-
Collection: Accumulate all unused or waste this compound powder in a designated, sealable container clearly marked as "Hazardous Chemical Waste."
-
Labeling: The container label must include "this compound" and any other identifiers required by your institution, such as the date and responsible party.
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area.
-
Final Disposal: Arrange for collection and disposal through your institution's certified hazardous waste management program.
Concentrated this compound Solutions (Stock Solutions)
-
Collection: Pour waste stock solutions into a dedicated, leak-proof hazardous waste container. To prevent unintended chemical reactions, do not mix with other waste streams unless explicitly approved by your EHS office.
-
Labeling: Label the container "Hazardous Waste: this compound Solution," specifying the solvent and concentration.
-
Storage: Keep the container in a secondary containment unit within a designated hazardous waste storage area.
-
Final Disposal: Manage disposal via your institution's hazardous waste program.[3]
Dilute Aqueous Solutions (e.g., Used Cell Culture Media)
-
Biological Decontamination: If the media contains viable organisms, it must first be biologically decontaminated, typically by autoclaving. However, autoclaving cannot be relied upon to degrade this compound.[3]
-
Chemical Waste Collection: Following biological treatment, the liquid must be handled as chemical waste. Collect it in a clearly labeled, leak-proof container.
-
Labeling: The label should read "Aqueous Chemical Waste containing this compound."
-
Final Disposal: Dispose of the container through your institution's chemical waste management service.
Contaminated Laboratory Supplies
-
Solid Waste: Any non-sharp items (e.g., gloves, pipette tips, tubes) that have come into contact with this compound should be collected in a container lined with a durable plastic bag and labeled "Solid Chemical Waste Contaminated with this compound."
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container for chemical waste.
-
Final Disposal: Both solid and sharps waste containers should be disposed of through the institutional hazardous waste program.
Heat Stability of Common Antibiotics
The heat stability of an antibiotic is a critical factor in determining appropriate disposal methods, particularly the efficacy of autoclaving for degradation. Since this data is unavailable for this compound, it must be treated as heat-stable. The table below provides context on the heat stability of other common laboratory antibiotics.
| Antibiotic Class | Heat-Stable (Resistant to Autoclaving) | Heat-Labile (Degraded by Autoclaving) |
| Aminoglycosides | Kanamycin, Gentamicin | Neomycin, Streptomycin |
| Penicillins | Ampicillin, Carbenicillin, Penicillin | |
| Tetracyclines | Tetracycline | |
| Fluoroquinolones | Ciprofloxacin, Enrofloxacin | |
| Other | Vancomycin, Chloramphenicol | Puromycin, Amphotericin B |
Note: This information is for illustrative purposes. Always confirm disposal protocols for any chemical with your institution's EHS department. The stability of antibiotics even within the same class can differ significantly.[5][6]
This compound Disposal Decision Workflow
The following diagram illustrates the procedural logic for safely managing and disposing of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. This compound, a new nucleoside antibiotic. Taxonomy, fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposal of Unused Antibiotics in Community Pharmacies in Saudi Arabia: A Mixed-Methods Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
